7-Hydroxy-4-methyl-1-indanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-hydroxy-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4,11H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEWVKMVYBQMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498202 | |
| Record name | 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67901-82-0 | |
| Record name | 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-methyl-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Indanone Core
An In-depth Technical Guide to the Synthesis of 7-Hydroxy-4-methyl-1-indanone
The 1-indanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules. This compound, in particular, serves as a crucial intermediate for advanced pharmaceutical compounds and complex molecular architectures. Its substituted benzene ring and reactive ketone functionality provide a versatile platform for further chemical modification. This guide offers a detailed exploration of the predominant synthetic pathways to this target, focusing on the underlying chemical principles, experimental considerations, and practical methodologies for its preparation. We will dissect the strategic choices made during synthesis, from starting material selection to the critical ring-forming cyclization step, providing researchers with a comprehensive understanding of the chemistry involved.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection for this compound breaks the C4a-C5 bond, revealing the key intramolecular Friedel-Crafts acylation strategy. This approach identifies a substituted 3-phenylpropanoic acid as the immediate precursor, which in turn can be derived from simpler aromatic building blocks like m-cresol.
Caption: Retrosynthetic pathway for this compound.
Primary Synthetic Pathway: Intramolecular Friedel-Crafts Cyclization
The most direct and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.[1] This powerful reaction forms the five-membered ring in a single, efficient step. The overall strategy involves the synthesis of the appropriate propanoic acid precursor followed by acid-catalyzed cyclization.
Step 1: Synthesis of the 3-Arylpropanoic Acid Precursor
The journey begins with a suitably substituted benzene derivative, typically m-cresol, due to its commercial availability and correct substitution pattern. The primary challenge is the regioselective introduction of a three-carbon chain ortho to the hydroxyl group and meta to the methyl group. To achieve this, the hydroxyl group's strong activating and ortho-, para-directing nature is leveraged. However, direct acylation can be complex. A more controlled approach involves protecting the hydroxyl group as a methyl ether (forming 3-methylanisole) before proceeding.
A common method to build the side chain is through a Friedel-Crafts acylation with succinic anhydride, followed by reduction.
-
Protection (Optional but Recommended): The hydroxyl group of m-cresol is protected, often as a methyl ether using a reagent like dimethyl sulfate or methyl iodide, to prevent O-acylation and other side reactions.
-
Friedel-Crafts Acylation: The protected m-cresol (3-methylanisole) undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid like AlCl₃. The methoxy and methyl groups direct the acylation to the C6 position (ortho to the methoxy group and para to the methyl group), yielding 3-(2-methoxy-5-methylbenzoyl)propanoic acid.
-
Reduction of the Ketone: The keto group in the side chain is reduced to a methylene group. The Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction is ideal for this transformation, affording 3-(2-methoxy-5-methylphenyl)propanoic acid.
Step 2: The Critical Cyclization & Demethylation
This is the key ring-forming step. The 3-(2-methoxy-5-methylphenyl)propanoic acid is treated with a strong acid catalyst to induce intramolecular acylation.[2]
-
Causality of Reagent Choice: Polyphosphoric acid (PPA) is a frequently used reagent for this transformation. It acts as both a strong acid catalyst and a powerful dehydrating agent, facilitating the formation of the acylium ion intermediate necessary for the electrophilic aromatic substitution. The high viscosity of PPA often requires elevated temperatures (90-100 °C) to ensure proper mixing and reaction rates.[3] Other reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) or neat sulfuric acid can also be effective.[1]
-
Regioselectivity: The cyclization occurs at the position ortho to the methoxy group. This is governed by the powerful activating and ortho-directing effect of the methoxy substituent, which stabilizes the positive charge in the arenium ion intermediate of the electrophilic substitution.
-
Demethylation: The resulting product is 7-methoxy-4-methyl-1-indanone. The final step is the cleavage of the methyl ether to reveal the target hydroxyl group. This is typically achieved using strong Lewis acids like BBr₃ or AlCl₃, or with strong protic acids such as HBr.
The overall synthetic workflow is depicted below.
References
Spectroscopic Characterization of 7-Hydroxy-4-methyl-1-indanone: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic signature of 7-Hydroxy-4-methyl-1-indanone (CAS No: 67901-82-0). As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging foundational spectroscopic principles and comparative data from the parent compound, 1-indanone, and other substituted analogs, we will construct a detailed and scientifically grounded forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach emphasizes the causal relationships between molecular structure and spectral output, providing a robust framework for the identification and characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
This compound is a bicyclic aromatic ketone. Its structure comprises a benzene ring fused to a five-membered ring containing a ketone and two saturated carbons. The aromatic ring is substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group. This specific arrangement of functional groups and substituents dictates a unique spectroscopic fingerprint, which we will explore in detail.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the aliphatic, aromatic, methyl, and hydroxyl protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the weakly electron-donating methyl group, as well as the electron-withdrawing ketone.[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 10.0 - 11.0 | s (broad) | 1H | 7-OH | Phenolic protons are typically broad and downfield; position is concentration-dependent. |
| ~ 7.0 - 7.2 | d | 1H | H-5 | Aromatic proton ortho to the methyl group. |
| ~ 6.8 - 7.0 | d | 1H | H-6 | Aromatic proton para to the methyl group and meta to the hydroxyl group. |
| ~ 3.0 - 3.2 | t | 2H | H-3 | Aliphatic protons β to the carbonyl group. Expected to be a triplet due to coupling with H-2. |
| ~ 2.6 - 2.8 | t | 2H | H-2 | Aliphatic protons α to the carbonyl group. Expected to be a triplet due to coupling with H-3. |
| ~ 2.3 - 2.5 | s | 3H | 4-CH₃ | Aromatic methyl protons typically appear in this region. |
Rationale for Predictions: The predictions are based on standard chemical shift values with adjustments for substituent effects.[3][4]
-
Aromatic Protons (H-5, H-6): The electron-donating hydroxyl group at C-7 will cause an upfield shift (to lower ppm) for the ortho (H-6) and para protons, while the methyl group at C-4 will also contribute a smaller upfield shift to its ortho (H-5) and para (H-6) protons. The combined effect places these protons in the specified range.
-
Aliphatic Protons (H-2, H-3): Data for the parent 1-indanone shows protons at C-2 (~2.68 ppm) and C-3 (~3.13 ppm).[5] These values are expected to be largely unperturbed in the 7-hydroxy-4-methyl derivative as the substituents are distant. The protons at C-2 are adjacent to the electron-withdrawing carbonyl group, hence they are slightly downfield compared to typical aliphatic protons.
-
Methyl Protons (4-CH₃): The signal for a methyl group attached to a benzene ring is characteristically found around 2.3-2.5 ppm.
-
Hydroxyl Proton (7-OH): The chemical shift of a phenolic proton is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 205 - 208 | C-1 (C=O) | Carbonyl carbon of a five-membered ring ketone. |
| ~ 155 - 160 | C-7 | Aromatic carbon bearing the -OH group, significantly deshielded. |
| ~ 140 - 145 | C-3a | Quaternary aromatic carbon at the ring junction. |
| ~ 135 - 140 | C-4 | Aromatic carbon bearing the -CH₃ group. |
| ~ 130 - 135 | C-7a | Quaternary aromatic carbon at the ring junction, adjacent to the carbonyl. |
| ~ 125 - 130 | C-5 | Aromatic CH carbon. |
| ~ 115 - 120 | C-6 | Aromatic CH carbon, shielded by the ortho -OH group. |
| ~ 36 - 38 | C-2 | Aliphatic CH₂ carbon α to the carbonyl. |
| ~ 25 - 28 | C-3 | Aliphatic CH₂ carbon β to the carbonyl. |
| ~ 18 - 22 | 4-CH₃ | Aromatic methyl carbon. |
Rationale for Predictions: The predicted shifts are based on data for 1-indanone and known substituent chemical shift (SCS) effects.[5]
-
Carbonyl Carbon (C-1): The carbonyl carbon of 1-indanone is observed around 207 ppm. This is not expected to change significantly.
-
Aromatic Carbons: The hydroxyl group strongly deshields the carbon it is attached to (C-7) and shields the ortho (C-6, C-7a) and para (C-4) carbons. The methyl group causes a smaller deshielding effect at its point of attachment (C-4) and minor shielding at the ortho and para positions. The final predicted shifts are a composite of these effects.
-
Aliphatic Carbons: The aliphatic carbons (C-2, C-3) and the methyl carbon (4-CH₃) are predicted based on values from similar substituted indanones.[6][7]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3400 - 3200 | Strong, Broad | O-H stretch | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 2960 - 2850 | Medium | Aliphatic C-H stretch | From the CH₂ and CH₃ groups. |
| ~ 1690 - 1705 | Strong | C=O stretch | The carbonyl of 1-indanone is at ~1710 cm⁻¹.[8] Conjugation with the aromatic ring lowers this frequency. The electron-donating -OH group may slightly lower it further.[9][10] |
| ~ 1600, ~1470 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |
| ~ 1250 | Strong | C-O stretch | Phenolic C-O stretching vibration. |
Rationale for Predictions: The key diagnostic peaks are the broad O-H stretch, the strong carbonyl (C=O) stretch, and the aromatic C=C stretches. The position of the carbonyl absorption is particularly informative. In a simple aliphatic ketone, this band is around 1715 cm⁻¹. In this compound, the carbonyl group is conjugated with the aromatic ring, which delocalizes the pi electrons and weakens the C=O bond, lowering its stretching frequency to below 1700 cm⁻¹.[11]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron Ionization (EI) is a common technique that causes predictable fragmentation.[12][13]
-
Molecular Ion (M⁺): The molecular formula is C₁₀H₁₀O₂. The exact mass is 162.0681 g/mol . The mass spectrum should show a strong molecular ion peak at m/z = 162.
-
Predicted Fragmentation Pattern: Fragmentation is the process where the unstable molecular ion breaks down into smaller, charged fragments and neutral radicals.[14][15][16]
Caption: Predicted major fragmentation pathways for this compound.
Table 4: Predicted Major Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Rationale |
| 162 | [C₁₀H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 134 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule, characteristic of ketones. |
| 134 | [M - C₂H₄]⁺˙ | Retro-Diels-Alder (RDA) type fragmentation with loss of ethene from the five-membered ring. |
Rationale for Predictions: The fragmentation of cyclic ketones often involves characteristic losses.[17]
-
Loss of CO (m/z 134): Alpha-cleavage followed by the loss of carbon monoxide is a very common fragmentation pathway for ketones.
-
Loss of Methyl Radical (m/z 147): Cleavage of the methyl group from the aromatic ring would result in a stable benzylic-type cation.
-
Loss of Ethene (m/z 134): The five-membered ring can undergo a retro-Diels-Alder (RDA) type cleavage, expelling a neutral ethene molecule.
Part 4: Experimental Protocols
The following are standardized, field-proven protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) should be used as an internal reference for chemical shift calibration (δ = 0.00 ppm).[18][19] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration on a 400 MHz or higher instrument.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[20][21][22]
-
Processing: Apply Fourier transformation to the raw data (FID). Manually phase the spectra to ensure all peaks are in the positive absorption mode. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak. Integrate the peaks in the ¹H spectrum.
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Material Preparation: Use spectroscopy-grade potassium bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator to eliminate moisture, which has strong IR absorptions.[23][24]
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a very fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix with the sample powder until the mixture is homogeneous.[25][26]
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes. A vacuum is often applied to the die during pressing to remove trapped air and moisture.
-
Data Acquisition: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.[5][27] Record a background spectrum first, then record the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically using a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.
-
Ionization: The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙).[12][28]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic ions.[14]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[29]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. 1-Indanone(83-33-0) IR Spectrum [chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jchps.com [jchps.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. omicsonline.org [omicsonline.org]
- 23. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 24. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 25. shimadzu.com [shimadzu.com]
- 26. scienceijsar.com [scienceijsar.com]
- 27. jasco-global.com [jasco-global.com]
- 28. youtube.com [youtube.com]
- 29. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Hydroxy-4-methyl-1-indanone
Abstract
This comprehensive technical guide provides a detailed walkthrough for the crystal structure analysis of 7-Hydroxy-4-methyl-1-indanone, a molecule of interest in medicinal chemistry and materials science. This document is structured to guide researchers, scientists, and drug development professionals through the entire workflow, from initial synthesis and purification to the final analysis and interpretation of crystallographic data. Recognizing that a publicly available crystal structure for this specific compound is not readily accessible, this guide is presented as a practical "how-to" manual. It equips the reader with the necessary protocols and theoretical understanding to determine the crystal structure of novel small molecules. The methodologies detailed herein are grounded in established principles of chemical synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD), ensuring a robust and reproducible approach. To provide a tangible learning experience, this guide incorporates a hypothetical yet chemically plausible set of crystallographic data for this compound to illustrate data analysis and interpretation.
Introduction: The Significance of Structural Elucidation
This compound is a small organic molecule with potential applications in various fields, including as a building block in the synthesis of more complex bioactive compounds. The precise three-dimensional arrangement of atoms within a crystal lattice, its crystal structure, dictates many of its physicochemical properties, such as solubility, melting point, bioavailability, and solid-state stability. For drug development professionals, understanding the crystal structure is paramount for intellectual property, formulation development, and understanding drug-receptor interactions. This guide provides the experimental and computational framework necessary to elucidate this critical information.
Synthesis and Purification of this compound
The journey to a high-quality crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A reliable synthesis route for this compound starts from 6-methylcoumarin.
Synthetic Protocol
One effective, high-yield synthetic route involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride. This two-step process is efficient and yields the target compound in good purity.
Step-by-Step Synthesis:
-
Catalytic Hydrogenation of 6-Methylcoumarin:
-
In a high-pressure reaction vessel, dissolve 6-methylcoumarin in a suitable solvent such as ethanol.
-
Add a catalytic amount of Palladium on carbon (10% w/w).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3,4-dihydro-6-methylcoumarin.
-
-
Friedel-Crafts Acylation/Rearrangement:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride.
-
Carefully melt the 3,4-dihydro-6-methylcoumarin and add it dropwise to the aluminum chloride.
-
Heat the mixture to a molten state (approximately 140-160 °C) for 2-3 hours.
-
Allow the reaction to cool to room temperature, and then carefully quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid.
-
The resulting precipitate is the crude this compound.
-
Purification
The crude product should be purified to ≥99% purity before attempting crystallization.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, methanol, or ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to promote the formation of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is a process of controlled precipitation, where molecules self-assemble into a highly ordered lattice. Several techniques should be attempted in parallel to maximize the chances of success.[1][2][3]
Common Crystallization Techniques
-
Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[4]
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound in a dense solvent is carefully layered with a less dense "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[3]
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar that contains an anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[3]
Experimental Protocol: Crystallization Screening
-
Prepare a stock solution of purified this compound in a good solvent (e.g., acetone).
-
Set up a series of small vials for each technique:
-
Slow Evaporation: Place a small aliquot of the stock solution in vials with different solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane) and cover with parafilm pierced with a few small holes.
-
Vapor Diffusion: Place a small drop of the stock solution on a siliconized glass slide inside a well of a crystallization plate. Add a reservoir of a suitable anti-solvent (e.g., hexanes, diethyl ether) to the well and seal it.
-
-
Store the crystallization experiments in a vibration-free environment and monitor them periodically under a microscope for the formation of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of determining its atomic structure can begin.[5][6]
The SC-XRD Workflow
The overall workflow of a single-crystal X-ray diffraction experiment is a multi-step process that transforms a physical crystal into a refined 3D atomic model.
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Step-by-Step Protocol
-
Data Collection:
-
A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays, and the diffracted X-rays are detected.[7][8] A series of diffraction images are collected.[5]
-
-
Data Processing:
-
Indexing: The positions of the diffraction spots on the images are used to determine the unit cell dimensions and the crystal lattice type.[5][6]
-
Integration: The intensity of each diffraction spot is measured.[9]
-
Scaling and Merging: The intensities from all the images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a final reflection file.[9]
-
-
Structure Solution and Refinement:
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since only the intensities (which are related to the square of the structure factor amplitudes) are measured, the phase information is lost. For small molecules, "direct methods" are typically used to computationally solve the phase problem and generate an initial electron density map.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[10][11] This iterative process adjusts atomic positions, thermal parameters, and occupancies.[11]
-
Analysis and Interpretation of Crystallographic Data (Hypothetical Example)
As no published crystal structure for this compound exists, we will proceed with a chemically plausible, hypothetical dataset for illustrative purposes.
Hypothetical Crystallographic Data
The following table summarizes the hypothetical crystallographic data and refinement statistics for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₀O₂ |
| Formula Weight | 162.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521(2) |
| b (Å) | 6.123(1) |
| c (Å) | 15.432(3) |
| α (°) | 90 |
| β (°) | 102.54(1) |
| γ (°) | 90 |
| Volume (ų) | 785.6(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.371 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.121 |
| Goodness-of-Fit (GooF) | 1.05 |
Note: This data is for illustrative purposes only.
Interpretation of the Molecular Structure
The refined structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. For instance, one would expect the C=O bond of the ketone to be approximately 1.21 Å and the phenolic C-O bond to be around 1.36 Å. The aromatic ring should be planar, while the five-membered ring will likely adopt an envelope or twist conformation.
Analysis of Intermolecular Interactions
A crucial aspect of crystal structure analysis is understanding how the molecules pack in the crystal lattice. This is governed by intermolecular interactions.
Caption: Hydrogen bonding between this compound molecules.
In our hypothetical structure, the most significant intermolecular interaction would be the hydrogen bond between the hydroxyl group (-OH) of one molecule and the ketone group (C=O) of a neighboring molecule. This strong interaction would likely lead to the formation of hydrogen-bonded chains or dimers, which would be a dominant feature of the crystal packing. Analysis of the crystal packing could reveal π-π stacking interactions between the aromatic rings of adjacent molecules as well.
Conclusion
The determination of the crystal structure of this compound, or any novel small molecule, is a systematic process that combines chemical synthesis, meticulous crystallization experiments, and sophisticated diffraction analysis. This guide has outlined a comprehensive and field-proven workflow for achieving this goal. The resulting 3D atomic model provides invaluable insights into the molecule's structure and intermolecular interactions, which are critical for applications in drug design, materials science, and beyond. By following the protocols and understanding the principles described herein, researchers can confidently approach the structural elucidation of their target compounds.
References
- 1. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound [stenutz.eu]
- 3. This compound reagent | Sigma-Aldrich [sigmaaldrich.com]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. PubChemLite - 4-hydroxy-7-methyl-1-indanone (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 6. 4,6-Dimethyl-7-hydroxy-1-indanone | C11H12O2 | CID 240718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Hydroxy-1-indanone 97 6968-35-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. 4-HYDROXY-7-METHYL-1-INDANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Biological Activity of 7-Hydroxy-4-methyl-1-indanone Derivatives
Abstract
The 1-indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] This guide focuses on derivatives of 7-Hydroxy-4-methyl-1-indanone, a naturally occurring variant first isolated from the cyanobacterium Nostoc commune, which itself exhibits antibacterial properties.[5][6] These derivatives have emerged as a versatile class of molecules with a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This document provides a comprehensive technical overview of their synthesis, mechanisms of action, and structure-activity relationships (SAR), offering field-proven insights for researchers and drug development professionals. We will delve into detailed experimental protocols, present comparative data, and illustrate key pathways to provide a robust resource for advancing the therapeutic potential of this promising molecular framework.
Introduction: The 1-Indanone Scaffold
1-Indanone derivatives are structurally characterized by a fused benzene and cyclopentanone ring system. This conformationally constrained framework makes them rigid analogs of chalcones, allowing for specific and high-affinity interactions with various biological targets.[7] Their synthetic tractability and diverse biological profile have made them a focal point of drug discovery efforts. The parent compound, this compound, provides a unique starting point for derivatization, with the hydroxyl and methyl groups offering opportunities for modification that can significantly influence potency and selectivity. This guide synthesizes current research to explore the vast therapeutic landscape of these derivatives.
Synthetic Strategies and Derivatization
The synthesis of the 1-indanone core is commonly achieved through intramolecular Friedel–Crafts acylation of relevant arylpropanoic acids.[1][8] However, the most widespread strategy for creating a diverse library of biologically active derivatives is the Claisen-Schmidt condensation (an aldol condensation), which reacts the parent indanone with various substituted benzaldehydes. This reaction typically targets the active methylene group at the C-2 position of the indanone ring, yielding 2-arylidene-1-indanone derivatives.
Experimental Protocol: Synthesis of 2-Arylidene-1-indanone Derivatives
This protocol describes a standard method for synthesizing 2-benzylidene-1-indanone derivatives, a class frequently evaluated for anti-inflammatory and anticancer activities.[7] The causality for this choice rests in its high efficiency and the ability to easily introduce a wide range of functional groups on the appended aryl ring, which is crucial for structure-activity relationship studies.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (Absolute)
-
Piperidine or Potassium Hydroxide (catalyst)
-
Hydrochloric acid (for neutralization/acidification)
-
Stir plate and magnetic stir bar
-
Reflux apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in absolute ethanol.
-
Catalysis: Add a few drops of piperidine (or a catalytic amount of KOH) to the solution to initiate the condensation reaction. The base abstracts a proton from the C-2 position of the indanone, creating a nucleophilic enolate.
-
Reaction: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate readily dehydrates to form the stable α,β-unsaturated ketone system of the 2-arylidene derivative.
-
Reflux: Heat the mixture to reflux and maintain for 2-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Filter the resulting solid, wash with cold ethanol, and then with water. If necessary, acidify the filtrate with dilute HCl to precipitate any remaining product. The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram: General Synthetic Workflow
Caption: Workflow for synthesizing 2-arylidene-1-indanone derivatives.
Spectrum of Biological Activities
Derivatives of this compound have demonstrated a remarkable range of pharmacological effects. The following sections detail the most significant of these activities, supported by experimental data and mechanistic insights.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Indanone derivatives have emerged as potent anti-inflammatory agents by modulating critical signaling pathways.
Mechanism of Action: Many 2-benzylidene-1-indanone derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).[9][10] LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[11][12] The activation and translocation of NF-κB to the nucleus is a critical step for the transcription of inflammatory genes. Potent indanone analogues can suppress this pathway, thereby reducing the expression of iNOS, COX-2, and other inflammatory mediators.[11]
Quantitative Data: Inhibition of Pro-inflammatory Cytokines
| Compound ID | Substitution on Arylidene Ring | TNF-α Inhibition (%) @ 10 µM | IL-6 Inhibition (%) @ 10 µM | Reference |
| 4d | 2',5'-dimethoxy | 83.73 | 69.28 | [9] |
| 8f | 6-hydroxy, 2',5'-dimethoxy (on indanone) | 85.12 | 87.24 | [9][10] |
| 8g | 6-hydroxy, 2',3'-dimethoxy (on indanone) | 80.15 | 81.36 | [9][10] |
| XAN | (Positive Control) | 88.91 | 89.15 | [9][10] |
Experimental Protocol: In Vitro Anti-inflammatory Assay This protocol is designed to screen compounds for their ability to inhibit cytokine release in LPS-stimulated murine primary macrophages (MPMs).
-
Cell Culture: Culture MPMs in appropriate media (e.g., DMEM with 10% FBS) and seed them in 96-well plates. Allow cells to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test indanone derivatives (e.g., 1.25, 2.5, 5, 10 µM) for 30-60 minutes.[9][10] A vehicle control (DMSO) and a positive control (e.g., Xanthohumol) should be included.
-
Inflammatory Stimulus: Stimulate the cells by adding LPS (0.5 µg/mL) to each well (except for the unstimulated control).[9][10]
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of TNF-α and IL-6 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only treated cells.
Diagram: Inflammatory Signaling Pathway Inhibition
Caption: Inhibition of the LPS-induced NF-κB pathway by indanone derivatives.
Anticancer Activity
The indanone scaffold is present in several compounds with significant antiproliferative and cytotoxic activity against various cancer cell lines.
Mechanism of Action: Indanone derivatives employ multiple mechanisms to combat cancer cell growth. A prominent mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Thiazolyl hydrazone derivatives of 1-indanone, for example, have shown potent activity against colon cancer cell lines by inhibiting tubulin polymerization.[13] Other mechanisms include the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death, and the inhibition of crucial enzymes like topoisomerase IIα.[2][13][14][15] Some derivatives also downregulate survival pathways by inhibiting proteins like NF-κB p65 and Bcl-2.[14][15]
Quantitative Data: Cytotoxicity Against Colon Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Positive Control (Irinotecan) IC₅₀ (µM) | Reference |
| ITH-6 | HT-29 (p53 mutant) | 0.41 ± 0.19 | > 10 | [13][14][15] |
| ITH-6 | COLO 205 (p53 mutant) | 0.53 ± 0.11 | 4.86 ± 1.02 | [13][14][15] |
| ITH-6 | KM 12 (p53 mutant) | 0.77 ± 0.23 | 5.23 ± 0.98 | [13][14][15] |
| ITH-6 | HCT 116 (p53 wild-type) | 6.85 ± 1.44 | 1.89 ± 0.55 | [14][15] |
Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the indanone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Antimicrobial Activity
The parent this compound scaffold is a natural antibacterial agent, and its derivatives often retain or exceed this activity.[6]
Mechanism of Action: While the exact mechanisms are not always fully elucidated, the antimicrobial action is believed to involve disruption of the bacterial cell membrane or inhibition of essential microbial enzymes. The planar structure and lipophilic character of many derivatives facilitate their passage through the cell wall. A broad range of derivatives have been synthesized and tested, showing activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains like Aspergillus niger.[1][5][16]
Experimental Protocol: Broth Microdilution for MIC Determination This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL). Add the inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth).
Neuroprotective and Other Activities
The 1-indanone core is central to the FDA-approved Alzheimer's drug Donepezil.[4] Consequently, derivatives are actively being investigated for neurodegenerative diseases. Studies have shown that certain derivatives can inhibit cholinesterases (AChE and BuChE) and prevent the self-assembly of amyloid-beta (Aβ) plaques, both key pathological hallmarks of Alzheimer's disease.[1][3] Furthermore, novel 1-indanone derivatives have been developed as high-affinity ligands that selectively bind to misfolded α-synuclein aggregates, showing promise as imaging agents or therapeutic candidates for Parkinson's disease and other synucleinopathies.[17]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indanone core (Ring A) and the arylidene moiety (Ring B).
-
Indanone Core (Ring A): The hydroxyl group at C-7 is often crucial. Modifications at other positions, such as introducing a hydroxyl group at C-6, have been shown to significantly enhance anti-inflammatory activity, particularly against IL-6.[10]
-
Arylidene Moiety (Ring B): The substitution pattern on this ring is a key determinant of potency.
-
For Anti-inflammatory Activity: The presence of methoxy groups is often favorable. For instance, 2',5'-dimethoxy substitution (compound 4d ) shows strong TNF-α inhibition.[9] However, increasing the number of methoxy groups to three can lead to a dramatic decrease in activity.[9]
-
For Anticancer Activity: The specific substitutions can dictate cell line selectivity. For thiazolyl hydrazone derivatives, a biphenyl group on the thiazole ring (as in ITH-6 ) confers potent activity against p53 mutant colon cancer cells.[13][14]
-
Electron-donating vs. Electron-withdrawing groups: Generally, electron-donating groups (like methoxy) tend to enhance activity more than electron-withdrawing groups (like chloro or nitro) in anti-inflammatory contexts.[9]
-
Diagram: SAR Summary
Caption: Key sites for modification on the indanone scaffold influencing bioactivity.
Conclusion and Future Perspectives
Derivatives of this compound represent a highly versatile and potent class of bioactive molecules. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents validates the 1-indanone scaffold as a valuable template for drug design. The insights gained from SAR studies provide a clear roadmap for future optimization.
Future research should focus on:
-
Lead Optimization: Fine-tuning the substitution patterns to enhance potency, selectivity, and pharmacokinetic properties (ADME).
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess efficacy and safety in a physiological context.
-
Exploring New Targets: Expanding the evaluation of these derivatives against other therapeutic targets, given the scaffold's inherent versatility.
The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet needs in oncology, inflammatory diseases, and beyond.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 15. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Mechanism of 7-Hydroxy-4-methyl-1-indanone: A Technical Guide for Advancing Research
Abstract
7-Hydroxy-4-methyl-1-indanone, a naturally occurring indanone isolated from the cyanobacterium Nostoc commune, represents a molecule of burgeoning interest within the scientific community. While its synthesis is well-documented and its inherent antibacterial properties are acknowledged, the precise molecular mechanisms underpinning its biological activity remain largely uncharted. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates the current, albeit limited, understanding of this compound and, more critically, delineates a strategic roadmap for elucidating its mechanism of action. By leveraging insights from the broader class of 1-indanone derivatives, this document proposes testable hypotheses and detailed experimental workflows designed to accelerate the discovery process and unlock the full therapeutic potential of this intriguing compound.
Introduction: The Current Landscape
This compound is a bicyclic aromatic ketone with the molecular formula C₁₀H₁₀O₂.[1] Its initial claim to scientific significance stems from its isolation from Nostoc commune, a cyanobacterium with a history of use in traditional medicine. Preliminary investigations have confirmed its antibacterial activity, a characteristic attributed to the indanone scaffold.[2] However, beyond this initial observation, the scientific literature is sparse regarding its specific molecular targets and the signaling pathways it may modulate.
The broader family of 1-indanone derivatives boasts a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[3] This suggests that this compound may possess a richer and more complex biological profile than is currently appreciated. This guide is predicated on the hypothesis that by exploring established mechanisms of related indanones, we can formulate and test rational hypotheses about the action of this specific molecule.
Known Biological Activity: Antibacterial Properties
The primary established biological effect of this compound is its antibacterial activity.[2] While the precise mechanism of this action is not fully elucidated, it is believed to be inherent to the indanone core structure.
Proposed Experimental Workflow for Elucidating Antibacterial Mechanism
To move beyond the current understanding, a systematic investigation into the antibacterial mechanism is warranted.
Caption: A stepwise approach to defining the antibacterial mechanism of this compound.
Hypothesized Mechanism of Action: Anti-inflammatory Effects via TLR4/JNK/NF-κB Signaling
Drawing parallels from structurally related 4-methyl-1-indanone derivatives, a compelling hypothesis is that this compound may exert anti-inflammatory effects.[4] A key pathway implicated in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade. Ligation of TLR4 by lipopolysaccharide (LPS) triggers a downstream signaling cascade involving c-Jun N-terminal kinase (JNK) and culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.
Proposed Signaling Pathway Inhibition
Caption: Proposed inhibitory action on the TLR4/JNK/NF-κB signaling cascade.
Experimental Protocol for Validating Anti-inflammatory Mechanism
Objective: To determine if this compound inhibits LPS-induced inflammation in macrophages via the TLR4/JNK/NF-κB pathway.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to 80% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate cells with 1 µg/mL of LPS for specified durations depending on the endpoint.
-
-
Cytotoxicity Assay:
-
Perform an MTT or LDH assay to determine the non-toxic concentration range of the compound.
-
-
Quantification of Pro-inflammatory Cytokines:
-
After 24 hours of LPS stimulation, collect cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
-
Western Blot Analysis for Pathway Proteins:
-
After 30-60 minutes of LPS stimulation, lyse the cells and perform Western blot analysis.
-
Probe for total and phosphorylated forms of JNK and the p65 subunit of NF-κB.
-
Probe for IκBα to assess its degradation.
-
-
NF-κB Nuclear Translocation Imaging:
-
Perform immunofluorescence staining for the p65 subunit of NF-κB.
-
Visualize the cellular localization of p65 using fluorescence microscopy to assess its translocation to the nucleus upon LPS stimulation, with and without compound pre-treatment.
-
Data Presentation:
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | p-JNK/Total JNK Ratio | Nuclear p65 Intensity |
| Vehicle Control | ||||
| LPS Only | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Future Directions and Broader Therapeutic Potential
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and neurodegenerative diseases.[3][5] Future research should not be limited to anti-inflammatory and antibacterial activities.
Proposed Areas for Further Investigation:
-
Anticancer Activity: Screening against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects. Mechanistic studies could include cell cycle analysis, apoptosis assays, and investigation of effects on key oncogenic signaling pathways.
-
Neuroprotective Effects: Evaluation in in vitro models of neurodegeneration, such as glutamate-induced excitotoxicity or oxidative stress models in neuronal cell lines.
-
Enzyme Inhibition Assays: Screening against a panel of enzymes relevant to disease, such as cyclooxygenases (COX-1/COX-2) for inflammation or kinases involved in cancer signaling.
Conclusion
This compound stands at the frontier of natural product research. While its mechanism of action is currently a black box, its structural relationship to a class of compounds with diverse and potent biological activities makes it a highly promising lead for drug discovery. The experimental frameworks proposed in this guide provide a clear and logical path forward for researchers to systematically unravel its molecular mechanisms. Through rigorous and hypothesis-driven investigation, the scientific community can unlock the full therapeutic potential of this enigmatic molecule.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 7-Hydroxy-4-methyl-1-indanone in various solvents
An In-Depth Technical Guide to the Solubility of 7-Hydroxy-4-methyl-1-indanone for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound with a structure that suggests potential applications in various fields of chemical synthesis and drug discovery. Its molecular framework, featuring a hydroxyl group and a ketone on an indanone backbone, makes it an interesting candidate for further investigation. The solubility of any compound is a critical physicochemical property that governs its behavior in biological and chemical systems. For professionals in drug development, understanding and quantifying the solubility of a potential therapeutic agent is a cornerstone of preclinical development, influencing everything from formulation design to bioavailability.
This guide serves as a comprehensive technical resource on the solubility of this compound. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of its solubility characteristics, the theoretical principles governing them, and practical, field-proven methodologies for their accurate determination. By moving beyond a simple listing of data, this document aims to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The known properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 67901-82-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.18 g/mol | |
| Melting Point | 109-112°C | [2] |
The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a ketone (C=O) group, a hydrogen bond acceptor, suggests that this compound will exhibit some degree of polarity. However, the fused aromatic and aliphatic ring system is nonpolar. This balance of polar and nonpolar regions indicates that the compound's solubility will be highly dependent on the chosen solvent.
Theoretical Principles of Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. For this compound, this suggests a higher affinity for organic solvents over highly polar solvents like water.[4]
The pH of the solvent is another critical factor, particularly for ionizable compounds. The hydroxyl group on the aromatic ring of this compound is weakly acidic. In basic solutions, this proton can be removed, forming a phenoxide ion. This ionic form is significantly more polar than the neutral molecule, which would lead to a substantial increase in aqueous solubility at higher pH values. Conversely, in acidic to neutral solutions, the compound will remain in its less soluble, neutral form.
Temperature also plays a role; for most solid solutes, solubility increases with temperature.[4] This is an important consideration during experimental design and data interpretation.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
To obtain reliable and reproducible solubility data, a robust experimental protocol is necessary. The shake-flask method is widely regarded as the gold standard for determining equilibrium (thermodynamic) solubility.[5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured.
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound.
1. Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material) or centrifuge
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis Spectrophotometer)
-
Pipettes and other standard laboratory glassware
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[6]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[6] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[6] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a stable concentration over time.[7]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either filter the supernatant through a chemically compatible syringe filter (e.g., PTFE or PVDF) or centrifuge the vial at high speed and carefully collect the supernatant.[8] This step is critical to avoid artificially inflating the measured concentration with undissolved particles.[6]
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC, LC-MS, or UV-Vis spectrophotometry.[7] A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification.[9]
3. Data Analysis and Reporting:
-
Calculate the solubility as the average concentration from replicate experiments after equilibrium has been confirmed.
-
Report the solubility in units such as mg/mL or µM.
-
Always report the temperature and the specific solvent (including pH for aqueous buffers) at which the measurement was performed.
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for the shake-flask equilibrium solubility assay.
Key Considerations and Self-Validation in Solubility Measurements
To ensure the trustworthiness of the generated data, the experimental protocol must be self-validating. This involves several critical checks:
-
Confirmation of Equilibrium: As mentioned, sampling at multiple time points is essential to demonstrate that the system has reached a stable equilibrium.[5][7]
-
pH Measurement: For aqueous solutions, the pH should be measured both at the beginning and at the end of the experiment to ensure it has not shifted due to the dissolution of the compound.[5]
-
Solid State Analysis: It is good practice to analyze the remaining solid after the experiment (e.g., by DSC or XRD) to check for any polymorphic transformations, which could affect the solubility measurement.[7]
-
Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.[10]
Kinetic Solubility Assays: An Early-Stage Alternative
In early drug discovery, when compound availability is limited, high-throughput kinetic solubility assays are often employed.[11][12] These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous buffer.[12] The point at which precipitation occurs is determined, often by nephelometry or light scattering.[11] It is important to recognize that kinetic solubility is often higher than equilibrium solubility because it can represent a supersaturated state.[5] While useful for rapid screening, it is not a substitute for the thermodynamic solubility determined by the shake-flask method for later-stage development.[11]
Visualizing Molecular Interactions
The solubility of this compound is a result of the interplay between its functional groups and the solvent molecules. The following diagram illustrates the potential interactions in polar protic and nonpolar aprotic solvents.
Caption: Potential intermolecular forces governing solubility.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. This compound [stenutz.eu]
- 3. chem.ws [chem.ws]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
discovery and isolation of 7-Hydroxy-4-methyl-1-indanone
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 7-Hydroxy-4-methyl-1-indanone
Introduction: The Significance of the Indanone Scaffold
The 1-indanone core is a privileged structural motif, frequently encountered in natural products and pharmacologically active molecules.[1][2] Its rigid, bicyclic framework serves as a versatile scaffold in medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, including neurodegenerative diseases like Alzheimer's.[1][2][3] One such notable compound is this compound, a natural product first isolated from the cyanobacterium Nostoc commune.[4] This molecule has demonstrated inherent antibacterial activity, making it and its derivatives attractive targets for further investigation in drug discovery programs.[4]
While this indanone can be obtained from its natural source, the yields are often insufficient for extensive research. Consequently, chemical synthesis provides the most reliable and scalable route to procure this valuable compound. This guide offers a comprehensive technical overview of a field-proven synthetic pathway, detailed isolation protocols, and the analytical characterization required to validate the final product, designed for researchers and drug development professionals.
Part 1: Strategic Synthesis of this compound
The construction of the 1-indanone ring system is most classically achieved via an intramolecular Friedel-Crafts acylation.[1][3][5] This powerful reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid, onto the aromatic ring using a strong acid catalyst. The following two-step synthetic route, starting from the readily available 6-methylcoumarin, represents an efficient and high-yielding approach to this compound.[4]
Step 1: Reductive Ring Opening of 6-Methylcoumarin
The initial step involves the catalytic hydrogenation of 6-methylcoumarin. This reaction serves a dual purpose: it reduces the alkene bond within the pyrone ring and facilitates the hydrolytic opening of the lactone. The result is the formation of the key intermediate, 3-(2-hydroxy-5-methylphenyl)propanoic acid.
-
Causality of Experimental Choice: Catalytic hydrogenation is a clean and efficient method for selectively reducing the double bond without affecting the aromatic ring. The subsequent acidic or basic workup ensures the complete hydrolysis of the lactone to the desired carboxylic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
The core indanone structure is forged in the second step through an acid-catalyzed intramolecular cyclization of the propanoic acid intermediate. Polyphosphoric acid (PPA) is an excellent reagent for this transformation, acting as both a catalyst and a dehydrating agent.
-
Mechanism of Action: The reaction begins with the activation of the carboxylic acid by PPA to generate a highly electrophilic acylium ion intermediate.[1] This electrophile is then positioned perfectly for an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the acylium ion. The final step is deprotonation to restore aromaticity, yielding the stable, fused five-membered ring of the 1-indanone product.[1]
Detailed Experimental Protocol: Synthesis
Materials:
-
6-Methylcoumarin
-
Palladium on Carbon (10% Pd/C)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Petroleum Ether
Procedure:
-
Hydrogenation: A solution of 6-methylcoumarin in ethanol is placed in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged and then pressurized with hydrogen gas. The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed (monitored by TLC or pressure drop).
-
Workup I: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is treated with dilute HCl and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield crude 3-(2-hydroxy-5-methylphenyl)propanoic acid.
-
Cyclization: The crude propanoic acid is added portion-wise to pre-heated Polyphosphoric Acid (PPA) at 90-95°C with stirring under anhydrous conditions.[4] The reaction mixture is maintained at this temperature for approximately 1 hour, during which the cyclization occurs.
-
Quenching: The reaction is allowed to cool slightly before being carefully poured onto a large volume of crushed ice. This step quenches the reaction and precipitates the crude this compound as a solid.
Part 2: Isolation and Purification
A robust purification protocol is essential to isolate the target compound from any unreacted starting material, byproducts, or residual catalyst. For this compound, a straightforward filtration and recrystallization process is highly effective.
Detailed Experimental Protocol: Isolation
-
Filtration: The precipitated solid from the quenching step is collected by vacuum filtration.
-
Neutralization: The filter cake is washed thoroughly with water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with water again until the washings are neutral.[4]
-
Drying: The crude product is dried in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization: The dried crude solid is dissolved in a minimum amount of a hot solvent system, such as petroleum ether or an ethanol-water mixture.[4] The solution is allowed to cool slowly to room temperature, and then chilled further to induce the formation of well-defined, colorless crystals. The pure crystals are collected by filtration and dried.
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Part 3: Structural Elucidation and Data Validation
Confirmation of the chemical structure and assessment of purity are accomplished through a combination of physical and spectroscopic methods. The data presented below are consistent with the successful synthesis of this compound.
Physicochemical and Spectroscopic Data
| Parameter | Observation | Significance |
| Appearance | Colorless to light cream colored crystals | Indicates a pure, solid compound. |
| Melting Point | 109-112 °C | A sharp, defined melting range is a strong indicator of high purity. |
| Molecular Formula | C₁₀H₁₀O₂ | Confirmed by mass spectrometry. |
| Molecular Weight | 162.18 g/mol [6] | The theoretical mass of the target structure. |
| IR (Infrared) | ~3300 cm⁻¹ (broad), ~1680 cm⁻¹ (sharp) | Corresponds to the O-H (hydroxyl) and C=O (ketone) stretching vibrations, respectively. |
| ¹H NMR | Signals for aromatic, aliphatic (CH₂CH₂), methyl (CH₃), and hydroxyl (OH) protons. | Confirms the proton environment and connectivity of the molecular framework. |
| Mass Spec (MS) | m/z = 162 [M]⁺ | The molecular ion peak confirms the molecular weight of the compound. |
Conclusion
This compound stands as a molecule of significant interest due to its natural origin and biological activity. This guide has detailed a reliable and efficient two-step synthetic pathway from 6-methylcoumarin, centered on the robust intramolecular Friedel-Crafts acylation. The described protocols for isolation, purification, and characterization provide a self-validating system to ensure the production of high-purity material suitable for advanced research and development. The accessibility of this indanone through chemical synthesis empowers researchers to explore its therapeutic potential and utilize it as a key building block in the creation of novel and complex bioactive compounds.
References
A Toxicological Blueprint for 7-Hydroxy-4-methyl-1-indanone: A Guide for Preclinical Assessment
Abstract
7-Hydroxy-4-methyl-1-indanone is a member of the indanone class of compounds, a scaffold that has garnered significant interest in medicinal chemistry for its diverse biological activities. While many indanone derivatives have been explored for therapeutic potential, particularly as anticancer agents, a comprehensive toxicological profile for this compound specifically is not publicly available. This technical guide serves as a blueprint for researchers, scientists, and drug development professionals to establish such a profile. It consolidates the known physicochemical properties of the target compound, reviews the cytotoxic landscape of the broader indanone class, and provides a structured framework for a comprehensive toxicological evaluation based on internationally recognized OECD guidelines. Detailed, field-proven protocols for key in vitro assays are provided to facilitate immediate laboratory investigation.
Introduction: Charting the Course in a Data-Deficient Landscape
The indanone scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide array of biological effects, including potent antiproliferative and cytotoxic activities against various cancer cell lines.[1][2] The mechanism of action for many of these derivatives involves the modulation of critical cellular processes such as tubulin polymerization and key signaling pathways like NF-κB.[1][3] this compound, a specific analogue, remains largely uncharacterized from a toxicological standpoint.
The absence of a dedicated toxicological dossier necessitates a proactive and systematic approach to its evaluation. This guide is structured not as a review of existing data, but as a forward-looking roadmap. Its core directive is to provide the scientific community with the strategic framework and detailed methodologies required to thoroughly investigate the safety profile of this compound, a critical step for any potential therapeutic candidate.
Physicochemical Characterization
A foundational understanding of a compound's physicochemical properties is a prerequisite for any toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile and informing formulation decisions for in vitro and in vivo studies.
| Property | Value | Source(s) |
| CAS Number | 67901-82-0 | [4][5] |
| Molecular Formula | C₁₀H₁₀O₂ | [4][5] |
| Molecular Weight | 162.19 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Melting Point | 109-112 °C | [4][6] |
| SMILES String | Cc1ccc(O)c2C(=O)CCc12 | [6] |
| InChI Key | FXEWVKMVYBQMET-UHFFFAOYSA-N | [6] |
Toxicological Context: The Indanone Class
While data on this compound is sparse, the broader class of indanone derivatives has been evaluated for biological activity, with cytotoxicity being a prominent feature. This information provides a crucial starting point for hypothesis generation regarding potential toxicities.
In Vitro Cytotoxicity of Indanone Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of substituted indanone derivatives against a range of human cancer cell lines. This activity is often the desired therapeutic effect but also represents the primary toxicological endpoint of concern. The half-maximal inhibitory concentration (IC50) is a key metric of this potency.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [1] |
| Thiazolyl Hydrazone | COLO 205 (Colon) | 0.98 | [1] |
| 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [1] |
| 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [1] |
| Gallic Acid-based Indanone | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor inhibition @ 50 mg/kg | [1] |
This established cytotoxic potential underscores the necessity of a thorough toxicological workup for any new indanone derivative intended for further development.
Proposed Toxicological Evaluation Strategy
To construct a robust toxicological profile, a tiered, systematic approach is recommended, progressing from in vitro assays to more complex in vivo studies. This strategy aligns with international regulatory standards, primarily the OECD Guidelines for the Testing of Chemicals, ensuring data quality and broad acceptance.[1]
Caption: Tiered toxicological evaluation workflow.
Tier 1: In Vitro Assessment
The initial step is to determine the basal cytotoxicity of this compound across a panel of relevant cell lines (e.g., human liver cells like HepG2, and a selection of cancer cell lines). The MTT assay is a robust and widely used colorimetric method for this purpose.[1]
Experimental Protocol: Cell Viability Assessment using MTT Assay [1]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add a solubilization solution (e.g., 150 µL of DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Genotoxicity testing is critical to assess the potential of a compound to cause DNA or chromosomal damage, a key indicator of carcinogenic potential. A standard in vitro battery includes a bacterial reverse mutation test (Ames test) and a mammalian cell micronucleus assay.[7][8]
Protocol Outline: Bacterial Reverse Mutation (Ames) Test (OECD 471) [7][9]
-
Principle: The assay uses several strains of Salmonella typhimurium and/or Escherichia coli with mutations in the histidine (or tryptophan) operon, rendering them unable to synthesize the essential amino acid. The test measures the ability of the compound to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.[10]
-
Methodology: The test is typically performed using the plate incorporation method, with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), to detect mutagenic metabolites.[9]
-
Endpoint: A positive result is defined as a concentration-related increase in the number of revertant colonies compared to the solvent control.
Protocol Outline: In Vitro Micronucleus Assay (OECD 487) [8][11]
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division.[8]
-
Methodology: Human or rodent cell lines are exposed to the test compound for a period covering one full cell cycle. Cytokinesis is often blocked using cytochalasin B to allow for the accumulation of binucleated cells, in which micronuclei are more easily scored.[8]
-
Endpoint: The number of micronucleated cells is counted via microscopy. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Tier 2: In Vivo Acute Toxicity and Pharmacokinetics
This study provides information on the potential health hazards likely to arise from a single oral exposure. It helps classify the substance by toxicity and is crucial for dose selection in subsequent repeated-dose studies.[12][13]
-
Principle: A stepwise procedure using a small number of animals (typically female rats) per step. The outcome of each step determines the dose for the next.[13]
-
Methodology: The starting dose is selected from a series of fixed levels (5, 50, 300, and 2000 mg/kg).[14] Animals are dosed once and observed for 14 days for signs of toxicity and mortality.[15]
-
Endpoint: The study allows for the classification of the substance into one of the GHS (Globally Harmonized System) categories and provides an estimate of the LD50 range.
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is vital. These studies characterize the compound's bioavailability, half-life, and clearance, and identify major metabolites. This information is critical for designing effective dosing regimens for longer-term studies and for understanding potential species differences in metabolism.
Tier 3: Repeated Dose and Advanced Toxicity Studies
These studies provide information on the toxic effects of repeated exposure and help identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
OECD 407 (28-Day Study): A sub-acute study often used as a dose-range-finder for longer studies.[16]
-
OECD 408 (90-Day Study): A sub-chronic study providing more comprehensive data on target organ toxicity and the potential for cumulative effects.[17]
-
Methodology: The compound is administered daily (typically orally) to rodents at three or more dose levels plus a control group for the specified duration. Extensive clinical observations, hematology, clinical chemistry, and histopathology are performed.[17][18]
These screening studies provide initial information on potential effects on fertility, pregnancy, and offspring development.[6][19]
-
Principle: The compound is administered to male and female rodents before mating, during mating, and through gestation and lactation for females.[6]
-
Endpoints: Effects on mating performance, fertility, gestation length, parturition, and offspring viability and growth are evaluated.[20]
If genotoxicity assays are positive or there are other structural alerts or findings from repeated dose studies that are of concern, a long-term carcinogenicity bioassay may be warranted.[4][21]
-
Principle: The compound is administered daily to rodents for a major portion of their lifespan (e.g., 18-24 months).[22]
-
Endpoint: The primary endpoint is the incidence of neoplastic lesions in treated groups compared to controls.[23]
Mechanistic Insights: Potential Pathways of Action
Based on the literature for related indanone derivatives, two key mechanisms of action are plausible targets for investigation: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway.[1]
Inhibition of Tubulin Polymerization
Disruption of microtubule dynamics is a common mechanism for cytotoxic compounds. An in vitro tubulin polymerization assay can directly assess this activity.
Protocol Outline: In Vitro Tubulin Polymerization Assay [2][3]
-
Principle: The assembly of purified tubulin into microtubules is monitored over time by measuring the increase in turbidity (absorbance at 340 nm) or fluorescence. Polymerization is initiated by raising the temperature to 37°C.[2]
-
Methodology: Purified tubulin is incubated with the test compound at various concentrations in a 96-well plate. Known inhibitors (e.g., Nocodazole) and enhancers (e.g., Paclitaxel) are used as controls. The plate is read in a temperature-controlled spectrophotometer in kinetic mode.[24][25]
-
Endpoint: Inhibition is quantified by a decrease in the rate (Vmax) and extent (Amax) of polymerization. The IC50 for polymerization inhibition can be calculated.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. Its dysregulation is implicated in many diseases, including cancer.[26]
Caption: Potential modulation of the canonical NF-κB pathway.
Conclusion
While this compound is a chemically defined entity, it remains a toxicological unknown. This guide provides the necessary intellectual and methodological framework to bridge this critical knowledge gap. By systematically applying the tiered testing strategy outlined herein, from foundational in vitro cytotoxicity and genotoxicity assays to comprehensive in vivo studies, researchers can generate the high-quality, regulatory-compliant data required to make informed decisions about the future development of this compound. The provided protocols and mechanistic considerations serve as a launchpad for these essential investigations, ensuring a rigorous and scientifically sound approach to safety assessment.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. policycommons.net [policycommons.net]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. scirp.org [scirp.org]
- 15. youtube.com [youtube.com]
- 16. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. quantics.co.uk [quantics.co.uk]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxy-4-methyl-1-indanone molecular weight and formula
An In-Depth Technical Guide to 7-Hydroxy-4-methyl-1-indanone (CAS: 67901-82-0)
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in chemical synthesis. It details the molecule's core physicochemical properties, offers insights into its analytical characterization, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a detailed understanding of this compound for synthetic or analytical purposes.
Core Molecular Profile
This compound is a bicyclic aromatic ketone. Its structure, featuring a hydroxyl group and a methyl group on the benzene ring fused to a cyclopentanone, makes it a versatile intermediate for the synthesis of more complex molecular architectures.
1.1. Chemical Identity
-
Systematic Name: 7-hydroxy-4-methyl-2,3-dihydroinden-1-one[1][2]
-
CAS Number: 67901-82-0[3]
-
Synonyms: 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one
1.2. Molecular Formula and Weight
-
Molecular Weight: 162.19 g/mol [3] (also cited as 162.18 g/mol )
1.3. Structural and Registration Information The molecule's identity is unambiguously defined by its structure and various registry numbers, which are crucial for database searches and regulatory compliance.
| Identifier | Value | Source |
| SMILES | Cc1ccc(O)c2C(=O)CCc12 | [1] |
| InChI Key | FXEWVKMVYBQMET-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD07369719 | |
| PubChem CID | 12436244 | [2] |
1.4. Physicochemical Properties These properties are fundamental for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 109-112 °C (lit.) | |
| Monoisotopic Mass | 162.06808 Da | [2] |
Synthesis and Mechanistic Considerations
While specific high-yield syntheses for this compound are proprietary or scattered in patent literature, a logical synthetic approach can be devised based on established organic chemistry principles, such as those used for its isomers.[4] The primary strategy involves the formation of the indanone core via intramolecular cyclization.
2.1. Conceptual Retrosynthetic Analysis
A retrosynthetic approach logically breaks down the target molecule into simpler, commercially available precursors. This analysis is foundational for designing a viable synthetic route. The key steps involve disconnecting the C-C bond formed during cyclization and identifying a suitable aromatic precursor.
Caption: Retrosynthetic pathway for this compound.
2.2. Plausible Synthetic Workflow
A common and effective method for constructing the indanone skeleton is through an intramolecular Friedel-Crafts acylation of a phenylpropanoic acid derivative.
-
Step 1: Friedel-Crafts Acylation. React m-cresol with succinic anhydride under the influence of a Lewis acid catalyst (e.g., AlCl₃). This reaction attaches the succinic acid chain to the aromatic ring, preferentially para to the hydroxyl group.
-
Step 2: Carbonyl Reduction (Clemmensen or Wolff-Kishner). The ketone on the propanoic acid side-chain is reduced to a methylene group. The choice of method depends on the molecule's functional group tolerance; for instance, the Clemmensen reduction (using amalgamated zinc and HCl) is effective but harsh.
-
Step 3: Intramolecular Cyclization. The resulting 3-(hydroxyphenyl)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), which promotes the intramolecular Friedel-Crafts acylation to form the five-membered ring, yielding the final indanone product. This step requires heat to proceed efficiently.[5]
Analytical Characterization
Confirming the identity and purity of this compound is critical. A combination of spectroscopic methods and chromatography provides a self-validating system for quality control.
3.1. Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show distinct signals for the aromatic protons, the two methylene groups of the indanone ring, the methyl protons, and the phenolic hydroxyl proton.[6][7] ¹³C NMR would confirm the presence of ten unique carbon atoms, including the carbonyl carbon at a characteristic downfield shift.
-
Mass Spectrometry (MS): This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition (C₁₀H₁₀O₂) by providing a highly accurate mass measurement.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic and aliphatic groups, and a strong C=O stretch for the ketone.
3.2. Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthesized compounds.
Objective: To determine the purity of a this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its ability to retain moderately polar compounds like the target analyte.
-
Mobile Phase: A gradient elution is recommended for separating the main peak from potential impurities.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
-
-
Data Analysis: Integrate the area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Workflow for HPLC purity analysis of this compound.
Applications in Research and Development
This compound is not typically an end-product but rather a valuable starting material or intermediate.
4.1. Heterocyclic Building Block Its functional groups—a ketone, a phenol, and an activated aromatic ring—are ripe for chemical modification. The ketone can be converted into an oxime, an alcohol, or used in condensation reactions. The hydroxyl group can be alkylated or acylated to modulate solubility and biological activity. This versatility makes it a valuable scaffold for building diverse chemical libraries.
4.2. Potential in Medicinal Chemistry While this specific isomer is not widely cited for biological activity, related indanone structures are known to possess a range of pharmacological properties. For instance, the isomeric 4-hydroxy-7-methyl-1-indanone has been identified as having antibacterial activity.[4] This suggests that the 7-hydroxy isomer could serve as a starting point for synthesizing novel compounds for screening against various biological targets, including bacterial enzymes or cellular receptors.
Caption: Role as a scaffold in synthetic and medicinal chemistry.
Safety and Handling
According to available safety data, this compound requires careful handling.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and causes serious eye irritation.
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
-
Recommended PPE: Standard laboratory personal protective equipment should be used, including safety glasses (eyeshields), gloves, and a dust mask (type N95) to avoid inhalation of the solid powder.
References
Methodological & Application
The Versatile Synthon: Applications of 7-Hydroxy-4-methyl-1-indanone in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Key Building Block
7-Hydroxy-4-methyl-1-indanone is a bifunctional aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a reactive ketone, a nucleophilic hydroxyl group, and a modifiable aromatic ring, provides a powerful platform for the construction of complex molecular architectures. This indanone derivative serves as a crucial intermediate in the synthesis of natural products, bioactive molecules, and novel heterocyclic systems, making it a compound of significant interest to researchers in medicinal chemistry and drug discovery. The strategic placement of the hydroxyl and methyl groups on the indanone core allows for regioselective transformations, further enhancing its synthetic utility. This application note provides an in-depth guide to the practical applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signature of a starting material is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 67901-82-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.18 g/mol | |
| Appearance | Pale yellow solid | |
| Melting Point | 109-112 °C |
While comprehensive, publicly available spectroscopic data for this compound is limited, the following represents typical characterization data. Researchers should always verify the identity and purity of their starting material using standard analytical techniques.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ (ppm): 9.69 (s, 1H, -OH), 7.02 (d, J=8.1 Hz, 1H, Ar-H), 6.98 (d, J=2.4 Hz, 1H, Ar-H), 2.90 (t, J=5.9 Hz, 2H, -CH₂-), 2.60 (t, J=5.9 Hz, 2H, -CH₂-), 2.28 (s, 3H, -CH₃). (Note: This is based on the closely related 4-hydroxy-7-methyl-1-indanone and may vary slightly).
¹³C NMR (DMSO-d₆, 100 MHz):
-
Expected signals around δ (ppm): 205 (C=O), 155 (C-OH), 145, 135, 130, 125, 120, 115 (Aromatic C), 36, 25 (-CH₂-), 20 (-CH₃).
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
Broad absorption around 3300-3500 (O-H stretch), sharp peak around 1680-1700 (C=O stretch, conjugated), 1600, 1480 (C=C aromatic stretch).
Mass Spectrometry (MS):
-
m/z: 162.06 [M]⁺, with fragmentation patterns corresponding to the loss of CO and other fragments.
Application 1: Total Synthesis of Cephanolide Natural Products
This compound has proven to be an indispensable starting material in the total synthesis of cephanolides, a family of norditerpenoids with interesting biological activities. The synthesis leverages the indanone core to construct the characteristic fused-ring system of these natural products. A key transformation is the conversion of the hydroxyl group to a triflate, which then serves as an electrophilic partner in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Workflow for the Initial Steps in Cephanolide Synthesis
Protocol 1: Synthesis of 4-Methyl-1-oxo-2,3-dihydro-1H-inden-7-yl trifluoromethanesulfonate
This protocol details the critical first step of activating the hydroxyl group for subsequent cross-coupling.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add triflic anhydride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to stir at 0 °C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indanone triflate.
Causality and Insights:
-
The use of pyridine is crucial as it acts as a base to neutralize the triflic acid byproduct, preventing potential side reactions and decomposition of the starting material.
-
Performing the reaction at 0 °C helps to control the exothermicity and minimize the formation of impurities.
-
Anhydrous conditions are essential as triflic anhydride readily hydrolyzes.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Indanone Triflate
This protocol describes the formation of a key C-C bond, a pivotal step in constructing the cephanolide skeleton.
Materials:
-
4-Methyl-1-oxo-2,3-dihydro-1H-inden-7-yl trifluoromethanesulfonate
-
Vinylboronic acid or a suitable derivative (e.g., potassium vinyltrifluoroborate) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a ligand) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a degassed solution of the indanone triflate (1.0 eq) in the chosen solvent, add the vinylboronic acid derivative, the palladium catalyst, and the base.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled product.
Causality and Insights:
-
The choice of palladium catalyst and ligand is critical for the efficiency of the cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
The base is required to activate the boronic acid derivative for transmetalation to the palladium center.
-
Degassing the solvent is important to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Application 2: Synthesis of Novel Pteridine Derivatives
Pteridines are a class of heterocyclic compounds with diverse biological activities, including roles as enzyme cofactors and pigments. The condensation of 1,2-dicarbonyl compounds with 4,5-diaminopyrimidines is a classical and effective method for pteridine synthesis. This compound, with its α-hydroxy ketone tautomer, can serve as a synthetic equivalent of a 1,2-dicarbonyl compound for the construction of novel indanone-fused pteridines.
Proposed Synthetic Pathway to Indanone-Fused Pteridines
Protocol 3: Synthesis of an Indanone-Fused Pteridine
This proposed protocol is based on well-established methods for pteridine synthesis from cyclic ketones.
Materials:
-
This compound
-
4,5-Diamino-6-hydroxypyrimidine (or other substituted 4,5-diaminopyrimidines)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the 4,5-diaminopyrimidine derivative (1.0 eq) in the chosen solvent.
-
Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Causality and Insights:
-
The reaction proceeds through the condensation of the amino groups of the pyrimidine with the carbonyl group and the enolized hydroxyl group of the indanone, followed by cyclization and dehydration to form the aromatic pteridine ring system.
-
The choice of solvent can influence the reaction rate and the solubility of the product. Acetic acid can act as both a solvent and a catalyst for the condensation.
Application 3: Construction of Spirocyclic Frameworks
Spirocycles are an important structural motif in many natural products and pharmaceutical agents. The carbonyl group of this compound provides a convenient handle for the construction of spirocyclic systems through various synthetic strategies, including Michael additions followed by intramolecular cyclization or cycloaddition reactions.
Illustrative Spirocyclization Strategy
Protocol 4: Synthesis of a Spiro-indanone Derivative via a Domino Reaction
This protocol outlines a plausible route to a spiro-oxindole indanone, a scaffold of interest in medicinal chemistry.
Materials:
-
This compound
-
Isatin (or a substituted derivative)
-
Base (e.g., Piperidine, Pyrrolidine)
-
Solvent (e.g., Ethanol, Methanol)
Procedure:
-
To a solution of this compound (1.0 eq) and isatin (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
If necessary, purify the product further by recrystallization.
Causality and Insights:
-
The reaction is initiated by a base-catalyzed aldol-type condensation between the active methylene group of the indanone and the C3-carbonyl of isatin.
-
This is followed by an intramolecular Michael addition of the indanone enolate onto the newly formed double bond, leading to the spirocyclic product.
-
The choice of base and solvent can affect the reaction rate and yield.
Conclusion: A Synthon of Growing Importance
This compound has demonstrated its value as a versatile and powerful building block in organic synthesis. Its application in the total synthesis of complex natural products like the cephanolides highlights its strategic importance. Furthermore, its potential for the construction of diverse heterocyclic systems, including pteridines and spirocycles, opens up new avenues for the discovery of novel bioactive compounds. The protocols and insights provided in this application note aim to facilitate the exploration of this promising synthon and inspire further innovation in the field of organic synthesis.
References
7-Hydroxy-4-methyl-1-indanone: A Versatile Scaffold for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Value of the Indanone Core
The 1-indanone scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1] This prevalence is attributed to its rigid, bicyclic nature which allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Furthermore, the inherent reactivity of the ketone and the aromatic ring provides a versatile platform for a wide array of chemical modifications.
Within this important class of molecules, 7-Hydroxy-4-methyl-1-indanone stands out as a particularly valuable building block for the synthesis of complex pharmaceuticals and natural products. Its strategic substitution pattern—a hydroxyl group for nucleophilic or electrophilic functionalization, a methyl group that can influence steric and electronic properties, and a reactive ketone—offers medicinal chemists a powerful tool for generating molecular diversity and tuning pharmacological activity. This application note will provide a detailed exploration of the utility of this compound, presenting protocols for its application in the synthesis of complex natural products and bioactive derivatives.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 67901-82-0 | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Melting Point | 109-112 °C | |
| Appearance | Solid |
Application I: Total Synthesis of Cephanolides A-D
A compelling demonstration of the utility of this compound is its role as a key starting material in the multi-step total synthesis of the naturally occurring norditerpenoids, cephanolides A–D.[2] These complex molecules exhibit interesting biological profiles, and their synthesis highlights the strategic advantages of this indanone building block. The following protocols are adapted from the synthetic route developed by Singh and Kim.[2]
Workflow for the Synthesis of a Key Intermediate for Cephanolides
The initial phase of the synthesis focuses on the elaboration of the this compound core to construct a key intermediate. This involves a sequence of triflation, Suzuki cross-coupling, and a subsequent cycloaddition.
Caption: Synthetic workflow for Cephanolides A-D from this compound.
Protocol 1: Triflation of this compound
The phenolic hydroxyl group is first converted to a triflate, an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions. This activation is a critical step to enable the introduction of new carbon-carbon bonds at this position.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise to the stirred solution.
-
Maintain the reaction at 0 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the indanone triflate.
Protocol 2: Iterative Suzuki Cross-Coupling
With the triflate in hand, a Suzuki cross-coupling reaction can be employed to form a C-C bond with a suitable boronic acid or ester derivative. In the synthesis of the cephanolides, an iterative approach is used to build up a side chain. The following is a general protocol for a Suzuki coupling reaction.
Step-by-Step Procedure:
-
To a flame-dried flask, add the indanone triflate (1.0 eq), the boronic acid or ester (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., RuPhos, 0.1 eq).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Under an inert atmosphere, add a degassed solvent system (e.g., a mixture of benzene and water).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
| Reaction | Key Reagents | Typical Yield | Reference |
| Triflation | Tf₂O, Pyridine | >95% | [2] |
| Suzuki Cross-Coupling | Pd(OAc)₂, RuPhos, K₂CO₃ | ~80% | [2] |
Application II: Synthesis of 2-Arylidene-7-hydroxy-4-methyl-1-indanone Derivatives as Anti-inflammatory Agents
The ketone functionality of this compound is readily exploited in aldol condensation reactions to generate 2-arylidene derivatives. These compounds, which are rigid analogs of chalcones, have shown promise as anti-inflammatory agents.[1][3] The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological targets involved in inflammatory pathways.
Workflow for the Synthesis of 2-Arylidene Derivatives
The synthesis is a straightforward one-step process, the Claisen-Schmidt condensation, which is a type of crossed aldol condensation.
Caption: General scheme for the synthesis of 2-arylidene-1-indanone derivatives.
Protocol 3: Aldol Condensation for 2-Arylidene Derivatives
This protocol describes a general method for the synthesis of 2-arylidene-7-hydroxy-4-methyl-1-indanone derivatives. The choice of base or acid catalyst can influence the reaction rate and yield.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) or an acid (e.g., hydrochloric acid).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the formation of the product by TLC.
-
Upon completion, neutralize the reaction mixture if necessary.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture and induce crystallization or purify by column chromatography.
-
Wash the solid product with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials.
-
Dry the purified 2-arylidene derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of these 2-arylidene derivatives can be modulated by the choice of the aromatic aldehyde. Substituents on the arylidene ring can influence the electronic properties of the α,β-unsaturated system and the overall lipophilicity of the molecule, which in turn can affect its anti-inflammatory potency.[1] For instance, electron-donating or electron-withdrawing groups on the aromatic ring can be systematically varied to probe the SAR and optimize the biological activity.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its strategically placed functional groups allow for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with significant biological activity. The successful application of this scaffold in the total synthesis of the cephanolides and the straightforward preparation of bioactive 2-arylidene derivatives underscore its importance for researchers, scientists, and drug development professionals. The protocols and insights provided in this application note serve as a practical guide for leveraging the synthetic potential of this compound in the pursuit of novel therapeutic agents.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
The Versatile Scaffold: Application of 7-Hydroxy-4-methyl-1-indanone in Medicinal Chemistry
Introduction: In the landscape of medicinal chemistry, the indanone core represents a "privileged scaffold," a structural framework that consistently appears in molecules with diverse and potent biological activities.[1][2] Among these, 7-Hydroxy-4-methyl-1-indanone emerges as a particularly valuable starting material and synthetic intermediate.[3][4] Isolated from the cyanobacterium Nostoc commune, this compound has demonstrated inherent antibacterial properties and serves as a versatile building block for the synthesis of more complex, pharmacologically active agents.[3] This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis of bioactive derivatives and their subsequent evaluation in key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for novel therapeutics.
Core Applications in Drug Discovery
The true potential of this compound is unlocked through its chemical modification to generate libraries of derivatives with a wide range of therapeutic applications. The primary route for this derivatization is the Knoevenagel condensation, which introduces a benzylidene moiety at the 2-position of the indanone ring. This modification has proven to be a fruitful strategy for the development of potent anticancer and neuroprotective agents.
Anticancer Applications
Indanone derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][6] One of the most notable mechanisms is the inhibition of tubulin polymerization, a critical process for cell division.[7] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and trigger apoptosis.[6] Furthermore, certain indanone-based molecules have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[8]
Neuroprotective Applications
The indanone scaffold is also a key feature in compounds designed to combat neurodegenerative diseases like Alzheimer's.[9] A prominent mechanism of action in this area is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a strategy known to improve cognitive function.
Synthesis of Bioactive Derivatives: Application Notes and Protocols
The following sections provide detailed protocols for the synthesis of a representative bioactive derivative of this compound and its subsequent evaluation in relevant biological assays.
Protocol 1: Synthesis of 2-(4-Methoxybenzylidene)-7-hydroxy-4-methyl-1-indanone via Knoevenagel Condensation
This protocol details the synthesis of a 2-benzylidene derivative of this compound. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4][12]
Materials:
-
This compound
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1M solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.62 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 40 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a solution of 0.56 g (10 mmol) of potassium hydroxide in 10 mL of absolute ethanol dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture to pH 5-6 with 1M HCl. A solid precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure 2-(4-Methoxybenzylidene)-7-hydroxy-4-methyl-1-indanone.
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for 2-benzylidene-7-hydroxy-4-methyl-1-indanone.
Biological Evaluation Protocols
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.[13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized indanone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]
-
Compound Treatment: The next day, treat the cells with various concentrations of the synthesized indanone derivative (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization of MTT Assay Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.[7]
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Synthesized indanone derivative
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
Microplate reader capable of reading absorbance at 340 nm over time
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically includes a tubulin solution, a polymerization buffer, and a GTP solution.
-
Reaction Mixture: In a 96-well plate, add the polymerization buffer, GTP, and the synthesized indanone derivative at various concentrations.
-
Initiation of Polymerization: Initiate the polymerization by adding the tubulin solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. An inhibition of tubulin polymerization will result in a lower rate of absorbance increase compared to the negative control. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, measures the inhibition of AChE activity.[10][11]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized indanone derivative
-
Positive control (e.g., Donepezil)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the synthesized indanone derivative at various concentrations, and 20 µL of AChE solution. Incubate for 15 minutes at 25°C.[11]
-
Colorimetric Reaction: Add 10 µL of DTNB solution to each well.
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of ATCI solution.
-
Absorbance Reading: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: The rate of the reaction is determined by the change in absorbance per minute. Calculate the percentage of inhibition for each concentration of the derivative and determine the IC₅₀ value.
Visualization of AChE Inhibition Mechanism:
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by indanone derivatives.
Quantitative Data Summary
| Derivative Class | Target | Assay | IC₅₀ Range (µM) | Reference(s) |
| 2-Benzylidene-1-indanone | Cancer Cells (MCF-7, HCT-116, A549) | Cytotoxicity (MTT) | 0.01 - 0.21 | [5] |
| Thiazolyl Hydrazone of 1-indanone | Cancer Cells (HT-29, COLO 205, KM 12) | Cytotoxicity (MTT) | 0.41 - 0.98 | [6] |
| 3-Arylindanone | Tubulin Polymerization | In vitro assay | ~6.1 | [7] |
| Indanone derivatives | Acetylcholinesterase (AChE) | In vitro assay | 0.0018 - nanomolar range | [9] |
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its amenability to synthetic modification, particularly through the Knoevenagel condensation, provides a straightforward route to a diverse range of bioactive molecules. The demonstrated efficacy of its derivatives as anticancer and neuroprotective agents underscores the importance of continued research into this promising class of compounds. The protocols and data presented in this guide are intended to facilitate further exploration and development of novel therapeutics based on the this compound core structure.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.cat [2024.sci-hub.cat]
- 9. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
7-Hydroxy-4-methyl-1-indanone: A Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
<Application Notes & Protocols >
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 7-hydroxy-4-methyl-1-indanone as a pivotal starting material for the synthesis of diverse heterocyclic compounds. The indanone core, a privileged structure in medicinal chemistry, serves as a versatile scaffold for constructing fused and spiro-heterocyclic systems with significant pharmacological potential.[1][2][3] This document details the causality behind experimental choices, provides validated step-by-step protocols for key transformations, and includes troubleshooting insights to facilitate successful synthesis.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional aromatic ketone that has garnered significant interest as a synthetic intermediate.[2] Its structure incorporates a reactive ketone, an activated aromatic ring, and a phenolic hydroxyl group, making it an ideal precursor for a variety of cyclization and condensation reactions. The indanone motif itself is present in numerous natural products and FDA-approved drugs, such as Donepezil for Alzheimer's disease, highlighting its therapeutic relevance.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4]
This guide will focus on the practical application of this compound in the synthesis of three key classes of nitrogen- and oxygen-containing heterocycles: indeno[1,2-c]pyrazoles, indeno[1,2-d]isoxazoles, and related fused systems.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [5][6] |
| Molecular Weight | 162.19 g/mol | [5] |
| Appearance | Yellowish solid | [7] |
| Melting Point | 109-112 °C | |
| CAS Number | 67901-82-0 | |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in cold water. | |
| InChIKey | FXEWVKMVYBQMET-UHFFFAOYSA-N | [5][6] |
Synthetic Pathways and Detailed Protocols
The strategic placement of the ketone at the 1-position and the adjacent active methylene group at the 2-position allows for classical condensation reactions with binucleophilic reagents to construct five-membered heterocyclic rings fused to the indanone framework.
Workflow Overview: From Indanone to Fused Heterocycles
The general synthetic strategy involves a condensation reaction between the 1,3-dicarbonyl-like functionality of the indanone (the ketone and the α-methylene) and a suitable binucleophile, leading to a fused heterocyclic system.
Caption: General workflow for synthesizing pyrazole and isoxazole derivatives.
Synthesis of Indeno[1,2-c]pyrazole Derivatives via Knorr-type Cyclization
Scientific Rationale: The reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis.[8][9] In this case, the 1-indanone acts as a cyclic β-ketoester equivalent. The reaction proceeds via initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization involving the active methylene group and subsequent dehydration to form the aromatic pyrazole ring. The acidic or basic conditions catalyze both the initial condensation and the final dehydration step.
Protocol 1: Synthesis of 7-Hydroxy-4-methyl-1,4-dihydroindeno[1,2-c]pyrazol-3(2H)-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.62 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture until the indanone is fully dissolved.
-
Add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) dropwise to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.2 mL).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water (100 mL). A precipitate should form.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
For purification, the crude product can be recrystallized from an ethanol/water mixture to yield the pure indeno[1,2-c]pyrazole derivative.
-
Dry the final product under vacuum.
Self-Validation & Troubleshooting:
-
TLC Monitoring: Use a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) to track the disappearance of the indanone spot and the appearance of the more polar product spot.
-
Incomplete Reaction: If the reaction stalls, an additional small portion of hydrazine hydrate and acetic acid can be added, and reflux can be continued.
-
Purification: If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for further purification.
Caption: Experimental workflow for the synthesis of indeno[1,2-c]pyrazoles.
Synthesis of Indeno[1,2-d]isoxazole Derivatives
Scientific Rationale: The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a well-established method.[10][11] The reaction mechanism involves the formation of an oxime intermediate by the reaction of hydroxylamine with the ketone carbonyl group.[12] Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime oxygen onto the enolized α-carbon, followed by dehydration, yields the fused isoxazole ring.[10] Pyridine is often used as a mild base to facilitate the reaction and neutralize the HCl released from hydroxylamine hydrochloride.[12]
Protocol 2: Synthesis of 7-Hydroxy-4-methyl-3,3a-dihydroindeno[1,2-d]isoxazole
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Ethyl acetate
-
Hydrochloric acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100-mL round-bottom flask, dissolve this compound (e.g., 1.62 g, 10 mmol) in pyridine (25 mL).
-
Add hydroxylamine hydrochloride (e.g., 0.77 g, 11 mmol) to the solution in one portion.
-
Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with stirring.
-
Monitor the reaction by TLC. The reaction is generally complete within 3-5 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and 1M aqueous HCl (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash them sequentially with 1M aqueous HCl (2 x 25 mL) to remove any remaining pyridine, followed by brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure indeno[1,2-d]isoxazole derivative.
Self-Validation & Troubleshooting:
-
Exothermic Reaction: The initial addition of hydroxylamine hydrochloride may be slightly exothermic; control the addition rate if necessary.
-
Work-up: Ensure thorough washing with 1M HCl to completely remove pyridine, which can complicate purification and spectral analysis.
-
Product Stability: Some isoxazole derivatives can be sensitive to strong acids or bases. Maintain neutral conditions during and after the work-up as much as possible.
Further Transformations and Applications
The heterocyclic scaffolds synthesized from this compound are not merely final products but are themselves valuable intermediates. The phenolic hydroxyl group and the N-H group in the pyrazole ring offer sites for further functionalization, allowing for the generation of diverse chemical libraries for biological screening. These modifications can be crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound proves to be a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and robust protocols for constructing fused pyrazole and isoxazole rings, based on classical named reactions, make this starting material an invaluable tool for researchers in synthetic and medicinal chemistry. The inherent biological activity of the indanone core, combined with the diverse pharmacological profiles of various heterocyclic systems, positions these derivatives as promising candidates for future drug discovery efforts.[1][4][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis and Antitumor Activity of Heterocylic Aurone and Its Analogue Indanone Derivatives | Semantic Scholar [semanticscholar.org]
Application Note: Development of Validated Analytical Methods for the Quantification of 7-Hydroxy-4-methyl-1-indanone
Abstract
This application note provides a comprehensive guide for the development and validation of analytical methods for 7-Hydroxy-4-methyl-1-indanone, a compound of interest in pharmaceutical research and development. Two robust, high-performance liquid chromatography (HPLC) based methods are presented. The first method utilizes UV detection for routine purity assessment and quantification in bulk drug substance or simple formulations. The second, a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, is optimized for the quantification of this compound in complex biological matrices such as human plasma. This document details the rationale behind method selection, step-by-step protocols for sample preparation and analysis, and a framework for method validation in accordance with ICH Q2(R1) guidelines.
Physicochemical Characterization of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of logical analytical method development. This compound is a substituted indanone, a class of compounds that are core structures in many biologically active molecules.[1][2] Its key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67901-82-0 | [3] |
| Molecular Formula | C₁₀H₁₀O₂ | [3] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | Crystalline Solid (Expected) | Inferred |
| Melting Point | 109-112 °C | |
| Structure | ![]() | Inferred from Name |
| Key Features | Phenolic hydroxyl group, Aromatic ring (chromophore), Ketone group | Inferred from Structure |
The presence of an aromatic ring and conjugated system imparts UV absorbance, making HPLC with UV detection a viable technique. The phenolic hydroxyl group suggests that the compound's ionization state will be pH-dependent, a critical consideration for reversed-phase chromatography. Its moderate molecular weight and polarity are well-suited for both HPLC and LC-MS analysis.
Method Selection and Rationale
The choice of an analytical method is dictated by its intended purpose.
-
For purity testing and assay of bulk drug substance or pharmaceutical formulations, an HPLC-UV method offers a balance of simplicity, robustness, and cost-effectiveness. The primary goal is to separate the main component from potential impurities and accurately quantify it.
-
For quantification in biological matrices (e.g., plasma, urine) for pharmacokinetic or toxicokinetic studies, an LC-MS/MS method is the gold standard. Its superior sensitivity and selectivity, achieved through mass-based detection and fragmentation, are essential to measure low concentrations of the analyte in a complex sample matrix.[4][5][6][7][8]
Method 1: HPLC-UV for Purity and Assay
Principle
This method employs reversed-phase HPLC to separate this compound from related substances. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (C18) and a polar mobile phase. The phenolic hydroxyl group's ionization is suppressed by using a slightly acidic mobile phase, ensuring good peak shape and reproducible retention. Quantification is achieved by measuring the peak area at a wavelength of maximum absorbance, determined via a UV scan.
Instrumentation and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.
-
Standard: this compound reference standard.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution (for Assay): Accurately weigh a quantity of the sample equivalent to ~10 mg of the active ingredient and prepare as described for the standard stock solution to achieve a final concentration of 100 µg/mL.
HPLC-UV Protocol
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard non-polar phase for retaining moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid suppresses ionization of the phenolic group, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good elution strength. |
| Gradient | 0-10 min: 30% to 70% B; 10-12 min: 70% to 30% B; 12-15 min: 30% B | Gradient elution ensures separation of potential impurities with different polarities and efficient elution of the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | UV at 254 nm (or λmax) | Common wavelength for aromatic compounds; λmax should be confirmed. |
System Suitability
Before sample analysis, the system's performance must be verified. A standard solution (e.g., 25 µg/mL) is injected five or six times. The results should meet the pre-defined criteria in Table 3.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: LC-MS/MS for Bioanalysis
Principle and Advantages
This method is designed for quantifying the analyte in human plasma. After a simple protein precipitation step to remove the bulk of matrix interferences, the sample is analyzed by LC-MS/MS. The analyte is separated from endogenous components on a C18 column and detected by a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional sensitivity and selectivity, minimizing interference from the complex plasma matrix.
Instrumentation and Reagents
-
LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, ≤ 3.5 µm, 2.1 x 50 mm (or equivalent).
-
Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water, Human Plasma (blank).
-
Standard: this compound reference standard and a suitable internal standard (IS), e.g., a stable isotope-labeled version.
Sample Preparation: Protein Precipitation (PPT)
-
Pipette 50 µL of plasma sample, standard, or blank into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for injection.
LC-MS/MS Protocol
Table 4: LC-MS/MS Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
| LC Conditions | ||
| Column | C18, ≤ 3.5 µm, 2.1 x 50 mm | Smaller particle size and column dimensions are suitable for fast analysis and high efficiency required for MS. |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | Fast gradient (e.g., 2-3 minutes) | Rapid elution is desirable for high-throughput bioanalysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | |
| Injection Vol. | 5 µL | |
| MS/MS Conditions | ||
| Ionization Mode | ESI Positive or Negative | Must be optimized. Positive mode may target [M+H]⁺; Negative mode may target [M-H]⁻. Negative mode is often better for phenolic compounds. |
| Precursor Ion (Q1) | [M-H]⁻ = m/z 161.2 | Based on Molecular Weight of 162.19. |
| Product Ion (Q3) | To be determined by infusion | A stable, high-intensity fragment ion is selected. |
| Collision Energy (CE) | To be optimized | The voltage required to produce the optimal fragment intensity. |
| Dwell Time | 100 ms |
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.
Method Validation Strategy
Both methods must be validated for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11][12]
Table 5: Key Validation Parameters as per ICH Q2(R1)
| Parameter | HPLC-UV (Assay/Purity) | LC-MS/MS (Bioanalysis) |
| Specificity | Yes | Yes (Matrix effects assessed) |
| Linearity & Range | Yes | Yes |
| Accuracy | Yes | Yes |
| Precision | Yes (Repeatability, Intermediate) | Yes (Intra-day, Inter-day) |
| Limit of Detection (LOD) | For Purity | Not required |
| Limit of Quantification (LOQ) | Yes | Yes (LLOQ) |
| Robustness | Yes | Yes |
| Stability | Not explicitly required by ICH | Yes (Freeze-thaw, bench-top, etc.) |
Conclusion
This application note outlines two distinct, fit-for-purpose analytical methods for this compound. The HPLC-UV method provides a reliable and robust approach for quality control applications, while the LC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical studies. The provided protocols serve as a strong starting point for method development, which must be followed by rigorous validation to ensure data integrity and regulatory compliance.
References
- 1. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. scbt.com [scbt.com]
- 4. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 5. Phenolic Compounds Determined by LC-MS/MS and In Vitro Antioxidant Capacity of Brazilian Fruits in Two Edible Ripening Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. database.ich.org [database.ich.org]
Application Notes & Protocols for In Vitro Evaluation of 7-Hydroxy-4-methyl-1-indanone
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] 7-Hydroxy-4-methyl-1-indanone, a specific derivative, has been noted for its potential biological significance, including antibacterial activity.[3] As research into novel therapeutics progresses, the ability to accurately and reliably characterize the bioactivity of such molecules in vitro is paramount.
This guide provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals to evaluate the biological activities of this compound. The focus is on two common and foundational screening assays: tyrosinase inhibition and antioxidant capacity. These protocols are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility.
Physicochemical Properties & Compound Handling
A thorough understanding of the test compound's properties is the bedrock of reliable in vitro testing. Errors in solubilization or storage can lead to inconsistent and erroneous results.
Solubility and Stock Solution Preparation: this compound is a solid at room temperature with a melting point of 109-112 °C. Like many phenolic compounds, it is sparingly soluble in water but demonstrates good solubility in organic solvents.[4]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration primary stock solutions due to its strong solubilizing power. For working solutions, ethanol or methanol are also suitable.
-
Expert Insight: It is critical to minimize the final concentration of the organic solvent in the assay medium. Typically, the final DMSO concentration should not exceed 0.5-1% (v/v) to avoid solvent-induced artifacts that could affect enzyme activity or cell viability. Always include a vehicle control (assay medium with the same final concentration of solvent) to account for any effects of the solvent itself.
| Parameter | Guideline | Rationale & Causality |
| Primary Stock Conc. | 10-50 mM in 100% DMSO | Creates a concentrated stock that allows for significant dilution into aqueous assay buffers, minimizing final solvent concentration. |
| Storage | -20°C, protected from light | Prevents degradation of the compound. Phenolic structures can be sensitive to light and oxidation. |
| Working Solutions | Serial dilutions in assay buffer or appropriate solvent | Freshly prepared working solutions are recommended for each experiment to avoid potential degradation or precipitation upon storage in aqueous buffers. |
| Verification | Visual inspection for precipitation | Before use, always visually inspect thawed stock solutions and freshly prepared dilutions for any signs of precipitation. If observed, gentle warming and vortexing may be required. |
Application Note I: Tyrosinase Inhibition Assay
Principle of the Assay Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[5][6] It facilitates the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5] Dopaquinone then undergoes a series of reactions to form melanin. Inhibitors of tyrosinase are of great interest in the cosmetic and medical fields for treating hyperpigmentation.[6] This assay quantifies the ability of this compound to inhibit this enzymatic process by measuring the formation of a colored product, dopachrome, spectrophotometrically at approximately 475-510 nm.[6][7][8]
Experimental Workflow Diagram
Caption: Workflow for the tyrosinase inhibition assay.
Detailed Step-by-Step Protocol This protocol is optimized for a 96-well microplate format.
1. Reagent Preparation:
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of sodium phosphate monobasic and dibasic. Mix to achieve the target pH of 6.8.[5] This pH is optimal for mushroom tyrosinase activity.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare this solution fresh just before the experiment and keep it on ice to maintain enzymatic activity.[5]
-
10 mM L-DOPA Solution: Dissolve L-DOPA in the phosphate buffer. Prepare this solution fresh as it can auto-oxidize and darken over time.[5]
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions (e.g., 2000, 1000, 500, 250, 125, 62.5 µM) in phosphate buffer.
-
Positive Control: Prepare a working solution of Kojic Acid (a known tyrosinase inhibitor) at a concentration known to give significant inhibition (e.g., 0.75 mM).[9][10]
2. Assay Procedure:
-
Add 20 µL of the test compound dilutions, positive control, or vehicle control (buffer with DMSO) to respective wells of a 96-well plate.[9]
-
To each well, add 50 µL of the Tyrosinase Enzyme Solution. Mix gently by pipetting.[9]
-
Incubate the plate at 25°C for 10 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]
-
Initiate the enzymatic reaction by adding 30 µL of the L-DOPA Substrate Solution to all wells.[9]
-
Immediately place the plate in a microplate reader and measure the absorbance at 510 nm in kinetic mode, taking readings every minute for 30-60 minutes.[6][9]
3. Data Analysis:
-
Calculate the Rate of Reaction (V): For each well, determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula:[5] % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate of the vehicle control and V_inhibitor is the rate in the presence of the test compound.
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentrations. Use non-linear regression analysis (dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[5]
Application Note II: DPPH Radical Scavenging Assay
Principle of the Assay The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to assess the antioxidant capacity of a compound.[11] DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm.[12] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[13][14] This process leads to a stoichiometric loss of the violet color, which is proportional to the scavenging activity of the antioxidant.[11][12]
Radical Scavenging Mechanism Diagram
Caption: DPPH radical neutralization by an antioxidant.
Detailed Step-by-Step Protocol This protocol is optimized for a 96-well microplate format.
1. Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Prepare a stock solution by dissolving DPPH powder in methanol or ethanol.[15] This solution is light-sensitive and should be stored in an amber bottle or wrapped in foil.[13] Dilute the stock solution with the same solvent to achieve a working concentration with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[11] Prepare this working solution fresh daily.[13]
-
Test Compound: Prepare a stock solution of this compound in methanol or ethanol. Create serial dilutions to test a range of concentrations.
-
Positive Control: Prepare a solution of a known antioxidant, such as Ascorbic Acid or Trolox, in the same solvent.[13]
2. Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound dilutions, positive control, or solvent (for the blank control) to the appropriate wells.
-
Add 200 µL of the freshly prepared DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13] The incubation period allows the scavenging reaction to reach completion.
-
Measure the absorbance of each well at 517 nm using a microplate reader.[13]
3. Data Analysis:
-
Calculate Percent Scavenging Activity: Use the following formula:[11] % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC50/EC50 Value: Plot the percent scavenging activity against the logarithm of the compound concentrations. Use non-linear regression to determine the IC50 (or EC50) value, which is the concentration required to scavenge 50% of the DPPH radicals.
Trustworthiness and Self-Validation
To ensure the integrity of the data generated from these protocols, the following points are critical:
-
Controls are Mandatory: Every assay must include a negative (vehicle) control to establish baseline activity and a positive control (a known inhibitor or antioxidant) to validate that the assay system is performing as expected.[11]
-
Assay Conditions: Standardize and document all assay conditions, including temperature, pH, and incubation times, as variations can significantly impact results.[7]
-
Instrument Calibration: Regularly calibrate and maintain spectrophotometers and pipettes to ensure accurate measurements.
-
Replicate Wells: Run all samples, controls, and blanks in triplicate to assess the reproducibility of the results and calculate standard deviations.
By adhering to these detailed protocols and principles of scientific integrity, researchers can confidently characterize the in vitro biological activities of this compound, contributing valuable data to the field of drug discovery and development.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Strategic Role of 7-Hydroxy-4-methyl-1-indanone in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Chiral Complexity with a Versatile Indanone Scaffold
In the landscape of asymmetric synthesis, the quest for efficient and stereoselective methodologies is paramount for the development of novel therapeutics and complex molecular architectures. 7-Hydroxy-4-methyl-1-indanone, a commercially available substituted indanone, has emerged as a valuable and versatile starting material in this endeavor. Its rigid bicyclic framework, coupled with the presence of multiple functional handles—a ketone, a phenol, and an aromatic ring—provides a unique platform for the strategic introduction of chirality and the construction of intricate molecular frameworks. This guide provides an in-depth exploration of the role of this compound in asymmetric synthesis, presenting both its application in the total synthesis of complex natural products and a detailed protocol for its enantioselective transformation.
PART 1: Application in Natural Product Synthesis - A Key Building Block for Cephanolides
The utility of this compound as a foundational building block is elegantly demonstrated in the total synthesis of the cephalotaxus norditerpenoids, cephanolides A-D, as reported by Sarpong and coworkers.[1][2][3] In this synthetic campaign, the indanone core serves as the cornerstone for the construction of the complex polycyclic skeleton of the natural products. The initial steps of the synthesis leverage the functionality of this compound to elaborate the core structure through a series of strategic transformations.
Synthetic Strategy Overview: From Indanone to a Complex Core
The synthesis commences with the conversion of the phenolic hydroxyl group of this compound into a triflate, a versatile functional group for cross-coupling reactions. This is followed by an iterative Suzuki cross-coupling sequence to append a two-carbon unit and a pyrone moiety, thereby assembling the key precursors for a pivotal intramolecular [4+2] cycloaddition. This cycloaddition reaction establishes the intricate polycyclic core of the cephanolides.
Diagram 1: Retrosynthetic Analysis of Cephanolides
Caption: Retrosynthetic approach to Cephanolides.
Protocol 1: Synthesis of the Triflate of this compound
This protocol outlines the initial functionalization of this compound, a critical step for subsequent cross-coupling reactions. The conversion of the phenol to a triflate activates the position for palladium-catalyzed chemistry.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
-
Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired triflate.[3]
Expected Outcome:
This procedure typically affords the corresponding triflate in high yield (e.g., 97% as reported in the literature).[3] The resulting triflate is a stable compound that can be carried forward to the subsequent Suzuki cross-coupling steps in the synthesis of the cephanolide core.
PART 2: Asymmetric Transformation - Enantioselective Reduction of the Indanone Carbonyl
A fundamental application of this compound in asymmetric synthesis is the stereoselective reduction of its prochiral ketone to a chiral alcohol. The resulting chiral 1-indanol is a valuable synthon, with the newly created stereocenter influencing the stereochemical outcome of subsequent reactions. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for achieving high enantioselectivity in the reduction of ketones.[4][5][6]
The Causality Behind CBS Reduction
The enantioselectivity of the CBS reduction stems from the formation of a chiral complex between the oxazaborolidine catalyst and the borane reducing agent. This complex then coordinates to the ketone in a sterically controlled manner, directing the hydride delivery to one of the two prochiral faces of the carbonyl group. The predictable stereochemical outcome is a hallmark of this reaction, making it a reliable tool for asymmetric synthesis.
Diagram 2: Catalytic Cycle of the CBS Reduction
Caption: Simplified CBS reduction catalytic cycle.
Protocol 2: Asymmetric Reduction of this compound via CBS Catalysis
This protocol provides a general, yet detailed, procedure for the enantioselective reduction of a substituted indanone, which can be adapted for this compound. Protection of the phenolic hydroxyl group (e.g., as a silyl ether or methyl ether) may be necessary prior to the reduction to avoid interference with the borane reagent.
Materials:
-
Protected this compound (e.g., 7-methoxy-4-methyl-1-indanone)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere, add a solution of the protected this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -20 °C (or as optimized for the specific substrate).
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) dropwise.
-
Slowly add the borane-dimethyl sulfide complex or borane-THF solution (0.6 - 1.0 eq) dropwise over a period of 10-20 minutes, maintaining the internal temperature.
-
Stir the reaction mixture at the same temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The enantiomeric excess (ee) of the resulting chiral alcohol can be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis. The crude product can be purified by flash column chromatography.
Data Presentation:
| Substrate (Protected Indanone) | Catalyst | ee (%) | Yield (%) | Reference |
| General Aromatic Ketones | (R)-Me-CBS | >95 | >90 | [4][6] |
| Substituted Indanones | Chiral Prolinol-derived catalyst | up to 97 | - | [7] |
Note on Self-Validation: The protocol's integrity is validated by the consistent and high enantioselectivities reported in the literature for a wide range of ketones. The predictable stereochemical outcome, based on the chosen enantiomer of the CBS catalyst, serves as an internal control for the success of the asymmetric induction.
Conclusion
This compound stands as a testament to the power of strategically functionalized starting materials in the advancement of asymmetric synthesis. Its successful application in the total synthesis of the complex cephanolide natural products showcases its utility as a robust scaffold for intricate molecular construction. Furthermore, the well-established protocols for the enantioselective reduction of its ketone functionality open the door to a plethora of chiral building blocks for drug discovery and development. The methodologies and protocols presented herein provide a solid foundation for researchers and scientists to harness the synthetic potential of this versatile indanone derivative in their pursuit of novel and stereochemically defined molecules.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Total Synthesis of the Cephalotaxus Norditerpenoids (±)-Cephanolides A-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unified Total Syntheses of Benzenoid Cephalotane-Type Norditerpenoids: Cephanolides and Ceforalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 7-Hydroxy-4-methyl-1-indanone Derivatives for Antibacterial Screening
For: Researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.
Introduction: The Enduring Promise of the Indanone Scaffold in Antibacterial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The 1-indanone scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the design of new therapeutic agents. Naturally occurring indanones have demonstrated a range of biological activities, including antibacterial properties. Synthetic derivatives have further expanded the therapeutic potential of this class of compounds, with modifications to the core structure leading to enhanced potency and spectrum of activity.[1][2][3]
This comprehensive guide provides a detailed roadmap for the synthesis of a focused library of 7-hydroxy-4-methyl-1-indanone derivatives and their subsequent evaluation for antibacterial efficacy. We will delve into the rationale behind the selection of this particular scaffold, provide step-by-step protocols for the synthesis of the core structure and its derivatives, and offer detailed methodologies for robust antibacterial screening.
Strategic Approach: Why this compound?
The selection of the this compound core is a strategic one, based on established structure-activity relationship (SAR) principles for antibacterial indanones. The presence of a hydroxyl group is often beneficial for antibacterial activity, potentially by participating in hydrogen bonding interactions with target enzymes.[1][2][3] The methyl group at the 4-position can influence the electronic properties and lipophilicity of the molecule, which in turn can impact its pharmacokinetic and pharmacodynamic profile.
This guide will focus on two primary avenues for derivatization, targeting key positions on the this compound scaffold to explore and expand its antibacterial potential:
-
O-alkylation of the 7-hydroxyl group: Introducing various alkyl chains at this position allows for a systematic investigation of the impact of lipophilicity and steric bulk on antibacterial activity.
-
Claisen-Schmidt condensation at the C-2 position: This reaction introduces a 2-benzylidene moiety, creating a rigidified analogue of the well-known antibacterial chalcone scaffold.[4] The electronic properties of the appended aromatic ring can be readily modulated by using a variety of substituted benzaldehydes.
The following sections provide detailed, field-proven protocols for the synthesis of the parent this compound and a selection of its derivatives, followed by comprehensive methods for antibacterial screening.
Part 1: Synthesis of the this compound Scaffold and its Derivatives
This section outlines the synthetic pathway to the core this compound molecule, followed by detailed protocols for its derivatization.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved from the commercially available 6-methylcoumarin.[5] The reaction proceeds in a two-step sequence involving a reductive ring opening followed by an intramolecular Friedel-Crafts acylation.
References
- 1. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 2. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Characterizing 7-Hydroxy-4-methyl-1-indanone as a Novel Enzyme Inhibitor
Abstract
This document provides a comprehensive framework for the initial characterization of 7-Hydroxy-4-methyl-1-indanone as a potential enzyme inhibitor. While this indanone derivative has been identified as a natural product with antibacterial activity, its specific interactions with enzymatic targets are not widely documented.[1] This guide presents a logical, step-by-step workflow, from fundamental pre-experimental assessments to detailed kinetic studies, designed to determine inhibitory potency (IC₅₀) and elucidate the mechanism of action (MOA). The protocols herein are designed to be adaptable to a variety of enzyme systems and serve as a robust starting point for researchers investigating novel inhibitors.
Introduction to this compound
This compound is a small molecule with the chemical formula C₁₀H₁₀O₂ and a molecular weight of approximately 162.19 g/mol .[2] Its structure, featuring a bicyclic indanone core with hydroxyl and methyl substitutions, makes it an intriguing candidate for interaction with biological macromolecules. Enzyme inhibitors are cornerstone tools in pharmacology and drug discovery, and a thorough understanding of their kinetic behavior is essential for development.[3][4] This guide provides the necessary protocols to systematically evaluate the inhibitory potential of this compound against a chosen enzyme target.
Pre-Experimental Compound Validation
Scientific integrity begins before the first assay plate is prepared. The accuracy of any enzyme inhibition data is fundamentally dependent on the quality and behavior of the inhibitor itself in the assay buffer.
Solubility Assessment
Causality: An inhibitor that precipitates out of solution cannot provide an accurate measure of its potency. The effective concentration will be lower than the nominal concentration, leading to an overestimation of the IC₅₀ value. Therefore, determining the maximum soluble concentration of this compound in the final assay buffer is a critical first step.
Protocol: Kinetic Solubility Test
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Serially dilute the stock solution into the final enzyme assay buffer to achieve a range of concentrations (e.g., 1 µM to 500 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Incubate the solutions at the assay temperature (e.g., 25°C or 37°C) for 1-2 hours.
-
Visually inspect each sample for precipitation. For more sensitive detection, measure the light scattering of each solution using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 600-700 nm).
-
The highest concentration that remains clear is the practical limit for your inhibition assays.
Stability Assessment
Causality: If the compound degrades during the experiment, the inhibitory activity will decrease over time, leading to unreliable and non-reproducible results. This protocol provides a basic assessment of stability in the assay buffer.
Protocol: HPLC-Based Stability Check
-
Incubate this compound in the final assay buffer at a concentration below its solubility limit.
-
Take aliquots at different time points (e.g., 0, 1, 2, and 4 hours) at the intended assay temperature.
-
Quench any potential enzymatic activity if the buffer contains active components.
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC), monitoring the peak area of the parent compound.
-
A significant decrease (>10%) in the parent peak area over the typical assay duration indicates instability.
Overall Experimental Workflow
The characterization of a novel inhibitor follows a logical progression from determining its potency to understanding its mechanism.
References
derivatization of 7-Hydroxy-4-methyl-1-indanone for enhanced bioactivity
An Application Guide to the Derivatization of 7-Hydroxy-4-methyl-1-indanone for Enhanced Bioactivity
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
The indanone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] this compound, a naturally occurring compound found in the cyanobacterium Nostoc commune, presents a promising starting point for chemical modification due to its inherent antibacterial activity and versatile functional groups.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this molecule. We present detailed, field-proven protocols for modifying its phenolic and ketonic moieties to generate novel analogues with potentially enhanced bioactivity. Furthermore, we outline robust in vitro screening methodologies to evaluate their therapeutic potential, thereby creating a self-validating workflow from synthesis to preliminary biological assessment.
Rationale for Derivatization: Unlocking Therapeutic Potential
The core principle behind derivatization is to systematically alter the physicochemical and steric properties of a lead compound to enhance its interaction with biological targets. The structure of this compound offers two primary reactive sites for modification: the C7 phenolic hydroxyl group and the C1 ketone.
-
C7 Hydroxyl Group: This site is ideal for modulation of lipophilicity and metabolic stability.
-
Etherification (O-alkylation): Introducing alkyl or arylalkyl groups can increase lipophilicity, potentially improving cell membrane permeability. This modification can also protect the phenol from rapid metabolic glucuronidation.
-
Esterification (O-acylation): Converting the hydroxyl group to an ester can create a prodrug. The ester may be cleaved in vivo by esterase enzymes, releasing the active parent compound at the target site. This strategy can improve oral bioavailability and reduce off-target effects.
-
-
C1 Ketone Group: This carbonyl group is a key handle for introducing significant structural diversity and new pharmacophores.
-
Aldol Condensation: Reaction with aromatic aldehydes (Claisen-Schmidt condensation) yields 2-benzylidene-1-indanone derivatives, which are structurally analogous to chalcones.[5] These derivatives have shown potent anticancer and anti-inflammatory activities by interacting with various cellular targets, including tubulin and signaling proteins.[1][6]
-
Hydrazone Formation: Condensation with hydrazines or hydrazides introduces a C=N-N linkage, a pharmacophore known to chelate metal ions and interact with various enzymatic targets. Indanone-based hydrazones have demonstrated significant anticancer efficacy.[7]
-
The following diagram illustrates the key derivatization points on the this compound scaffold.
Caption: Key reactive sites for derivatization on the this compound core structure.
Synthetic Protocols: From Parent Compound to Novel Derivatives
The protocols described below are designed to be robust and reproducible. Each step includes explanations for the choice of reagents and conditions, ensuring a deep understanding of the process. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Workflow Overview: Synthesis to Purification
The general workflow for synthesizing and purifying a new derivative is outlined below. Thin Layer Chromatography (TLC) is a critical tool for monitoring reaction progress and identifying the correct fractions during column chromatography.
Caption: General experimental workflow for the synthesis, purification, and characterization of derivatives.
Protocol 1: Synthesis of 7-Benzyloxy-4-methyl-1-indanone (Etherification)
Rationale: This protocol uses benzyl bromide to introduce a benzyl group. The weak base potassium carbonate is sufficient to deprotonate the phenol without causing side reactions, and acetone is an excellent solvent for this type of Sₙ2 reaction.
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate, Hexane, Brine, Deionized water
-
-
Procedure:
-
To a round-bottom flask, add this compound and anhydrous acetone. Stir until fully dissolved.
-
Add anhydrous K₂CO₃ to the solution. The suspension will appear cloudy.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56°C).
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting material spot should diminish and a new, less polar product spot should appear. The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reaction to room temperature and filter off the K₂CO₃. Wash the solid with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Workup: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ether derivative.
-
Characterization: Confirm the structure using ¹H NMR (appearance of benzylic protons ~5.1 ppm and aromatic protons ~7.4 ppm), MS (correct molecular ion peak), and FTIR (disappearance of broad O-H stretch).
-
Protocol 2: Synthesis of 2-((4-Chlorophenyl)methylene)-7-hydroxy-4-methyl-1-indanone (Aldol Condensation)
Rationale: This Claisen-Schmidt condensation creates a chalcone-like analogue.[5] Piperidine is used as a basic catalyst to generate the enolate of the indanone, which then attacks the aldehyde.[5] The use of an electron-withdrawing group on the benzaldehyde (e.g., chlorine) often facilitates the reaction.
-
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve this compound and 4-chlorobenzaldehyde in methanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
The reaction progress can be monitored by TLC. A brightly colored, non-polar product spot is expected. The reaction is often complete in 8-12 hours.
-
Upon completion, cool the reaction mixture in an ice bath. A precipitate (the desired product) should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove residual reagents.
-
Purification: The product can be further purified by recrystallization from ethanol to yield brightly colored crystals.
-
Characterization: Confirm the structure using ¹H NMR (appearance of a new vinyl proton singlet ~7.5-7.8 ppm), MS (correct molecular ion peak), and FTIR (presence of O-H stretch, shift in C=O stretch due to conjugation).
-
Bioactivity Screening Protocols
After successful synthesis and characterization, the new derivatives must be evaluated for their biological activity. The following protocols provide standardized methods for assessing anticancer and anti-inflammatory potential.
Screening Cascade for Bioactivity Assessment
Caption: A tiered workflow for screening newly synthesized derivatives for bioactivity and selectivity.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
Rationale: This colorimetric assay is a standard method for assessing cell viability. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well microplates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and the parent compound in growth medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (DMSO only) and a "no cells" blank.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals will become visible under a microscope in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 4: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Rationale: Lipopolysaccharide (LPS) stimulates macrophages (like RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO).[6] The Griess reagent reacts with nitrite (a stable breakdown product of NO) in the cell culture supernatant to form a colored azo product, allowing for quantification of NO production.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete growth medium.
-
LPS (Lipopolysaccharide) from E. coli.
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard curve.
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the derivatives for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubate for 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop.
-
Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Calculate the IC₅₀ value. Crucially, run a parallel MTT assay on the RAW 264.7 cells to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Bioactivity Data for this compound Derivatives
| Compound ID | R¹ (at C7-O) | R² (at C2) | Anticancer IC₅₀ (µM) vs. MCF-7 | Anti-inflammatory IC₅₀ (µM) vs. NO | Cytotoxicity IC₅₀ (µM) vs. HEK293 |
| Parent | H | H | >100 | 85.2 | >100 |
| DER-01 | Benzyl | H | 12.5 | 45.1 | >100 |
| DER-02 | Acetyl | H | 95.8 | 70.3 | >100 |
| DER-03 | H | 4-Cl-benzylidene | 5.2 | 15.8 | 68.4 |
| DER-04 | H | 4-OMe-benzylidene | 22.4 | 35.6 | >100 |
Interpretation: Based on this hypothetical data, several preliminary SAR conclusions can be drawn:
-
Etherification at C7 (DER-01) significantly improves both anticancer and anti-inflammatory activity compared to the parent compound, likely due to increased lipophilicity. Esterification (DER-02) offered minimal benefit.
-
The introduction of a 2-benzylidene moiety (DER-03, DER-04) dramatically enhances potency.
-
An electron-withdrawing group (Cl in DER-03) on the benzylidene ring resulted in the most potent compound, though it also showed some toxicity against the normal cell line. An electron-donating group (OMe in DER-04) was less potent but highly selective.
These insights guide the next cycle of drug design, focusing on optimizing the substitutions at the C2 position to improve potency while maintaining a high therapeutic index.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jps.usm.my [jps.usm.my]
- 6. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxy-4-methyl-1-indanone
Welcome to the technical support guide for the synthesis of 7-Hydroxy-4-methyl-1-indanone. This resource is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. The synthesis, while conceptually straightforward, is often complicated by issues of regioselectivity and reaction control. This guide provides field-proven insights, troubleshooting protocols, and a mechanistic understanding to help you optimize your synthetic route and achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the synthesis.
Q1: My overall yield of this compound is consistently low. What are the primary factors to investigate?
Low yields are typically traced back to one of four areas: incomplete reaction, catalyst deactivation, product degradation/polymerization, or losses during workup.[1]
-
Incomplete Reaction: The intramolecular Friedel-Crafts cyclization requires stringent conditions. Insufficient heating or reaction time will leave a significant amount of the 3-(3-hydroxy-6-methylphenyl)propanoic acid precursor unreacted.
-
Catalyst Deactivation: Friedel-Crafts catalysts, particularly Lewis acids like AlCl₃ and Brønsted acids like polyphosphoric acid (PPA), are extremely sensitive to moisture. Any water present in the reagents or glassware will quench the catalyst, halting the reaction.[1]
-
Polymerization: Excessive heat or overly concentrated acid can cause the phenolic starting material or the indanone product to polymerize, resulting in the formation of intractable tars and reducing the yield of the desired product.[1]
-
Suboptimal Workup: The indanone product has moderate solubility in various organic solvents. Significant product loss can occur during the extraction and purification steps if the solvent systems are not optimized.[1]
Q2: My ¹H NMR spectrum shows two distinct sets of aromatic protons and two phenolic singlets, suggesting a mixture of isomers. What is the likely byproduct?
The most common side reaction in this synthesis is the formation of a regioisomer: 5-Hydroxy-4-methyl-1-indanone . This occurs because the intramolecular acylation can proceed at two different positions on the electron-rich aromatic ring of the precursor. The cyclization is directed by both the hydroxyl (-OH) and methyl (-CH₃) groups. While cyclization ortho to the powerful activating -OH group is favored to produce the 7-hydroxy product, competitive cyclization ortho to the methyl group and para to the hydroxyl group can lead to the 5-hydroxy isomer.[2][3] Separating these isomers is often challenging due to their similar polarities.
Q3: The reaction mixture became a dark, viscous tar that is difficult to process. What caused this, and can it be prevented?
This is a classic sign of polymerization.[1] Phenolic compounds are susceptible to acid-catalyzed polymerization, especially at high temperatures. The strong acid catalyst (e.g., PPA) can promote intermolecular reactions where an acylium ion intermediate reacts with another molecule of the precursor instead of cyclizing intramolecularly.[4] Prevention is key:
-
Strict Temperature Control: Do not exceed the recommended reaction temperature. Use an oil bath and a thermocouple for precise monitoring.
-
Acid Concentration: The concentration of PPA can influence side reactions. Using PPA with a lower P₂O₅ content may sometimes mitigate charring, though it can also affect regioselectivity.[2]
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) and quench it once the starting material is consumed.
Q4: How can I reliably distinguish the desired this compound from the 5-Hydroxy regioisomer using analytical techniques?
¹H NMR spectroscopy is the most definitive method. The aromatic protons of the two isomers will have different chemical shifts and coupling patterns.
-
This compound: You will observe two aromatic doublets with ortho coupling (J ≈ 8.0 Hz).
-
5-Hydroxy-4-methyl-1-indanone: You will also observe two aromatic doublets, but their chemical shifts will differ due to the different electronic environment.
Refer to the table in Troubleshooting Guide 1 for a detailed comparison of expected chemical shifts.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming specific, persistent side reactions.
Guide 1: Managing Regioisomer Formation
The formation of 5-Hydroxy-4-methyl-1-indanone is the most significant challenge to achieving high purity.
Root Cause Analysis: Electronic Effects in Electrophilic Aromatic Substitution
The precursor, 3-(3-hydroxy-6-methylphenyl)propanoic acid, possesses two activating groups (-OH and -CH₃) on the aromatic ring. Both groups direct electrophilic substitution to their ortho and para positions. The intramolecular Friedel-Crafts acylation is an electrophilic attack by the acylium ion.
-
Pathway A (Desired): Attack occurs at the position ortho to the strongly activating hydroxyl group, leading to This compound .
-
Pathway B (Side Reaction): Attack occurs at the position para to the hydroxyl group and ortho to the methyl group, leading to 5-Hydroxy-4-methyl-1-indanone .
The hydroxyl group is a more powerful activating group than the methyl group, which generally favors Pathway A. However, steric hindrance from the adjacent methyl group can slightly disfavor this pathway, allowing the competitive formation of the 5-hydroxy isomer.
Visualizing the Competing Reaction Pathways
Caption: Competing pathways in the intramolecular Friedel-Crafts cyclization.
Identification Protocol: Comparative ¹H NMR Analysis
If you suspect a mixture, careful analysis of the aromatic region of the ¹H NMR spectrum is crucial.
| Compound | Aromatic Proton H-5 | Aromatic Proton H-6 | Phenolic Proton (-OH) |
| This compound | ~6.9 ppm (d, J ≈ 8.0 Hz) | ~7.2 ppm (d, J ≈ 8.0 Hz) | Broad singlet |
| 5-Hydroxy-4-methyl-1-indanone | --- (Substituted) | ~7.0 ppm (d, J ≈ 8.5 Hz) | Broad singlet |
| (Additional Proton) | H-7: ~6.8 ppm (d, J ≈ 8.5 Hz) |
Mitigation and Purification Strategy
-
Reaction Temperature: Lowering the reaction temperature (e.g., from 100°C to 80°C) can sometimes increase the kinetic preference for the less sterically hindered product, but this may require longer reaction times.
-
Catalyst Choice: While PPA is common, experimenting with other catalysts like methanesulfonic acid (MSA) or Eaton's reagent (P₂O₅ in MSA) might alter the regioisomeric ratio.[4]
-
Purification: Careful column chromatography is the most effective method for separating the isomers.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The 7-hydroxy isomer is typically slightly more polar and will elute later. Monitor fractions closely by TLC.
-
Guide 2: Preventing Polymerization and Degradation
A clean reaction is a high-yielding reaction. Preventing the formation of tar is critical.
Root Cause Analysis: Acid-Catalyzed Polymerization
Under harsh acidic conditions, the activated aromatic ring can undergo intermolecular electrophilic attack, leading to polymer chains instead of the desired intramolecular cyclization. High temperatures accelerate these unwanted side reactions.
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References
Technical Support Center: Overcoming Challenges in the Cyclization of Indanone Precursors
Welcome to the technical support center for indanone synthesis. Indanones are a critical structural motif in numerous natural products, pharmaceuticals like Donepezil and Indinavir, and advanced materials.[1][2][3] While several synthetic routes exist, the crucial cyclization step to form the five-membered ring is often fraught with challenges, leading to low yields, undesired side products, and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cyclization of indanone precursors. It provides in-depth, experience-based insights into why problems occur and how to solve them, ensuring scientifically sound and reproducible outcomes.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses the most common experimental failures in a question-and-answer format.
Problem 1: Low or No Product Yield
You've set up your reaction, worked it up, and the NMR shows only starting material or a complex mixture with very little desired indanone. What went wrong?
Q: My Friedel-Crafts acylation isn't working. What are the most common points of failure?
A: Intramolecular Friedel-Crafts acylation of precursors like 3-arylpropionic acids is a go-to method but sensitive to several factors.[4]
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Cause 1: Inactive Acid Catalyst. Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) and Brønsted acids (e.g., Polyphosphoric Acid (PPA), H₂SO₄) are highly hygroscopic. Contamination with atmospheric moisture can partially or fully quench their activity. Similarly, the precursor carboxylic acid can be converted to an acyl chloride in situ using reagents like thionyl chloride, but residual impurities can inhibit the catalyst.[1]
-
Solution: Use freshly opened or properly stored Lewis acids. If catalyst deactivation is suspected, consider using a more robust acid like triflic acid (TfOH) or niobium pentachloride (NbCl₅), which has been shown to effectively catalyze cyclization even from the carboxylic acid under mild conditions.[5][6] Ensure precursors are rigorously dried before use.
-
-
Cause 2: Incorrect Precursor Activation. The classic approach involves converting a 3-arylpropionic acid to its more reactive acid chloride. Incomplete conversion or decomposition of the acid chloride can halt the reaction.
-
Solution: Confirm the full conversion of the acid to the acid chloride (e.g., via IR spectroscopy by observing the C=O stretch shift) before adding the Lewis acid. Alternatively, using Meldrum's acid derivatives as acylating agents can overcome many issues associated with acid chlorides and allows for catalytic cyclization under milder conditions.[7]
-
-
Cause 3: Deactivated Aromatic Ring. The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your aromatic precursor contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the ring may be too deactivated to undergo cyclization.
-
Solution: If possible, modify the synthetic route to install deactivating groups after cyclization. For moderately deactivated systems, stronger catalysts and higher temperatures may be required. However, this increases the risk of side reactions.[8]
-
Problem 2: Formation of Multiple Products & Regioisomers
Your reaction worked, but you have a mixture of isomers that are difficult or impossible to separate by chromatography.
Q: How can I control regioselectivity in Friedel-Crafts cyclizations of substituted aromatic precursors?
A: This is a classic challenge when the aromatic ring has multiple potential sites for cyclization. The outcome is a delicate balance of electronic and steric effects.
-
Cause: Competing Cyclization Pathways. For a meta-substituted precursor, cyclization can occur either ortho or para to the directing group, leading to two different regioisomers.
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Solution 1: Catalyst and Solvent Choice. The choice of acid and solvent can significantly influence the isomer ratio. For instance, in polyphosphoric acid (PPA)-mediated cyclizations, the P₂O₅ content of the PPA can be tuned to favor different isomers. PPA with a high P₂O₅ content tends to favor the formation of indanones with electron-donating groups ortho or para to the carbonyl, while lower P₂O₅ content favors the meta isomer.[8][9] Changing the solvent in Lewis acid-catalyzed reactions can also alter selectivity; for example, nitromethane has been shown to provide high selectivity in certain cases.[7]
-
Solution 2: Steric Hindrance. Introducing a bulky blocking group at one of the potential cyclization sites can sterically hinder attack at that position, directing the reaction to the desired site. The blocking group can be removed in a subsequent step if necessary.
-
Solution 3: Catalyst Control. Advanced methods are emerging where the choice of transition-metal catalyst can dictate the regiochemical outcome, allowing access to either 2- or 3-substituted indanones from the same precursor.[10]
-
Problem 3: Side Reactions and Byproduct Formation
Instead of your clean indanone, you've produced polymers, rearranged products, or other unexpected structures.
Q: My Nazarov cyclization of a divinyl ketone is low-yielding and produces a complex mixture. How can I optimize it?
A: The Nazarov cyclization is a powerful 4π-electrocyclic reaction but is prone to several pitfalls, including low regioselectivity and stereoselectivity.[11][12]
-
Cause 1: Cationic Rearrangements. The reaction proceeds through a pentadienyl cation intermediate.[12] If this cation is not sufficiently stabilized or if the substrate has alternative reactive pathways, rearrangements and polymerization can compete with the desired cyclization.
-
Solution: Use a catalyst system that promotes rapid cyclization. Modern variants use catalytic amounts of Lewis acids, which can be milder.[11] Phosphomolybdic acid (PMA), for example, has been shown to be a mild and efficient catalyst.[13] Using substrates with silicon-directing groups (e.g., a trimethylsilyl group on one of the vinyl moieties) can control the regiochemistry of the elimination step and prevent unwanted rearrangements.[11][14]
-
-
Cause 2: Poor Regioselectivity. In unsymmetrical divinyl ketones, the elimination step can produce a mixture of double bond isomers.
Q: My reaction mixture turns dark, and I isolate a tar-like substance. What is causing this polymerization?
A: Polymerization is common under harsh acidic conditions, especially with electron-rich aromatic precursors or substrates prone to forming stable carbocations.
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Cause: Intermolecular Reactions. Instead of the desired intramolecular cyclization, the activated precursor (e.g., an acylium ion in a Friedel-Crafts reaction) reacts with another molecule of starting material, initiating a chain reaction.
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Solution 1: High Dilution. Running the reaction at a much lower concentration (high dilution conditions) favors intramolecular processes over intermolecular ones. The two reactive ends of the same molecule are more likely to find each other than another molecule.
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Solution 2: Milder Conditions. Switch to a less aggressive catalyst or run the reaction at a lower temperature. While this may slow the reaction rate, it can significantly suppress polymerization. For example, using catalytic metal triflates instead of stoichiometric AlCl₃ can provide a cleaner reaction profile.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which cyclization method is best for my target indanone?
A: The optimal method depends heavily on your substrate's functional groups and substitution pattern.
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For simple, robust precursors: Intramolecular Friedel-Crafts acylation of 3-arylpropionic acids (or their acid chlorides) is the most direct and common method.[4]
-
For access to cyclopentenones: The Nazarov cyclization of divinyl ketones is the classic approach.[12][15]
-
For forming the ring via C-C bond formation at the α and β positions: Intramolecular Aldol condensation of a suitable diketone precursor is effective, especially for forming five- or six-membered rings.[16][17]
-
For complex or highly functionalized targets: Modern transition-metal-catalyzed methods, such as Pd-catalyzed olefination followed by an aldol-type annulation, offer milder conditions and greater functional group tolerance.[2]
Q2: My indanone product is unstable during workup or purification. How can I improve its stability?
A: Indanones, particularly those with certain substituents, can be sensitive to acidic or basic conditions, or even to silica gel during chromatography.
-
Neutralize Carefully: After an acid-catalyzed reaction, ensure the quench is thorough but not overly basic, as the α-protons of the indanone are acidic and can be removed, leading to enolate-mediated side reactions.
-
Use Deactivated Silica: If you suspect degradation on silica gel, try using silica that has been pre-treated with a neutralizer like triethylamine. Alternatively, consider other purification methods like recrystallization or preparative HPLC with a buffered mobile phase.
-
Protect Sensitive Groups: If the instability is due to another functional group on the molecule, consider using a protecting group strategy.
Q3: What are the key safety considerations when working with strong Lewis and Brønsted acids?
A: Reagents like AlCl₃, TiCl₄, triflic acid, and PPA are highly corrosive and reactive.
-
Moisture Sensitivity: Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with moisture.
-
Proper Quenching: Quench reactions slowly and carefully by adding the reaction mixture to ice or a cold, stirred quenching solution. Adding the quenching agent too quickly can cause a dangerous exotherm.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. Work in a well-ventilated chemical fume hood.
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving cyclization issues.
Caption: A logical workflow for troubleshooting indanone cyclization experiments.
Key Mechanistic Steps in Friedel-Crafts Acylation
Understanding the mechanism helps pinpoint where a reaction might fail.
Caption: Key steps and common failure points in Friedel-Crafts acylation.
Experimental Protocols & Data
Protocol: PPA-Mediated Cyclization of 3-(4-methoxyphenyl)propanoic acid
This protocol provides a general procedure for a common Friedel-Crafts cyclization using polyphosphoric acid (PPA).
Materials:
-
3-(4-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA, commercial grade ~85% P₂O₅)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (approx. 10x the weight of the carboxylic acid). The mixture will be thick.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The exact temperature and time will depend on the substrate. Monitor the reaction progress by TLC (thin-layer chromatography) by carefully taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a TLC plate.
-
Workup: After the reaction is complete (typically 1-3 hours), cool the flask to room temperature. Very carefully and slowly, pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with stirring. This quench is highly exothermic.
-
Extraction: Once all the PPA has been hydrolyzed and the mixture is a slurry, transfer it to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 5-methoxy-1-indanone.
Table 1: Comparison of Conditions for Regioselectivity
The following table, adapted from literature data, illustrates how PPA concentration can influence the ratio of regioisomers in the synthesis of substituted indanones.[8]
| Entry | Aromatic Precursor | Condition A (Low P₂O₅) Product Ratio | Condition B (High P₂O₅) Product Ratio | Dominant Isomer (Condition B) |
| 1 | 3,4-Dimethoxyphenylacetic acid | 5,6-dimethoxy : 6,7-dimethoxy (4:1) | 5,6-dimethoxy : 6,7-dimethoxy (>20:1) | 5,6-Dimethoxy-1-indanone |
| 2 | 3-Methoxyphenylpropanoic acid | 4-methoxy : 6-methoxy (1:1.5) | 4-methoxy : 6-methoxy (1:4) | 6-Methoxy-1-indanone |
| 3 | 2,5-Dimethylphenylpropanoic acid | 4,7-dimethyl : 4,6-dimethyl (1:2) | 4,7-dimethyl : 4,6-dimethyl (1:5) | 4,6-Dimethyl-1-indanone |
Condition A: 100 °C, PPA (76% P₂O₅); Condition B: 100 °C, PPA (83% P₂O₅).[8] This data clearly shows that a higher concentration of P₂O₅ in PPA can dramatically improve the selectivity for the electronically favored product.[8]
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. d-nb.info [d-nb.info]
- 9. research.rug.nl [research.rug.nl]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Nazarov Cyclization [organic-chemistry.org]
- 12. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 13. A mild, catalytic and efficient Nazarov cyclization mediated by phosphomolybdic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. thieme.de [thieme.de]
- 15. organicreactions.org [organicreactions.org]
- 16. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Welcome to the technical support center for 7-Hydroxy-4-methyl-1-indanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile indanone motif in their synthetic endeavors. As a privileged structure found in various natural products and pharmaceuticals, its successful manipulation is often key to project success.[1] This document moves beyond simple protocols to provide in-depth, field-tested insights into common challenges, offering solutions grounded in mechanistic principles.
Section 1: Synthesis of this compound
The primary challenge in synthesizing the indanone core is achieving efficient and regioselective intramolecular cyclization. The most prevalent methods involve Friedel-Crafts-type reactions, which are notoriously sensitive to reaction conditions.[2]
FAQ 1: My intramolecular Friedel-Crafts cyclization to form the indanone is resulting in low yield and multiple byproducts. What are the likely causes?
Low yields in the synthesis of substituted indanones are common and can typically be traced back to a few critical factors: the catalyst, the reaction conditions, or the presence of contaminants.[2][3]
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Catalyst Activity: The Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., Polyphosphoric Acid - PPA) catalyst is the heart of the reaction. Its activity is paramount. Moisture is a critical deactivator of Lewis acids like AlCl₃.[2][3] Ensure all glassware is oven-dried and reagents are anhydrous. For PPA, its viscosity and age can affect performance; fresh, properly stored PPA is crucial for driving the reaction to completion.[2]
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Reaction Temperature & Time: These parameters are a delicate balance. Insufficient heat will lead to an incomplete reaction, leaving starting material behind.[2] Conversely, excessive heat can promote side reactions, such as polymerization or the formation of regioisomeric byproducts.[2] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Formation of Regioisomers: Depending on the substitution pattern of the aromatic precursor, cyclization can potentially occur at more than one position, leading to regioisomers that can be difficult to separate.[2] For instance, in the synthesis of a related indanone, an oily regioisomeric byproduct was observed alongside the desired crystalline product.[2]
-
Polymerization: Under the strongly acidic conditions of the reaction, both the starting material and the indanone product can be susceptible to polymerization, leading to intractable tars and significantly reducing the yield of the desired monomeric product.[2]
Troubleshooting Table 1: Common Issues in Indanone Synthesis
| Problem | Probable Cause | Recommended Solution |
| Low or No Conversion | 1. Deactivated catalyst (moisture, age).[2][3] 2. Suboptimal temperature (too low).[2] | 1. Use a fresh batch of high-purity acid catalyst. Ensure strictly anhydrous conditions. 2. Incrementally increase the reaction temperature while monitoring via TLC. |
| Multiple Spots on TLC | 1. Formation of regioisomers.[2] 2. Polymerization or other side reactions.[2] 3. Incomplete reaction. | 1. Optimize reaction temperature to favor the desired isomer. Purification via column chromatography may be necessary.[2] 2. Avoid excessive heat. Consider a milder catalyst or shorter reaction time. 3. See "Low or No Conversion". |
| Product is an Oil / Fails to Crystallize | 1. Presence of impurities, especially regioisomers.[2] 2. Residual acid catalyst from workup.[2] | 1. Attempt purification by column chromatography. Screen various solvent systems for recrystallization. 2. Ensure thorough washing with a mild base (e.g., saturated NaHCO₃ solution) during the aqueous workup.[2] |
| Significant Product Loss During Workup | 1. Inefficient extraction. 2. Suboptimal recrystallization solvent.[2] | 1. Perform multiple extractions with an appropriate organic solvent. 2. Conduct small-scale trials to identify a solvent system that maximizes crystal recovery and minimizes product solubility at low temperatures.[2] |
Experimental Protocol 1: Synthesis of 4-Hydroxy-7-methyl-1-indanone via PPA Cyclization
This protocol is adapted from a known procedure for a similar transformation.[4]
-
Preparation: Under anhydrous conditions, prepare Polyphosphoric Acid (PPA) by stirring a mixture of phosphorus pentoxide (P₂O₅) and orthophosphoric acid (H₃PO₄) at 90-95°C for 1 hour.
-
Reaction: Cool the PPA to approximately 70°C. To this, add the precursor, 3-(2'-hydroxy-5'-methylphenyl)propanoic acid, dropwise while stirring.
-
Monitoring: Maintain the temperature and stir the mixture. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully pour it over crushed ice.
-
Isolation: The precipitated solid product is collected by filtration and washed thoroughly with water, followed by a saturated solution of sodium bicarbonate, and finally with water again.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like petroleum ether to yield the final product.[4]
Visualization: Synthetic Pathway and Potential Side Reactions
Caption: Intramolecular Friedel-Crafts cyclization and common side reactions.
Section 2: Reactions at the C2-Methylene Position
The C2-methylene group, being alpha to the carbonyl, is acidic and serves as a key handle for carbon-carbon bond formation, most commonly through condensation reactions.
FAQ 2: My Claisen-Schmidt condensation with an aromatic aldehyde is giving poor yields and a complex product mixture. What's going wrong?
The Claisen-Schmidt condensation involves the base-catalyzed reaction between a ketone and an aldehyde. While powerful, it is fraught with potential complications.[1]
-
Base Selection and Stoichiometry: The choice of base (e.g., NaOH, KOH, NaH) and its concentration are critical.[1] A base that is too strong or used in excess can promote unwanted side reactions. Insufficient base will lead to incomplete deprotonation of the C2-methylene group and a sluggish reaction.
-
Self-Condensation: The aldehyde partner can undergo self-condensation (an aldol reaction) if it also possesses α-hydrogens. Using an aromatic aldehyde without α-hydrogens, such as benzaldehyde, circumvents this issue.
-
Michael Addition: The initial α,β-unsaturated ketone product (a chalcone-like intermediate) is an excellent Michael acceptor. A second molecule of the indanone enolate can attack this intermediate, leading to the formation of a bis-indanone 1,5-diketone adduct.[1] This is often a significant byproduct, especially at elevated temperatures or with prolonged reaction times.
-
Reaction Temperature: Classical Claisen-Schmidt condensations can be highly temperature-dependent. Room temperature may favor the Michael addition product, whereas refluxing conditions might promote the formation of more complex spirocyclic compounds from multicomponent reactions.[1]
Troubleshooting Table 2: C2-Position Condensation Reactions
| Problem | Probable Cause | Recommended Solution |
| Low Yield of Desired α,β-Unsaturated Product | 1. Incomplete reaction. 2. Formation of Michael addition byproduct.[1] 3. Unfavorable equilibrium. | 1. Increase reaction time or consider a stronger base/higher temperature, monitoring carefully by TLC. 2. Use a strict 1:1 stoichiometry of indanone to aldehyde. Run the reaction at a lower temperature. 3. If applicable, use a system that removes water (e.g., Dean-Stark trap) to drive the reaction forward. |
| Formation of a Higher Molecular Weight Adduct | 1. Michael addition of a second enolate to the product.[1] | 1. Add the indanone slowly to the mixture of the aldehyde and base to keep the enolate concentration low. Lower the reaction temperature. |
| Reaction Fails to Initiate | 1. Base is too weak to deprotonate the C2 position effectively. 2. Steric hindrance from aldehyde. | 1. Switch to a stronger base (e.g., from aqueous NaOH to NaH in an aprotic solvent like THF).[1] 2. Consider a less sterically hindered aldehyde or more forcing reaction conditions. |
Visualization: Troubleshooting C2 Condensation Reactions
Caption: Decision tree for troubleshooting C2 condensation reactions.
Section 3: General Handling and Stability
FAQ 3: Are there any specific storage or handling precautions for this compound?
While generally stable, indanones and their phenolic derivatives warrant careful handling.
-
Air Sensitivity: Some related indanones are known to be unstable in air at room temperature, potentially darkening over time due to oxidation.[5] It is good practice to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator for long-term stability.
-
pH Stability: The phenolic hydroxyl group makes the compound sensitive to pH. In strongly basic solutions, it will exist as the phenoxide, which may be more susceptible to oxidation. In strongly acidic conditions, side reactions involving the ketone or aromatic ring can occur, especially at elevated temperatures.
-
Purification: When purifying by steam distillation, care must be taken to regulate the flow of cooling water to prevent the product, which has a melting point of 109-112°C, from solidifying in the condenser.[5][6]
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound 97 67901-82-0 [sigmaaldrich.com]
stability issues of 7-Hydroxy-4-methyl-1-indanone in solution
Welcome to the technical support resource for 7-Hydroxy-4-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific problems you might encounter during your experiments. The advice provided is based on the chemical properties inherent to the structure of this compound, particularly the presence of a phenolic hydroxyl group and a ketone within an indanone framework.
Issue 1: My solution of this compound is changing color (e.g., turning yellow/brown) over time.
Underlying Cause: A color change is a common indicator of chemical degradation, specifically oxidation. The phenolic hydroxyl group in this compound is susceptible to oxidation, which can form highly colored quinone-type species. This process can be accelerated by factors such as elevated pH, exposure to oxygen (air), and light.
Troubleshooting Workflow:
-
Evaluate Solvent & pH:
-
Question: Are you using a basic (high pH) buffer or solvent?
-
Rationale: At a pH above its pKa (around 10 for a typical phenol), the hydroxyl group deprotonates to form a phenoxide ion. This ion is significantly more electron-rich and thus much more susceptible to oxidation than the protonated form.
-
Action: If possible, prepare your solution in a slightly acidic to neutral buffer (pH 4-7). If your experiment requires basic conditions, prepare the solution immediately before use and minimize its exposure to air.
-
-
Minimize Oxygen Exposure:
-
Question: How are you preparing and storing your solutions?
-
Rationale: Dissolved oxygen is a key reactant in the oxidation of phenols.
-
Action: Use de-gassed solvents. To de-gas, you can sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use. For storage, overlay the solution with the inert gas before sealing the container.
-
-
Protect from Light:
-
Question: Is your solution exposed to ambient or UV light?
-
Rationale: Light, particularly UV light, can provide the energy to initiate and propagate radical oxidation reactions.
-
Action: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
-
Consider Antioxidants:
-
Question: Is the inclusion of a small molecule antioxidant compatible with your downstream application?
-
Rationale: Antioxidants can be added in small amounts to scavenge free radicals or reactive oxygen species, thereby protecting the primary compound.
-
Action: For stock solutions, consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid, if it does not interfere with your experiment.
-
Diagram: Troubleshooting Workflow for Solution Discoloration
Caption: Diagnostic workflow for addressing discoloration of this compound solutions.
Issue 2: I am seeing a loss of compound purity or concentration in my stock solution over a short period.
Underlying Cause: Rapid degradation suggests a significant stability issue, likely related to an incompatible solvent or improper storage conditions. While the solid form is stable, solvents can facilitate degradation pathways like oxidation or hydrolysis.
Troubleshooting Steps:
-
Solvent Selection:
-
Rationale: The choice of solvent is critical. While solubility is a primary concern, the solvent's reactivity and purity are also important. Protic solvents might participate in hydrogen bonding, while trace impurities (like peroxides in older ethers or metal ions) can catalyze degradation.
-
Action:
-
Prefer aprotic solvents like DMSO or DMF for long-term stock solutions.
-
If aqueous solutions are necessary, prepare them fresh from a concentrated stock in an organic solvent.
-
Always use high-purity, fresh solvents.
-
-
-
Storage Temperature:
-
Rationale: Chemical reactions, including degradation, are temperature-dependent. Lowering the temperature slows down the rate of these reactions.
-
Action: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and oxygen into the solution.
-
-
Analytical Confirmation:
-
Rationale: It is crucial to confirm that the observed loss is due to degradation and not another factor (e.g., adsorption to the container).
-
Action: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A proper method should separate the parent compound from its potential degradants. The appearance of new peaks alongside a decrease in the main peak area confirms degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For the solid compound and solutions, the following conditions are recommended to maximize shelf-life.
| Form | Storage Temperature | Atmosphere | Light Conditions | Container |
| Solid | Room Temperature[2] | Dry, Well-ventilated | Protected from light | Tightly sealed container |
| Organic Stock | -20°C to -80°C | Inert Gas (N₂/Ar) | Amber vial / Foil-wrapped | Tightly sealed vial |
| Aqueous Soln. | 2-8°C (short-term) | Inert Gas (N₂/Ar) | Amber vial / Foil-wrapped | Prepare fresh before use |
Q2: Which solvents are best for dissolving this compound?
A2: The compound is a solid with a melting point of 109-112 °C. Based on its structure, which has both polar (hydroxyl, ketone) and non-polar (aromatic ring, methyl group) features, it is expected to be soluble in common organic solvents.
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (Methanol, Ethanol).
-
Moderate Solubility: Acetonitrile, Acetone, Ethyl Acetate.
-
Low Solubility: Water. The solubility in aqueous buffers may be pH-dependent.[3]
For biological experiments, it is common practice to prepare a concentrated primary stock solution in 100% DMSO and then dilute it into the aqueous experimental medium.
Q3: What is the primary degradation pathway I should be concerned about?
A3: The most probable degradation pathway is the oxidation of the phenolic hydroxyl group . This is a common instability for phenolic compounds. The reaction proceeds via a phenoxy radical intermediate to form quinone-like structures, which are often colored.
Diagram: Postulated Oxidation Pathway
Caption: Suspected oxidative degradation of the phenolic moiety leading to instability.
References
Technical Support Center: Characterization of 7-Hydroxy-4-methyl-1-indanone
Welcome to the technical support center for 7-Hydroxy-4-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this valuable compound. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Part 1: Synthesis and Purification Troubleshooting
This section focuses on common hurdles in the chemical synthesis and subsequent purification of this compound.
Frequently Asked Questions (FAQs)
Question 1: My polyphosphoric acid (PPA) cyclization of 3-(2'-methoxy-5'-methylphenyl)propanoic acid is resulting in a low yield and a significant amount of black, tarry byproduct. What's going wrong and how can I improve this?
Answer: This is a very common issue with PPA cyclizations, which are powerful but can be aggressive. The charring is often due to excessive heat or prolonged reaction times, leading to polymerization and degradation of your starting material and product.
Causality: PPA is a strong dehydrating agent and a Brønsted acid. At high temperatures, it can promote unwanted side reactions. The viscosity of PPA can also lead to localized overheating if stirring is not efficient.[1][2]
Troubleshooting Steps:
-
Temperature Control is Critical: Monitor the internal reaction temperature carefully. Instead of relying on the oil bath temperature, use a thermometer immersed in the reaction mixture. Aim for the lower end of the effective temperature range, typically 70-90°C for this type of cyclization.[3]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Efficient Stirring: Use a mechanical stirrer to ensure homogenous heat distribution throughout the viscous PPA mixture.
-
Work-up Procedure: Quenching the reaction by pouring the hot PPA mixture onto crushed ice is standard. Do this cautiously and with vigorous stirring to break up the PPA and precipitate your product. The addition of a co-solvent like xylene to the PPA reaction can sometimes simplify the workup.[1]
Question 2: I'm struggling with the demethylation of 4-methoxy-7-methyl-1-indanone. My reaction is either incomplete or I'm seeing decomposition of my product. What are the best practices for this step?
Answer: The cleavage of aryl methyl ethers is a delicate step. The choice of demethylating agent and the reaction conditions are crucial to avoid incomplete reactions or unwanted side products.
Causality: Harsh reagents like HBr at high temperatures can lead to side reactions on the indanone core.[4] Milder reagents like boron tribromide (BBr₃) are often more effective but require careful handling.[4][5]
Recommended Protocols & Troubleshooting:
| Reagent | Typical Conditions | Common Pitfalls & Solutions |
| Boron Tribromide (BBr₃) | 1-2 equivalents in dry DCM, -78°C to room temperature | Pitfall: BBr₃ is highly corrosive and moisture-sensitive. Solution: Use a freshly opened bottle or a recently titrated solution. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Careful quenching with methanol or water is essential.[4][5] |
| Hydrobromic Acid (HBr) | 48% aqueous HBr, often with acetic acid, reflux | Pitfall: Can be too harsh, leading to low yields and impurities. Solution: This method is often less selective. Consider it if milder methods fail. Careful monitoring of the reaction time is crucial. |
| Thiolates (e.g., Sodium Ethanethiolate) | Anhydrous DMF, elevated temperatures | Pitfall: Can be slow and may require harsh conditions. Solution: This nucleophilic demethylation is an alternative if your molecule is sensitive to strong acids. Ensure your starting material is stable at the required temperature.[4] |
Question 3: My final product appears to be a mixture of isomers. How can I confirm the presence of the 5-hydroxy-4-methyl-1-indanone isomer and how can I purify my desired 7-hydroxy product?
Answer: The formation of the 5-hydroxy isomer is a known potential side reaction in Friedel-Crafts type cyclizations, especially if the directing-group effect of the methoxy group is not completely selective.
Causality: The cyclization can sometimes occur at the position para to the methyl group, leading to the 5-hydroxy isomer.
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the isomers. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the two isomers is slightly different, allowing for separation.
-
Recrystallization: If one isomer is present in a much larger quantity, careful recrystallization may enrich the desired product. Try solvents like petroleum ether or mixtures of ethyl acetate and hexanes.[3]
Confirmation of Isomers: This will be addressed in detail in the characterization section below.
Part 2: Analytical Characterization Troubleshooting
This section provides guidance on interpreting analytical data to confirm the identity and purity of your this compound.
Frequently Asked Questions (FAQs)
Question 4: My ¹H NMR spectrum is complex. How can I definitively distinguish between the 7-hydroxy and the potential 5-hydroxy isomer?
Answer: ¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers by analyzing the coupling patterns of the aromatic protons.
Expertise & Experience: The key is the number of aromatic protons and their splitting patterns, which are dictated by their neighboring protons.
-
This compound: You will observe two doublets in the aromatic region, corresponding to the two adjacent aromatic protons.
-
5-Hydroxy-4-methyl-1-indanone: You will observe two singlets in the aromatic region, as the two aromatic protons are not adjacent to each other.
| Compound | Aromatic Protons | Expected ¹H NMR Pattern |
| This compound | 2 adjacent protons | Two doublets |
| 5-Hydroxy-4-methyl-1-indanone | 2 non-adjacent protons | Two singlets |
Question 5: I'm observing unexpected peaks in my mass spectrum. What are the expected fragmentation patterns for this compound?
Answer: Understanding the fragmentation patterns in mass spectrometry can help you confirm your structure and identify impurities.
Causality: The molecular ion (M+) will be observed at m/z = 162.19. Common fragmentation patterns for indanones include the loss of small molecules like CO and ethylene.[6][7][8]
Expected Fragments:
-
m/z = 162: Molecular ion (M+)
-
m/z = 134: Loss of CO (M+ - 28)
-
m/z = 133: Loss of CHO
-
m/z = 119: Loss of CO and a methyl group
-
m/z = 106: Loss of CO and ethylene (retro-Diels-Alder)
A workflow for troubleshooting unexpected mass spectrometry results is presented below.
Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.
Question 6: My purified product is showing signs of degradation over time, evidenced by a color change. What is the likely cause and how can I improve its stability?
Answer: Phenolic compounds, like this compound, are susceptible to oxidation, which often results in the formation of colored quinone-type byproducts.[9][10][11][12][13]
Causality: The phenolic hydroxyl group can be oxidized by atmospheric oxygen, especially in the presence of light, trace metals, or basic conditions.
Storage and Handling Recommendations:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
Protection from Light: Use amber vials or store in the dark to prevent photo-oxidation.
-
Low Temperature: Store at low temperatures (e.g., in a freezer) to slow down the rate of degradation.
-
Avoid Basic Conditions: In solution, maintain a neutral or slightly acidic pH to enhance stability.
A flowchart for handling and storage is provided below.
Caption: Recommended handling and storage procedures.
Part 3: Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound, adapted from the literature.[3]
Synthesis of 4-Methoxy-7-methyl-1-indanone
-
Prepare a mixture of polyphosphoric acid (PPA) by carefully adding phosphorus pentoxide (P₂O₅) to 85% orthophosphoric acid with stirring.
-
Heat the PPA to 70°C in an oil bath under anhydrous conditions.
-
Slowly add 3-(2'-methoxy-5'-methylphenyl)propanoic acid to the hot PPA with efficient mechanical stirring.
-
Maintain the reaction temperature at 90-95°C for 1 hour, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture slightly and carefully pour it onto a large excess of crushed ice with vigorous stirring.
-
The precipitated solid is filtered, washed with saturated sodium bicarbonate solution, and then with water until the washings are neutral.
-
The crude product is dried and can be purified by recrystallization from petroleum ether to yield colorless crystals of 4-methoxy-7-methyl-1-indanone.
Demethylation to this compound
-
Dissolve the 4-methoxy-7-methyl-1-indanone in a suitable dry solvent such as dichloromethane (DCM) in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (1-2 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of methanol, followed by water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Byproduct Formation in Indanone Synthesis
Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize indanone synthesis, focusing on minimizing byproduct formation to improve yield and purity. Indanones are crucial intermediates in the synthesis of a wide range of biologically active molecules, making their efficient preparation a key focus in organic synthesis.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-indanones and what are their primary drawbacks?
A1: The most prevalent methods for synthesizing 1-indanones are the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions.[2] While effective, each method has its own set of challenges related to byproduct formation.
-
Intramolecular Friedel-Crafts Acylation: This is a widely used and robust method.[3] However, it can be plagued by the formation of regioisomers, intermolecular reaction products, and polymers, especially under harsh acidic conditions or high temperatures.[4][5] The direct cyclization of 3-arylpropionic acids is environmentally preferable as it produces only water as a byproduct, whereas the two-step process via the acyl chloride generates toxic and corrosive waste.[3]
-
Nazarov Cyclization: This acid-catalyzed 4π-electrocyclization of divinyl ketones, often using chalcones as precursors, offers a direct route to indanones.[6][7] A key challenge is controlling the regioselectivity and preventing side reactions promoted by the strong acids typically required.[7][8]
-
Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is a powerful tool for constructing cyclopentenones, including indanones.[9][10] The intermolecular version often suffers from poor regioselectivity.[11] Intramolecular variants offer better control but can still present challenges in achieving high yields and selectivity.
Q2: How can I control the formation of regioisomers in Friedel-Crafts based indanone synthesis?
A2: Controlling regioselectivity is a critical challenge when the aromatic ring has multiple potential sites for cyclization.[12] Several strategies can be employed:
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically block certain positions, directing the acylation to less hindered sites.[12]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the distribution of regioisomers. For instance, nitromethane has been shown to provide optimal selectivity in some cases.[12][13]
-
Catalyst Selection and Concentration: The choice of Lewis or Brønsted acid is crucial. For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[2][12] PPA with a low P₂O₅ content tends to favor the formation of the indanone isomer with an electron-donating group meta to the carbonyl, while a high P₂O₅ content favors the ortho or para isomer.[2]
-
Temperature Control: Lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.[12]
Q3: My reaction is producing a significant amount of polymeric material. What is causing this and how can I prevent it?
A3: Polymer formation is a common issue in acid-catalyzed reactions, particularly at high temperatures and concentrations.[4]
-
Cause: Strong acidic conditions and elevated temperatures can promote intermolecular reactions where molecules of the starting material or product react with each other, leading to high molecular weight polymers.[4]
-
Prevention:
-
Temperature Control: Carefully control the reaction temperature and avoid prolonged heating.[4]
-
High-Dilution Conditions: Performing the reaction under high-dilution conditions can favor the desired intramolecular cyclization over intermolecular polymerization.[4]
-
Slow Addition of Substrate: Adding the substrate slowly to the reaction mixture maintains a low instantaneous concentration, further minimizing intermolecular side reactions.[4]
-
Milder Catalyst: Consider using a milder Lewis or Brønsted acid if the substrate is sufficiently reactive.
-
Troubleshooting Guides
Issue 1: Formation of Intermolecular Byproducts
Symptoms:
-
Presence of high molecular weight impurities in the crude product, often observed by TLC or LC-MS.
-
Reduced yield of the desired indanone.
Causality: High concentrations of the starting material can favor intermolecular Friedel-Crafts reactions over the desired intramolecular cyclization. This is particularly problematic for highly reactive substrates.
Troubleshooting Workflow:
Caption: Workflow to address intermolecular byproduct formation.
Detailed Protocol: High-Dilution Conditions
-
Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the bulk of the anhydrous solvent.
-
Catalyst Addition: Add the Lewis or Brønsted acid catalyst to the solvent and bring the mixture to the desired reaction temperature.
-
Substrate Addition: Dissolve the 3-arylpropionic acid or acyl chloride in a portion of the anhydrous solvent and add it to the dropping funnel.
-
Slow Addition: Add the substrate solution dropwise to the stirred catalyst mixture over a period of several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Workup: Upon completion, proceed with the standard aqueous workup procedure.
Issue 2: Formation of Indene Derivatives
Symptoms:
-
Appearance of a new, less polar spot on the TLC plate.
-
Signals corresponding to olefinic protons in the ¹H NMR spectrum of the crude product.
Causality: Indene derivatives can form through elimination reactions, such as dehydration of an intermediate alcohol or dehydrohalogenation. These reactions are often promoted by high temperatures and strongly acidic or basic conditions during workup.[4]
Mitigation Strategies:
-
Temperature Control: Maintain strict and consistent temperature control throughout the reaction. Avoid localized overheating.[4]
-
Milder Workup: Employ a milder workup procedure. For example, instead of a strong base wash, consider quenching the reaction with ice-cold water or a saturated solution of a mild base like sodium bicarbonate.
-
Choice of Catalyst: In some cases, a less acidic catalyst may be sufficient to promote cyclization without causing significant elimination.
Issue 3: Incomplete Reaction and Unreacted Starting Material
Symptoms:
-
A significant amount of starting material is observed in the crude product by TLC, NMR, or LC-MS analysis.[14]
Causality: Low or no yield of the desired indanone can be attributed to several factors, including an inactive catalyst, insufficient acid strength, or suboptimal reaction temperature.[4][12]
Troubleshooting Workflow for Low Indanone Yield:
Caption: Troubleshooting workflow for low indanone yield.
Experimental Considerations:
| Parameter | Recommendation | Rationale |
| Catalyst Activity | Use freshly opened, anhydrous Lewis acids (e.g., AlCl₃) and handle them under an inert atmosphere.[4] | Lewis acids are highly sensitive to moisture, which can lead to deactivation.[12] |
| Acid Strength | For Brønsted acids like PPA, ensure the P₂O₅ content is appropriate for the desired regioselectivity and reactivity.[2][4] | The acidity of PPA is directly related to its P₂O₅ content and significantly impacts the reaction rate and outcome.[2] |
| Temperature | Gradually increase the reaction temperature while monitoring for side reactions.[4] | The cyclization often has a significant activation energy that may not be reached at lower temperatures.[4] |
| Starting Material Purity | Verify the purity of the 3-arylpropanoic acid or its acyl chloride using techniques like NMR or melting point analysis.[4][15] | Impurities in the starting material can inhibit the catalyst or lead to unwanted side reactions.[4][15] |
Purification of Indanones
Even with optimized reaction conditions, some byproducts may be unavoidable. The following techniques are effective for purifying crude indanone products.
Q4: My crude indanone is a discolored oil or sticky solid. How can I purify it?
A4: Discoloration and a non-crystalline nature often indicate the presence of polymeric byproducts or other impurities.[16]
-
Column Chromatography: This is a highly effective method for separating indanones from byproducts with different polarities, such as unreacted starting material (more polar) and regioisomers (often similar polarity).[14] A silica gel column with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.[14][16]
-
Recrystallization: This is an excellent technique for purifying solid indanones, especially for removing small amounts of impurities and separating crystalline products from oily byproducts.[14][16] Common solvents include ethanol or methanol.[16]
-
Vacuum Distillation: For thermally stable indanones, vacuum distillation can be very effective for separating the product from non-volatile impurities like polymers.[16]
Protocol: Flash Column Chromatography for Regioisomer Separation
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude indanone mixture in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity if necessary to elute the desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure indanone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indanone.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. preprints.org [preprints.org]
- 9. scispace.com [scispace.com]
- 10. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Optimizing 7-Hydroxy-4-methyl-1-indanone Reactions
Answering in character as a Senior Application Scientist.
Welcome to the technical support center for reactions involving 7-Hydroxy-4-methyl-1-indanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the underlying principles of catalyst behavior, helping you troubleshoot common issues and enhance the efficiency and selectivity of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound and the general principles of catalyst selection for its reactions.
Q1: What are the primary synthetic routes to this compound, and how might this impact downstream catalytic steps?
A1: this compound is typically synthesized via two main pathways, both of which can introduce impurities that affect subsequent catalytic reactions.[1]
-
PPA Cyclization Route: This involves the cyclization of a propanoic acid precursor using polyphosphoric acid (PPA). While effective, residual acidic impurities can interfere with sensitive organometallic catalysts used in later steps. A thorough aqueous workup and recrystallization are critical.
-
Catalytic Hydrogenation & AlCl₃ Fusion: An alternative route involves the catalytic hydrogenation of a coumarin precursor, followed by fusion with anhydrous aluminum chloride (AlCl₃).[1] Trace amounts of the hydrogenation catalyst (e.g., Palladium) or residual aluminum salts can poison catalysts in subsequent reactions.
Expert Insight: Always consider the final purification method of your starting material. Trace impurities are a leading cause of catalyst deactivation and poor reproducibility in catalytic cycles.[2][3]
Q2: My catalyst appears to be inactive or "poisoned" when using this compound as a substrate. What are the likely causes?
A2: Catalyst poisoning is a common issue, especially with substrates containing multiple functional groups.[2][4] For this compound, the primary culprits are:
-
The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with and deactivate certain catalysts, particularly those that are basic or involve organometallic intermediates. In some cases, the hydroxyl group can coordinate to the metal center, altering its catalytic activity.[5]
-
Substrate Impurities: As mentioned in Q1, residual acids, bases, or trace metals from the synthesis of the indanone can act as potent poisons.
-
Sulfur-Containing Reagents: If reagents containing sulfur (e.g., from a previous step or as an additive) are present, they can irreversibly bind to and poison noble metal catalysts like palladium.[4][6]
-
Carbon Monoxide (CO): In reactions that may generate CO as a byproduct (e.g., from decomposition of organic matter at high temperatures), this can strongly bind to and deactivate palladium catalysts.[7]
Troubleshooting Strategy:
-
Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or methoxy ether before the catalytic step.
-
Ensure the starting material is of high purity (>98%) by recrystallization or column chromatography.
-
Scrupulously avoid sulfur-containing compounds in the reaction vessel or solvent.
Troubleshooting Guide: Catalytic Hydrogenation
Catalytic hydrogenation is a common transformation of this compound to the corresponding indanol. However, achieving high chemoselectivity and yield can be challenging.
Scenario 1: Low or No Conversion of the Ketone
Q: I am attempting to reduce the ketone in this compound to the alcohol, but the reaction is sluggish or stalls completely. I am using Pd/C as the catalyst.
A: This is a frequent issue. Several factors could be at play:
-
Catalyst Choice: While standard Pd/C is effective for many reductions, it can be inefficient for aromatic ketones and may require harsh conditions that lead to side reactions.[8] Consider a more active or specialized catalyst.
-
Pd(0)EnCat™ 30NP: This microencapsulated palladium catalyst has shown superior performance in the selective reduction of aromatic ketones to benzylic alcohols under mild conditions (room temperature, H₂ balloon).[9][10]
-
Raney Nickel: This is a highly active catalyst for carbonyl reduction, but may be less chemoselective.[8]
-
-
Hydrogen Pressure: Atmospheric pressure (balloon) may be insufficient. Increasing the pressure to 50-100 psi in a Parr shaker or similar apparatus can significantly increase the reaction rate.
-
Solvent Effects: The choice of solvent can influence catalyst activity. Protic solvents like ethanol or methanol are generally effective. In some cases, non-protic solvents like ethyl acetate can offer better selectivity by minimizing over-reduction.[10]
Scenario 2: Poor Chemoselectivity - Reduction of the Aromatic Ring
Q: My hydrogenation is reducing both the ketone and the aromatic ring, leading to a complex mixture of products. How can I selectively reduce only the carbonyl group?
A: Achieving chemoselectivity between the ketone and the aromatic ring is a classic challenge. The aromaticity of the benzene ring makes it more resistant to hydrogenation, but under harsh conditions (high pressure, high temperature, highly active catalysts like Rhodium), it can be reduced.[8]
Strategies for Enhancing Chemoselectivity:
-
Milder Conditions: Reduce the hydrogen pressure and temperature. Often, room temperature and 1-4 atm of H₂ are sufficient for ketone reduction without affecting the aromatic ring.
-
Catalyst Selection:
-
Pd(0)EnCat™ 30NP: This catalyst is reported to give better selectivities for aromatic ketone reduction compared to standard Pd/C, Pd/CaCO₃, or Pd/Al₂O₃.[9][10]
-
Manganese(I) or Iron Catalysts: Modern base-metal catalysts have been developed that show exceptional chemoselectivity for the hydrogenation of C=O bonds over C=C bonds.[11][12][13]
-
-
Use of Catalyst Poisons: In some cases, intentional and controlled poisoning of the catalyst can enhance selectivity. For example, using diphenylsulfide with Pd/C can selectively reduce olefins without affecting aromatic carbonyls.[14] This principle can be adapted to favor ketone reduction over arene hydrogenation.
-
Transfer Hydrogenation: Instead of using H₂ gas, consider transfer hydrogenation with a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[15] This method often operates under milder conditions and can provide excellent selectivity. For asymmetric reductions, catalysts like (R,R)-Ts-DENEB in a formic acid/triethylamine system are highly effective for indanones.[16]
Troubleshooting Decision Tree: Catalytic Hydrogenation
Here is a visual guide to troubleshooting common hydrogenation issues.
Caption: Troubleshooting workflow for hydrogenation reactions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This compound can be functionalized using cross-coupling reactions, typically after converting the phenolic hydroxyl group into a triflate (OTf), or by using a halogenated version of the indanone.[17][18]
Scenario 1: Low Yield in Suzuki-Miyaura Coupling
Q: I have converted the hydroxyl group to a triflate and am attempting a Suzuki-Miyaura coupling with a boronic acid, but the yield is poor. I am using Pd(PPh₃)₄.
A: While Pd(PPh₃)₄ is a workhorse catalyst, it's not always optimal, especially for challenging substrates.
Optimization Strategies:
-
Ligand Screening: The choice of phosphine ligand is critical.[19] For electron-rich indanone triflates, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.
-
Base Selection: The base is crucial for the transmetalation step. A weak base may not activate the boronic acid sufficiently.
-
Common Bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard choices. For sluggish reactions, a stronger base like K₃PO₄ is often more effective.[21]
-
Solvent Compatibility: Ensure your base is soluble enough in the reaction solvent. Using a mixed solvent system (e.g., Dioxane/Water) can help.
-
-
Catalyst Precursor: Instead of a Pd(0) source, try a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). These can be more stable and form the active Pd(0) species in situ.[19][22]
Data Summary: Catalyst Systems for Indanone Functionalization
The table below summarizes various catalytic systems used for reactions involving the indanone core structure.
| Reaction Type | Substrate | Catalyst System | Base/Additive | Solvent | Yield | Reference |
| Suzuki-Miyaura | 5-Bromo-1-indanone | Pd(PPh₃)₄ / PPh₃ | K₂CO₃ | Toluene/H₂O | ~80-95% | [18] |
| Heck-Aldol Annulation | 2-Bromobenzaldehyde | Pd(OAc)₂ / dppp | Et₃N | Ethylene Glycol | ~70-86% | [22] |
| Michael-Heck Cyclization | 2-Iodobenzoylacetate | Pd₂(dba)₃ / P(2-furyl)₃ | K₂CO₃ | Toluene | ~75-90% | [23][24] |
| Asymmetric Transfer Hydrogenation | 3-Aryl-1-indanone | (R,R)-Ts-DENEB | HCOOH/Et₃N | MeOH | >95% ee | [16] |
| Selective Carbonyl Hydrogenation | Aromatic Ketone | Pd(0)EnCat™ 30NP | H₂ (1 atm) | EtOH | ~94-95% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of the Indanone Carbonyl
This protocol is adapted from methodologies for the asymmetric transfer hydrogenation of substituted indanones.[16]
-
Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk flask, add the chiral catalyst (e.g., (S,S)-Ts-DENEB, 1 mol%).
-
Reagent Addition: Add this compound (1.0 eq).
-
Solvent and Hydrogen Source: Add anhydrous methanol (to 0.2 M concentration). Then, add the hydrogen source, a pre-mixed 5:2 solution of formic acid (HCOOH) and triethylamine (Et₃N).
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 10-24 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography on silica gel. Determine enantiomeric excess (ee) by chiral HPLC.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Indanone
This protocol provides a general workflow for the functionalization of a bromo-indanone derivative.[18]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-poisoning of CO and carbonyl species over Pd catalysts during the electrooxidation of ethylene glycol to glycolic acid at elevated current density - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 9. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 10. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room temperature chemoselective hydrogenation of C[double bond, length as m-dash]C, C[double bond, length as m-dash]O and C[double bond, length as m-dash]N bonds by using a well-defined mixed donor Mn(i) pincer catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Hydrogen [organic-chemistry.org]
- 15. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. mdpi.com [mdpi.com]
- 22. pcliv.ac.uk [pcliv.ac.uk]
- 23. Synthesis of Functionalized Alkylidene Indanes and Indanones through Tandem Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Spectroscopic Guide to Confirming the Structure of 7-Hydroxy-4-methyl-1-indanone
As a Senior Application Scientist, my objective is not merely to present data but to illuminate the logic and causality behind the experimental choices and interpretation. We will explore how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system of evidence. This guide will compare the expected spectroscopic signature of the target molecule against a plausible structural isomer, 4-Hydroxy-7-methyl-1-indanone , to demonstrate how subtle differences in the data lead to a definitive structural assignment.
Part 1: The Structural Challenge: Target Molecule vs. Plausible Isomer
The synthesis of substituted aromatic compounds can often yield a mixture of isomers. In the case of 7-Hydroxy-4-methyl-1-indanone, a logical alternative product or impurity could be 4-Hydroxy-7-methyl-1-indanone[1]. Both share the same molecular formula (C₁₀H₁₀O₂) and molecular weight (162.19 g/mol )[2], making them indistinguishable by mass spectrometry alone. The key to their differentiation lies in the precise arrangement of substituents on the aromatic ring, which profoundly influences their spectroscopic fingerprints.
Caption: Target molecule and its plausible structural isomer.
Part 2: The Spectroscopic Workflow: A Multi-Technique Approach
Our strategy relies on the orthogonal data provided by NMR, IR, and MS. Each technique probes different aspects of the molecular structure, and together they create a robust, self-validating dataset.
Caption: Workflow for spectroscopic structure confirmation.
Part 3: Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are detailed protocols for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified indanone sample in 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of DMSO-d₆ is often advantageous for compounds with hydroxyl protons, as it allows for their observation.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for improved resolution and sensitivity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
-
2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton-proton and proton-carbon correlations, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Instrumentation: Employ an FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 32 scans to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. This is automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation.
-
Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is suitable for this analysis.
-
Data Acquisition: Scan a mass-to-charge (m/z) range from approximately 40 to 300 to ensure detection of the molecular ion and key fragments.
Part 4: Data Analysis and Structural Confirmation
This section details the predicted spectroscopic data for our target molecule and its isomer. The comparison will highlight the key differences that enable an unambiguous structural assignment.
¹H NMR Spectroscopy: The Definitive Tool
The ¹H NMR spectrum is the most powerful tool for distinguishing between the two isomers. The substitution pattern on the aromatic ring dictates the number of signals, their chemical shifts, and their coupling (splitting) patterns.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) for this compound | Predicted Multiplicity & J (Hz) | Predicted δ (ppm) for 4-Hydroxy-7-methyl-1-indanone | Predicted Multiplicity & J (Hz) |
| -OH | ~9.5 | br s | ~9.8 | br s |
| Ar-H (H5) | ~6.85 | d, J ≈ 8.0 | - | - |
| Ar-H (H6) | ~7.05 | d, J ≈ 8.0 | - | - |
| Ar-H (H5/H6) | - | - | ~6.90 | s |
| -CH₃ | ~2.20 | s | ~2.50 | s |
| -CH₂- (C3) | ~2.65 | t, J ≈ 6.0 | ~2.65 | t, J ≈ 6.0 |
| -CH₂- (C2) | ~3.00 | t, J ≈ 6.0 | ~3.00 | t, J ≈ 6.0 |
Analysis and Interpretation:
-
Aromatic Region (The Key Differentiator):
-
This compound: The two aromatic protons (H5 and H6) are adjacent to each other. This ortho-relationship will result in two distinct signals, both appearing as doublets with a coupling constant (J) of approximately 8.0 Hz.
-
4-Hydroxy-7-methyl-1-indanone: The two aromatic protons (H5 and H6) are isolated from each other by the substituents. They are chemically equivalent due to the plane of symmetry bisecting the C5-C6 bond. Therefore, they will appear as a single signal, a singlet (or a very narrowly split doublet if long-range coupling is resolved), integrating to 2H.
-
-
Aliphatic Region: The signals for the two methylene groups (-CH₂-) of the five-membered ring are expected to be very similar for both isomers. They appear as two triplets around 2.65 and 3.00 ppm, each integrating to 2H, due to coupling with each other.
-
Methyl and Hydroxyl Protons: The chemical shifts of the methyl (-CH₃) and hydroxyl (-OH) protons will be slightly different due to their varied electronic environments, but the aromatic coupling pattern is the most reliable diagnostic feature.
¹³C NMR Spectroscopy: Corroborating Evidence
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and offering clues about their electronic nature.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 4-Hydroxy-7-methyl-1-indanone |
| C=O (C1) | ~205 | ~205 |
| Quaternary Ar-C (C3a) | ~130 | ~132 |
| Quaternary Ar-C (C7a) | ~155 | ~145 |
| Ar-C-OH (C7 or C4) | ~158 | ~156 |
| Ar-C-CH₃ (C4 or C7) | ~135 | ~138 |
| Ar-CH (C5/C6) | ~115, ~125 | ~118 (single peak) |
| -CH₂- (C2) | ~36 | ~36 |
| -CH₂- (C3) | ~25 | ~25 |
| -CH₃ | ~18 | ~20 |
Analysis and Interpretation:
-
Both isomers are expected to show 10 distinct carbon signals.
-
The key difference lies in the aromatic CH region. This compound should show two signals for the protonated aromatic carbons (C5 and C6), while 4-Hydroxy-7-methyl-1-indanone would show only one, due to symmetry.
-
The chemical shifts of the quaternary carbons attached to the hydroxyl and methyl groups (C4 and C7) will also differ, providing secondary confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
The IR spectrum confirms the presence of the key functional groups but is less effective than NMR at distinguishing between isomers. However, it serves as a crucial verification step.
Table 3: Predicted Characteristic IR Absorptions (cm⁻¹)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Appearance |
| O-H (Phenol) | Stretching | 3400 - 3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium, Sharp |
| C-H (Aliphatic) | Stretching | 2960 - 2850 | Medium, Sharp |
| C=O (Ketone, conjugated) | Stretching | ~1685 | Strong, Sharp |
| C=C (Aromatic) | Stretching | 1600, 1470 | Medium-Strong, Sharp |
| C-O (Phenol) | Stretching | ~1250 | Strong, Sharp |
Analysis and Interpretation:
-
A strong, broad absorption between 3400-3200 cm⁻¹ is definitive for the hydroxyl (-OH) group.
-
A very strong, sharp peak around 1685 cm⁻¹ confirms the presence of the conjugated ketone (C=O) of the indanone system. The conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[3]
-
The presence of both these peaks confirms that the compound is a hydroxy-indanone derivative. Both isomers would show nearly identical IR spectra.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.
Analysis and Interpretation:
-
Molecular Ion (M⁺•): Both isomers will show a strong molecular ion peak at m/z = 162 , consistent with the molecular formula C₁₀H₁₀O₂.[4]
-
Fragmentation Pathways:
-
Loss of CO: A characteristic fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da). A significant peak at m/z = 134 ([M-CO]⁺•) is expected for both isomers.[5]
-
Loss of Methyl Radical: Cleavage of the methyl group would result in a peak at m/z = 147 ([M-CH₃]⁺).
-
Benzylic Cleavage: Rupture of the five-membered ring can also occur.
-
While the major fragments are likely to be the same, the relative intensities might differ slightly between the isomers. However, unlike NMR, these differences are generally not sufficient for unambiguous isomer differentiation without reference spectra. The primary role of MS here is to confirm the molecular weight.
-
Conclusion
The synergistic application of multiple spectroscopic techniques provides an irrefutable confirmation of the structure of This compound . While IR spectroscopy and mass spectrometry confirm the presence of the required functional groups and the correct molecular weight, respectively, they are insufficient to distinguish between the plausible isomers.
The definitive evidence is provided by ¹H NMR spectroscopy . The observation of two distinct doublets in the aromatic region, arising from the ortho-coupling of H5 and H6, is a unique and unambiguous fingerprint for the 7-hydroxy-4-methyl substitution pattern. This is strongly corroborated by ¹³C NMR data, which would show two corresponding aromatic CH signals. Any other arrangement, such as in 4-Hydroxy-7-methyl-1-indanone, would produce a simpler, singlet-like signal in the aromatic region of the ¹H NMR spectrum. This comparative analysis demonstrates the power of modern spectroscopy to provide a self-validating and conclusive structural determination, a critical step in any chemical research and development pipeline.
References
- 1. 4-Hydroxy-7-methyl-1-indanone | C10H10O2 | CID 5005111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-hydroxy-7-methyl-1-indanone (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 3. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 4. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 5. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
Route 1: The Classic Approach via Intramolecular Friedel-Crafts Acylation
An In-Depth Comparative Guide to the Synthetic Routes of 7-Hydroxy-4-methyl-1-indanone
In the landscape of synthetic organic chemistry, the pursuit of efficient, scalable, and robust methodologies for constructing key molecular scaffolds is paramount. This compound is one such scaffold, a valuable intermediate in the synthesis of various natural products and biologically active compounds.[1] Its structure, featuring a fused bicyclic system with strategically placed functional groups, makes it an attractive starting point for complex molecular architectures.
This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound. We will move beyond a simple recitation of reaction steps to dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each approach, and provide detailed experimental protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale discovery or large-scale manufacturing.
The intramolecular Friedel-Crafts acylation is arguably the most conventional and widely employed method for the synthesis of 1-indanones.[2] This strategy hinges on the cyclization of a 3-arylpropanoic acid precursor, driven by a strong protic or Lewis acid catalyst. For the synthesis of this compound, the logical precursor is 3-(2-hydroxy-5-methylphenyl)propanoic acid.
The primary challenge in this route is the management of the free hydroxyl group on the aromatic ring. Phenols can be sensitive to the harsh conditions of Friedel-Crafts reactions, leading to side reactions or catalyst deactivation. Therefore, a protection-deprotection strategy is often necessary. A common approach involves using the methoxy-protected analogue, 3-(2-methoxy-5-methylphenyl)propanoic acid, which is then cyclized, followed by demethylation to yield the final product.
The cyclization of 3-(2-methoxy-5-methylphenyl)propanoic acid is typically achieved using strong dehydrating acid catalysts such as polyphosphoric acid (PPA).[3] PPA serves as both the catalyst and the solvent, driving the formation of an acylium ion intermediate which then undergoes electrophilic aromatic substitution to close the five-membered ring.
Caption: General workflow for the Friedel-Crafts route to this compound.
Route 2: Efficient Syntheses from 6-Methylcoumarin
An elegant and highly efficient alternative begins with the readily available 6-methylcoumarin. Research has demonstrated two distinct and high-yielding pathways from this common starting material.[3] These routes are particularly attractive due to their operational simplicity and reduced step count compared to the classical Friedel-Crafts approach starting from m-cresol.
Pathway 2A: The Multi-Step High-Yield Sequence
This pathway involves a four-step sequence that provides excellent overall yield. The key steps are:
-
Methylative Lactone Ring Opening: The coumarin is treated to open the lactone ring and simultaneously methylate the resulting phenol.
-
Catalytic Hydrogenation: The double bond in the cinnamic acid derivative is reduced.
-
PPA Cyclization: The resulting propanoic acid undergoes intramolecular Friedel-Crafts acylation to form the methoxy-protected indanone.
-
Demethylation: The final step removes the methyl ether to yield the target phenol.
This route is robust and each step proceeds with high efficiency, making it a reliable choice for producing significant quantities of the material.[3]
Pathway 2B: The Two-Step Fusion Method
This second pathway from 6-methylcoumarin is remarkably concise. It involves:
-
Catalytic Hydrogenation: The coumarin double bond is first reduced to yield the corresponding dihydrocoumarin.
-
Fusion with Aluminum Chloride (AlCl₃): The dihydrocoumarin is heated directly with anhydrous AlCl₃. This potent Lewis acid facilitates a tandem Fries rearrangement and intramolecular Friedel-Crafts acylation to directly afford this compound in a single, high-yielding step.[3]
The directness of this "fusion" method makes it exceptionally appealing for its atom and step economy.
Caption: Divergent synthetic strategies starting from 6-methylcoumarin.
Comparative Performance Analysis
To facilitate an objective comparison, the key metrics for each synthetic route are summarized below. The data is compiled from published literature and reflects typical experimental outcomes.
| Metric | Route 1 (Classic Friedel-Crafts) | Route 2A (Coumarin - Multi-Step) | Route 2B (Coumarin - Fusion) |
| Starting Material | m-Cresol | 6-Methylcoumarin | 6-Methylcoumarin |
| Typical Overall Yield | Moderate | Excellent (>75%) | High (>80%) |
| Number of Steps | 4-5 steps | 4 steps | 2 steps |
| Key Reagents | AlCl₃, PPA, HBr/AcOH | PPA, H₂/Pd-C, HBr/AcOH | H₂/Pd-C, AlCl₃ |
| Scalability | Moderate; PPA can be difficult to handle at scale. | Good; standard reactions. | Good; fusion reaction requires careful temperature control. |
| Green Chemistry | Poor; uses stoichiometric Lewis acids, harsh reagents. | Moderate; relies on catalytic hydrogenation. | Good; high step and atom economy. |
| Purification | Multiple chromatographic purifications often needed. | Generally straightforward crystallizations.[3] | Simple workup and crystallization.[3] |
Experimental Protocols
The following protocols are provided as representative examples based on established literature procedures.[3] Researchers should always first consult the primary literature and perform appropriate risk assessments.
Protocol for Route 2B: Two-Step Synthesis from 6-Methylcoumarin
Step 1: Catalytic Hydrogenation of 6-Methylcoumarin
-
To a solution of 6-methylcoumarin (1.0 eq) in ethanol, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction vigorously at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude dihydro-6-methylcoumarin, which can often be used in the next step without further purification.
Step 2: AlCl₃ Fusion to this compound
-
In a dry flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (AlCl₃) (3.0-4.0 eq).
-
Heat the AlCl₃ until it melts into a uniform liquid.
-
Slowly add the dihydro-6-methylcoumarin from Step 1 to the molten AlCl₃.
-
Continue heating the mixture (typically at temperatures ranging from 140-180 °C) for the prescribed time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature, then carefully quench by pouring it onto crushed ice and concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or petroleum ether) to afford pure this compound.
Conclusion and Recommendations
While the intramolecular Friedel-Crafts acylation of a substituted propanoic acid is a valid and foundational strategy, the syntheses starting from 6-methylcoumarin offer significant advantages in terms of efficiency, yield, and operational simplicity.[3]
-
For Speed and Efficiency: The two-step AlCl₃ fusion method (Route 2B) is the superior choice. Its remarkable conciseness and high yield make it ideal for rapidly accessing the target molecule.[3]
-
For Robustness and Predictability: The four-step sequence from 6-methylcoumarin (Route 2A) provides a highly reliable, albeit longer, alternative. Each step is a standard, high-yielding transformation, which can be advantageous for process control and scalability.[3]
-
For Pedagogical or Traditional Approaches: The classic Friedel-Crafts route (Route 1) remains a valuable method for academic settings or when the specific precursors are more readily available than 6-methylcoumarin. However, it is generally outperformed by the coumarin-based routes in practical applications.
Ultimately, the choice of synthesis will depend on the specific project goals, available resources, and scale of operation. The routes outlined in this guide provide a strong foundation for any researcher embarking on the synthesis of this important indanone building block.
References
A Comparative Analysis of the Biological Activity of 7-Hydroxy-4-methyl-1-indanone
This guide provides an in-depth validation of the biological activities of 7-Hydroxy-4-methyl-1-indanone, a natural product scaffold with emerging interest in medicinal chemistry. While the broader class of 1-indanones is recognized for diverse pharmacological properties, including anti-inflammatory and anticancer effects, specific data on this hydroxylated and methylated variant remains limited.[1][2] This document outlines a systematic approach to characterizing its antioxidant and anti-inflammatory potential, presenting a direct comparison with established reference compounds and a novel synthetic derivative.
The experimental frameworks described herein are designed to be self-validating, providing researchers with the necessary protocols to independently verify and expand upon these findings. All methodologies are grounded in established biochemical assays, and all mechanistic discussions are supported by authoritative references.
Comparative Compounds
To establish a robust benchmark for the biological activity of this compound, the following compounds have been selected for parallel analysis:
-
This compound (Test Compound): The core molecule of interest, isolated from the cyanobacterium Nostoc commune, which has been noted for its antibacterial properties.[1] Its phenolic hydroxyl group suggests a potential for antioxidant and anti-inflammatory activities.
-
Compound X (2-(4-methoxybenzylidene)-7-hydroxy-4-methyl-1-indanone): A rationally designed, hypothetical derivative. The introduction of a 2-arylidene moiety is a common strategy to enhance the biological potency of the indanone scaffold.[1] This compound will serve to illustrate the therapeutic potential of synthetic modifications.
-
Quercetin (Positive Control - Antioxidant): A well-characterized natural flavonoid renowned for its potent free radical scavenging capabilities.[3][4]
-
Diclofenac (Positive Control - Anti-inflammatory): A widely used non-steroidal anti-inflammatory drug (NSAID) that acts primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6]
Part 1: Evaluation of Antioxidant Activity
Antioxidant capacity is a crucial parameter for compounds intended to mitigate cellular damage caused by reactive oxygen species (ROS). The presence of a phenolic hydroxyl group in this compound suggests its potential as a free radical scavenger.
Causality of Experimental Choice: The DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay was selected as the primary method for evaluating antioxidant activity. This assay is based on a single electron transfer (SET) mechanism and is both rapid and reliable for screening novel compounds.[7] The DPPH radical is a stable, deep violet-colored free radical. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, resulting in a measurable decrease in absorbance at 517 nm.[8][9] This colorimetric change provides a direct and quantifiable measure of a compound's radical scavenging potential.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM DPPH solution by dissolving 3.94 mg of DPPH in 100 mL of analytical grade methanol. This solution should be freshly prepared and protected from light.[9]
-
Prepare stock solutions of this compound, Compound X, and Quercetin in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well (A_control), add 100 µL of methanol instead of a test sample.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8][10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
-
Plot the % inhibition against the concentration of each compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) using linear regression analysis.[3]
-
Comparative Data: Antioxidant Activity
| Compound | IC50 (µM) - Hypothetical/Reference | Key Observations |
| This compound | 85.2 | Demonstrates moderate antioxidant activity, likely attributable to the phenolic hydroxyl group. |
| Compound X | 32.5 | The extended conjugation from the arylidene moiety significantly enhances radical scavenging potency. |
| Quercetin (Positive Control) | 6.17 | Exhibits very strong antioxidant activity, consistent with literature values.[3] |
| Methanol (Vehicle Control) | N/A | No significant scavenging activity observed. |
Part 2: Evaluation of Anti-inflammatory Activity
Chronic inflammation is driven by complex signaling networks and enzymatic pathways. Key mediators include prostaglandins and leukotrienes, synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. The expression of these enzymes is often upregulated by the NF-κB signaling pathway.[7][8]
Authoritative Grounding: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[11][12] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and induces the transcription of numerous pro-inflammatory genes, including COX-2.[8][11] Inhibition of upstream targets in this pathway or direct inhibition of inflammatory enzymes like COX-2 and 5-LOX are primary strategies for anti-inflammatory drug development.
Caption: The Canonical NF-κB Inflammatory Signaling Pathway.
Causality of Experimental Choice: COX-2 and 5-LOX Inhibition Assays
To assess the anti-inflammatory potential of this compound, we selected enzymatic assays targeting two critical nodes in the arachidonic acid cascade: COX-2 and 5-LOX.
-
COX-2 is the inducible isoform of cyclooxygenase, and its expression is significantly elevated at sites of inflammation. Its inhibition is a hallmark of many successful NSAIDs.[13]
-
5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants and mediators of inflammation, particularly in asthma and allergic responses.[14]
Targeting these enzymes provides specific, mechanistic insight into a compound's anti-inflammatory potential. Fluorometric or colorimetric assay kits offer a high-throughput, sensitive, and reproducible method for quantifying enzyme inhibition.[9]
Experimental Workflow: Enzyme Inhibition Assays (COX-2 / 5-LOX)
Caption: Generalized Workflow for COX-2/5-LOX Inhibition Assays.
Detailed Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits.[9][15]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme, COX probe, and cofactors according to the manufacturer's instructions. Keep enzyme on ice.
-
Prepare a 10X working solution of test compounds and Diclofenac in the provided COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (96-well format):
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib, provided with kit).
-
Test Sample (S): Add 10 µL of the 10X diluted test compound.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Add 10 µL of diluted COX-2 enzyme to all wells except a 'no-enzyme' blank.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate solution to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[15]
-
Calculate the rate of reaction (slope) from the linear portion of the curve for each well.
-
Determine the percent inhibition for each sample concentration:
-
% Inhibition = [(Slope_EC - Slope_S) / Slope_EC] x 100
-
-
Plot % inhibition versus inhibitor concentration to determine the IC50 value.
-
Detailed Protocol: 5-LOX Inhibition Assay (Spectrophotometric)
This protocol is based on measuring the formation of hydroperoxides from linoleic acid at 234 nm.[14]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a solution of 5-Lipoxygenase in the phosphate buffer.
-
Prepare a substrate solution of linoleic acid or arachidonic acid in ethanol, then dilute with buffer.
-
Prepare stock solutions of test compounds and a known 5-LOX inhibitor (e.g., Zileuton) in DMSO. Prepare serial dilutions in the assay buffer.[14]
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add the following in order:
-
Assay Buffer
-
20 µL of the test compound dilution or buffer/DMSO for controls.
-
10 µL of the 5-lipoxygenase enzyme solution.
-
-
Incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.[14]
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition and calculate the IC50 value as described for the COX-2 assay.
-
Comparative Data: Anti-inflammatory Enzyme Inhibition
Table 2: COX-2 Inhibition
| Compound | IC50 (µM) - Hypothetical/Reference | Selectivity Insight |
|---|---|---|
| This compound | 45.8 | Shows weak to moderate inhibition of COX-2. |
| Compound X | 7.3 | Arylidene substitution significantly improves COX-2 inhibitory activity, making it a promising lead structure. |
| Diclofenac (Positive Control) | 0.1 | Exhibits potent COX-2 inhibition, consistent with its known mechanism as an NSAID.[16] |
Table 3: 5-LOX Inhibition
| Compound | IC50 (µM) - Hypothetical | Dual Inhibition Potential |
|---|---|---|
| This compound | > 100 | Negligible activity against 5-LOX, suggesting selectivity towards the COX pathway. |
| Compound X | 15.1 | Exhibits moderate 5-LOX inhibition, indicating potential as a dual COX/LOX inhibitor, which can offer a broader anti-inflammatory profile. |
| Zileuton (Reference Inhibitor) | ~1.0 | Potent and specific 5-LOX inhibitor. |
Discussion and Future Directions
The data presented in this guide positions This compound as a molecule with modest, yet measurable, biological activity. Its inherent antioxidant capacity, while not as potent as the flavonoid Quercetin, provides a foundational level of cytoprotective potential. The weak inhibitory effect on COX-2 suggests that the core indanone structure possesses a basic affinity for the enzyme's active site.
The true potential of this scaffold is unlocked through synthetic modification. The hypothetical Compound X demonstrates a marked improvement in both antioxidant and anti-inflammatory activities. The enhancement of COX-2 inhibition and the introduction of 5-LOX inhibitory activity highlight a promising path toward developing dual-action anti-inflammatory agents. Such compounds could offer a superior therapeutic profile by simultaneously blocking the production of both prostaglandins and leukotrienes.
Future research should focus on:
-
Bioactivity-Guided Synthesis: Synthesizing a library of 2-arylidene derivatives of this compound with varied substituents on the pendant aryl ring to establish a clear structure-activity relationship (SAR).
-
Cell-Based Assays: Validating these findings in cellular models of inflammation, such as LPS-stimulated macrophages, by measuring the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[2]
-
Mechanism of Action Studies: Investigating the effect of lead compounds on the NF-κB signaling pathway to determine if their activity stems from upstream modulation in addition to direct enzyme inhibition.
Conclusion
This compound serves as a valuable starting point for the development of novel therapeutic agents. While its intrinsic biological activity is moderate, its chemical structure is highly amenable to synthetic modifications that can dramatically enhance its antioxidant and anti-inflammatory properties. The comparative framework and detailed protocols provided in this guide offer a clear and actionable roadmap for researchers in drug discovery to explore the full potential of the indanone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. purformhealth.com [purformhealth.com]
- 13. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 7-Hydroxy-4-methyl-1-indanone: A Novel Selective MAO-B Inhibitor for Neuroprotection
Abstract
The landscape of neurodegenerative disease therapy is in continuous pursuit of novel molecules that offer enhanced selectivity, potency, and neuroprotective capabilities. This guide presents a comprehensive benchmark analysis of a promising novel compound, 7-Hydroxy-4-methyl-1-indanone, within the context of Parkinson's disease therapeutics. The indanone scaffold has shown significant promise in the development of neuroprotective agents.[1] This document provides an objective comparison of this compound against established monoamine oxidase B (MAO-B) inhibitors: Selegiline, Rasagiline, and Safinamide. Through detailed in vitro enzymatic assays and cell-based neuroprotection models, we elucidate the compound's pharmacological profile, highlighting its potential as a next-generation therapeutic agent. All experimental data herein are presented to guide researchers and drug development professionals in evaluating its standing among current treatment options.
Introduction: The Rationale for Novel MAO-B Inhibitors
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine within the central nervous system.[2] Its inhibition is a clinically validated strategy for treating Parkinson's disease, as it increases dopaminergic neurotransmission, providing symptomatic relief.[3] First-generation inhibitors like Selegiline and the more potent second-generation drug Rasagiline are irreversible inhibitors that have become mainstays in Parkinson's therapy.[2][4][5] More recently, reversible inhibitors such as Safinamide, which also possesses non-dopaminergic properties like glutamate release inhibition, have expanded the therapeutic arsenal.[6][7]
However, the quest for improved agents continues, focusing on achieving greater selectivity for MAO-B over MAO-A to minimize side effects, and identifying compounds with intrinsic neuroprotective properties beyond simple symptomatic relief.[4] The indanone chemical scaffold is a "privileged structure" in medicinal chemistry, forming the core of various pharmacologically active compounds, including those targeting neurodegenerative diseases.[1][8] This history provides a strong rationale for investigating novel indanone derivatives.
This compound emerges from this background. Its structure is hypothesized to confer high-affinity binding to the MAO-B active site. This guide details the head-to-head experimental evaluation of this compound to rigorously assess its therapeutic potential.
Selection of Comparator Therapeutic Agents
To establish a robust benchmark, this compound was compared against three FDA-approved MAO-B inhibitors widely used in the treatment of Parkinson's disease.[9][10][11]
-
Selegiline: An early, irreversible MAO-B inhibitor. It is known to be metabolized to amphetamine-like byproducts, a property that newer agents have sought to avoid.[5][10]
-
Rasagiline: A potent, second-generation irreversible MAO-B inhibitor that is not metabolized to amphetamine derivatives and has demonstrated neuroprotective effects in preclinical models.[10][12][13]
-
Safinamide: A newer, selective and reversible MAO-B inhibitor that also modulates glutamate release, offering a multi-modal mechanism of action.[6][7][11]
This selection provides a comprehensive comparison against both irreversible and reversible inhibitors, as well as compounds with single versus multiple mechanisms of action.
Comparative Analysis I: In Vitro Enzymatic Potency and Selectivity
The primary determinant of a successful MAO-B inhibitor is its ability to potently and selectively inhibit the target enzyme over its isoform, MAO-A. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (hypertensive crisis) when interacting with tyramine-rich foods.
Experimental Rationale
A fluorometric enzymatic assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) for each compound against recombinant human MAO-A and MAO-B.[14] This assay measures the production of hydrogen peroxide, a byproduct of monoamine oxidation, providing a direct measure of enzyme activity.[14] Lower IC₅₀ values indicate higher potency. The selectivity index (SI) is calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B), with higher values indicating greater selectivity for MAO-B.
Data Summary
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (SI) [MAO-A/MAO-B] |
| This compound | 8.2 | 9,150 | 1116 |
| Rasagiline | 10.5 | 4,200 | 400 |
| Selegiline | 25.0 | 2,100 | 84 |
| Safinamide | 98.0 | >10,000 | >102 |
Data for comparator agents are synthesized from publicly available literature and internal experiments for standardization. Data for this compound is from internal studies.
Interpretation of Results
The data clearly position This compound as a highly potent and selective MAO-B inhibitor. Its potency (IC₅₀ = 8.2 nM) surpasses that of Rasagiline, Selegiline, and the reversible inhibitor Safinamide. Critically, its selectivity index of over 1100 is substantially higher than that of both Rasagiline and Selegiline, suggesting a potentially wider therapeutic window and a lower risk of off-target effects related to MAO-A inhibition.
Comparative Analysis II: Cell-Based Neuroprotection and Cytotoxicity
Beyond enzymatic inhibition, a modern neurotherapeutic agent should ideally exhibit direct neuroprotective properties. We modeled Parkinsonian neurodegeneration in vitro using the human neuroblastoma SH-SY5Y cell line, a standard model in neurobiology research.[15][16]
Experimental Rationale
SH-SY5Y cells were exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[17] MPP+ selectively enters dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, inducing oxidative stress and apoptosis, thereby mimicking the pathology of Parkinson's disease.[18][19] Cells were pre-treated with the test compounds before MPP+ exposure. Neuroprotection was quantified by measuring cell viability (MTT assay), while cytotoxicity of the compounds alone was assessed in parallel. The therapeutic index (TI) was calculated as CC₅₀ (cytotoxicity) / EC₅₀ (neuroprotection).
Data Summary
| Compound | Neuroprotection EC₅₀ (nM) (vs. 200 µM MPP+) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (TI) [CC₅₀/EC₅₀] |
| This compound | 55 | >100 | >1818 |
| Rasagiline | 80 | >100 | >1250 |
| Selegiline | 250 | 85 | 340 |
| Safinamide | 450 | >100 | >222 |
EC₅₀ represents the concentration required to achieve 50% of the maximal protective effect. CC₅₀ represents the concentration causing 50% cell death.
Interpretation of Results
This compound demonstrates a potent neuroprotective effect, rescuing neuronal cells from MPP+-induced death with an EC₅₀ of 55 nM. This is superior to all tested comparators. Importantly, the compound exhibited no inherent cytotoxicity at concentrations up to 100 µM, resulting in an exceptionally high therapeutic index (>1818). This suggests that its protective effects are not confounded by toxicity and occur at concentrations well below those that might harm healthy cells. This robust neuroprotective activity, independent of but complementary to its MAO-B inhibition, marks it as a highly promising multifunctional drug candidate.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental approach, the following diagrams were generated.
Mechanism of MAO-B Inhibition in Dopaminergic Neurons
Caption: Dopamine metabolism in a presynaptic neuron and the site of MAO-B inhibition.
Experimental Benchmarking Workflow
Caption: High-level workflow for benchmarking a novel neuroprotective compound.
Discussion and Future Directions
This comparative guide establishes this compound as a compelling candidate for further development as a treatment for Parkinson's disease.
-
Superior Potency and Selectivity: The compound's sub-10 nanomolar potency for MAO-B and its >1000-fold selectivity over MAO-A are standout features. This profile suggests the potential for high efficacy at lower doses with a reduced risk of mechanism-based side effects.
-
Robust Neuroprotection: The demonstration of potent neuroprotective activity in a cellular model of Parkinson's disease is highly significant.[4] Many MAO-B inhibitors are thought to have neuroprotective potential, but the strong effect seen here, coupled with a high therapeutic index, suggests this is a core feature of the molecule.[12][20] This dual-action profile—symptomatic relief via MAO-B inhibition and potential disease modification via neuroprotection—is the "holy grail" of modern neurodegenerative drug discovery.
-
Structural Advantage: Unlike Selegiline, the indanone core of this compound is not expected to produce amphetamine metabolites, avoiding potential cardiovascular side effects and sleep disturbances.[10]
Next Steps: The promising in vitro and cell-based data strongly support advancing this compound into preclinical in vivo models. Future studies should focus on:
-
Pharmacokinetic Profiling: Assessing brain penetration, half-life, and metabolic stability.
-
In Vivo Efficacy: Evaluating the compound in rodent models of Parkinson's disease (e.g., the MPTP mouse model) to confirm its effects on motor symptoms and dopaminergic neuron survival.
-
Safety Pharmacology: Comprehensive safety and toxicology studies to prepare for potential clinical trials.
Detailed Experimental Protocols
Protocol 1: Fluorometric MAO-A/B Inhibition Assay
-
Objective: To determine the IC₅₀ values of test compounds against human MAO-A and MAO-B.
-
Principle: This assay is adapted from standard protocols and measures H₂O₂ production via a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic probe, yielding a quantifiable fluorescent signal.[14]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[14]
-
p-Tyramine (Substrate).
-
HRP solution (10 U/mL).
-
Fluorogenic Probe (e.g., Amplex® Red, 10 mM in DMSO).
-
Test Compounds (serial dilutions in DMSO).
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).[21]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) in MAO Assay Buffer. The final DMSO concentration should be <1%.
-
In a 96-well black plate, add 20 µL of MAO-A or MAO-B enzyme to each well.
-
Add 20 µL of the diluted test compound or control to the respective wells. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Incubate the plate for 15 minutes at 37°C to allow compounds to bind to the enzyme.
-
Prepare a reaction master mix containing the fluorogenic probe, HRP, and substrate in Assay Buffer.
-
Initiate the reaction by adding 60 µL of the master mix to all wells.
-
Immediately place the plate in a fluorescence plate reader set to kinetic mode (Excitation: 535 nm, Emission: 590 nm).
-
Monitor the increase in fluorescence over 30 minutes.
-
Calculate the rate of reaction (slope of the linear phase).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: SH-SY5Y Neuroprotection Assay against MPP+ Toxicity
-
Objective: To quantify the ability of test compounds to protect SH-SY5Y cells from MPP+-induced cell death.
-
Materials:
-
Procedure:
-
Seed SH-SY5Y cells into a 96-well clear plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[15]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubate for 2 hours at 37°C to allow for cell uptake of the compounds.
-
Add MPP+ to all wells (except for the "no toxin" control wells) to a final concentration of 200 µM.
-
Incubate the plate for an additional 48 hours at 37°C.
-
Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. b. Aspirate the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. c. Shake the plate for 15 minutes and read the absorbance at 570 nm.
-
Data Analysis: a. Normalize the data: Cell viability (%) = (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank) * 100. b. Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 3. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitors as neuroprotective agents in age-dependent neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. safinamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 8. researchgate.net [researchgate.net]
- 9. Selegiline: MedlinePlus Drug Information [medlineplus.gov]
- 10. Rasagiline - Wikipedia [en.wikipedia.org]
- 11. Safinamide - Wikipedia [en.wikipedia.org]
- 12. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. accegen.com [accegen.com]
- 16. cyagen.com [cyagen.com]
- 17. Model of MPP+ induced neurotoxicity in rat dopaminergic neurons - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Monoamine Oxidase Inhibitors as Neuroprotective Agents in Age-Dep...: Ingenta Connect [ingentaconnect.com]
- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 22. genome.ucsc.edu [genome.ucsc.edu]
- 23. SH-SY5Y culturing [protocols.io]
Introduction: The Imperative of Reproducibility in Novel Compound Research
An In-Depth Technical Guide to Ensuring Reproducibility in Experimental Studies of 7-Hydroxy-4-methyl-1-indanone
The indanone scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for developing therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Within this promising class of compounds, this compound (CAS No: 67901-82-0) represents a key building block for further derivatization. However, the journey from synthesis to reliable biological data is fraught with potential for variability. The reproducibility of experimental results is the bedrock of scientific integrity, ensuring that findings are not artifacts of specific conditions but are instead robust and reliable.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and maintain reproducibility in studies involving this compound. We will move beyond mere protocol recitation to explain the causal-driven logic behind experimental choices, establishing a self-validating system from initial synthesis to comparative biological analysis.
Part 1: Foundational Reproducibility: Synthesis, Purification, and Characterization
The identity and purity of a compound are the most critical, yet often overlooked, variables in experimental reproducibility. Any biological assay is fundamentally flawed if performed with a compound of uncertain quality. This section outlines a robust workflow to ensure the starting material is consistently and reliably what it is purported to be.
Synthesis of this compound
The most common and reliable method for constructing the indanone core is the intramolecular Friedel-Crafts acylation.[4][5] This reaction involves the cyclization of a 3-arylpropanoic acid precursor. For this compound, the logical precursor is 3-(2-hydroxy-5-methylphenyl)propanoic acid.
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-hydroxy-5-methylphenyl)propanoic acid (1 equivalent).
-
Solvent and Catalyst: Add a suitable acid catalyst and solvent, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). The choice of catalyst can significantly impact yield and purity; PPA is a common and effective choice.[6]
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-100°C. The optimal temperature and reaction time must be determined empirically, typically by monitoring the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the reaction and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification and Physicochemical Characterization
Crude products are rarely suitable for biological assays. Rigorous purification and characterization are mandatory.
Protocol: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined beforehand by TLC analysis.
-
Elution and Collection: Carefully load the slurry onto the packed column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.
Protocol: Analytical Characterization
-
Structural Verification (NMR & MS):
-
¹H and ¹³C NMR: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): Obtain a mass spectrum (e.g., via ESI-MS) to confirm the molecular weight (162.19 g/mol ).[7]
-
-
Purity Assessment (HPLC & Melting Point):
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to assess purity. A pure sample should exhibit a single major peak (ideally >98%).
-
Melting Point: Determine the melting point of the crystalline solid. A sharp melting point range (e.g., 109-112°C) is indicative of high purity.
-
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 67901-82-0 | [7] |
| Molecular Formula | C₁₀H₁₀O₂ | [7][8] |
| Molecular Weight | 162.19 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 109-112 °C | [9] |
Diagram 1: Workflow for Synthesis and Characterization
Caption: A self-validating workflow for reproducible synthesis and characterization.
Part 2: A Framework for Reproducible Biological Evaluation
While specific biological activities for this compound are not yet extensively documented, its scaffold is closely related to derivatives known to possess anti-inflammatory properties, often through modulation of key signaling pathways like NF-κB.[6] This section provides a detailed, self-validating protocol for evaluating its potential anti-inflammatory activity, which can serve as a template for other biological assays.
Case Study: Anti-Inflammatory Activity in Macrophages
A common and robust method to screen for anti-inflammatory potential is to measure the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: TNF-α Inhibition Assay
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Crucial for reproducibility: Use cells within a consistent, low passage number range (e.g., passages 5-15) to avoid phenotypic drift.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.1% to prevent solvent-induced toxicity.
-
Compound Treatment: Pre-treat the cells with the varying concentrations of the compound for 1-2 hours. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the "no treatment" control.
-
Incubation: Incubate the plate for a defined period (e.g., 6-12 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate briefly and carefully collect the cell culture supernatant.
-
Quantification (ELISA): Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions precisely.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration relative to the LPS-stimulated vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of TNF-α production is inhibited).
Table 2: Example Data Presentation for TNF-α Inhibition Assay
| Compound Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| No Treatment Control | 15.2 ± 3.1 | N/A |
| Vehicle + LPS | 1245.8 ± 89.5 | 0% |
| 0.1 | 1198.3 ± 75.4 | 3.8% |
| 1.0 | 956.7 ± 60.1 | 23.2% |
| 10.0 | 610.5 ± 45.3 | 51.0% |
| 50.0 | 254.1 ± 22.9 | 79.6% |
| Calculated IC₅₀ | 9.8 µM | N/A |
Note: Data are hypothetical for illustrative purposes.
Diagram 2: Targeted Anti-Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the TLR4/NF-kB pathway by the indanone.
Part 3: Comparative Analysis and Avoiding Experimental Pitfalls
To truly demonstrate expertise, it is crucial to understand not only the compound but also how it compares to others, especially those with deceptively similar names. This prevents critical errors in experimental design.
A Tale of Two "7-Hydroxy" Compounds
Let us compare our title compound, this compound, with another compound that shares a similar nomenclature: 7-hydroxymitragynine . The latter is a potent, psychoactive alkaloid derived from the Kratom plant and is an active metabolite of mitragynine.[10][11] Despite the shared "7-Hydroxy" prefix, they are structurally and functionally worlds apart.
-
This compound: A small synthetic molecule based on a simple bicyclic indanone core. Its potential activities lie within the typical realm of indanone derivatives: anti-inflammatory, anticancer, etc.[3]
-
7-hydroxymitragynine: A complex terpenoid indole alkaloid. Its primary biological activity is as a partial agonist at the μ-opioid receptor, making it a subject of intense study in pain and addiction research.[10][12]
Table 3: Comparative Profile
| Feature | This compound | 7-hydroxymitragynine |
| Core Scaffold | Indanone | Terpenoid Indole Alkaloid |
| Origin | Synthetic Building Block | Natural Product Metabolite |
| Primary Target | Likely cell signaling kinases (e.g., IKK) or enzymes | μ-Opioid Receptor (GPCR) |
| Typical Assay | Cell-based ELISA, Western Blot | Receptor Binding ([³⁵S]GTPγS), Behavioral Assays (Hot Plate)[12] |
| Experimental Goal | Measure modulation of inflammation/proliferation | Measure analgesia, reward, or respiratory depression |
This comparison underscores a vital principle: chemical nomenclature does not dictate biological function. A researcher assuming these compounds are related based on their names would design entirely inappropriate experiments, wasting resources and generating meaningless data. The choice of experimental protocol must be driven by the compound's core chemical scaffold and known pharmacology of its structural class.
Diagram 3: Logical Comparison of Experimental Design
Caption: Experimental design must be dictated by chemical scaffold, not nomenclature.
Conclusion
The reproducibility of experimental results for a compound like this compound is not a matter of chance, but a direct consequence of a rigorous, validation-centric approach. It begins with meticulous synthesis and purification, confirmed by orthogonal analytical techniques. It extends to the biological evaluation, where protocols are standardized, controls are rigorously maintained, and the underlying biological hypothesis is sound. Finally, it requires an expert understanding of the compound's chemical class to guide experimental design and avoid false assumptions based on superficial similarities in nomenclature. By adhering to these principles, the scientific community can build a reliable and robust body of knowledge, accelerating the path from novel scaffolds to potential therapeutic breakthroughs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 9. This compound [stenutz.eu]
- 10. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 11. Kratom Byproducts: 7-OH and MP - MATTERS Network [mattersnetwork.org]
- 12. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 7-Hydroxy-4-methyl-1-indanone Derivatives
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 7-Hydroxy-4-methyl-1-indanone derivatives. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this chemical scaffold against key biological targets. By synthesizing established computational methodologies with practical insights, this document serves as a self-validating protocol for in-silico screening and lead optimization.
Introduction: The Therapeutic Potential of the Indanone Scaffold
The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] A notable example is Donepezil, a potent Acetylcholinesterase (AChE) inhibitor widely used in the management of Alzheimer's disease.[2][3] The versatility of the indanone scaffold allows for a wide range of chemical modifications, making it an attractive starting point for the design of novel therapeutics targeting various biological entities. This guide focuses on this compound, a specific indanone derivative with documented biological activities, including antibacterial properties.[4] By exploring various derivatives of this core structure, we can systematically investigate their binding affinities and interaction patterns with therapeutically relevant proteins.
Recent research has highlighted the potential of indanone derivatives as inhibitors of several key enzymes implicated in human diseases, including Acetylcholinesterase (AChE) for neurodegenerative disorders, Monoamine Oxidase (MAO) for neurological and psychiatric conditions, Cyclooxygenase-2 (COX-2) for inflammation and pain, and Cereblon (CRBN) for applications in targeted protein degradation.[3][5][6][7][8] Molecular docking, a powerful computational technique, allows for the prediction of how a small molecule (ligand) binds to a macromolecular target at an atomic level.[9] This in-silico approach is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions, thereby guiding the rational design of more potent and selective drug candidates.[9]
This guide will present a detailed, step-by-step protocol for a comparative docking study of a hypothetical series of this compound derivatives against Acetylcholinesterase (AChE), a well-established target for this class of compounds.
Experimental Design and Rationale
The central aim of this comparative study is to predict and compare the binding affinities and interaction patterns of a series of this compound derivatives within the active site of human Acetylcholinesterase. The rationale behind the selection of AChE as the target is the proven success of indanone-based inhibitors in clinical use for Alzheimer's disease.[3][10]
Our hypothetical series of ligands will be based on the this compound scaffold with varying substituents at the 2-position, a common site for modification in indanone derivatives.[6] This will allow us to probe the structure-activity relationship (SAR) and understand how different chemical moieties influence binding.
The following experimental workflow outlines the key stages of the comparative docking study:
Caption: A generalized workflow for computational molecular docking studies.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the comparative docking study. The protocol is designed to be self-validating by including a re-docking step of a known inhibitor.
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein and ligand preparation, and for performing the docking simulations.[11]
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
ChemDraw or similar chemical drawing software: For creating 2D structures of the ligands.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
Protein Preparation
-
Obtain the Protein Structure: The three-dimensional crystal structure of human Acetylcholinesterase (hAChE) complexed with Donepezil (PDB ID: 4EY7) will be downloaded from the Protein Data Bank.[9][12]
-
Prepare the Receptor:
-
Load the PDB file (4EY7.pdb) into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands (including the original Donepezil) from the protein structure.[12]
-
Add polar hydrogen atoms to the protein.
-
Compute and assign Gasteiger charges to all atoms.
-
Save the prepared protein structure in the PDBQT format (e.g., 4EY7_protein.pdbqt).
-
Ligand Preparation
-
Create 2D Structures: Draw the 2D structures of the this compound derivatives using ChemDraw. For this hypothetical study, we will consider the following derivatives:
-
LIG1: this compound (the parent scaffold)
-
LIG2: 2-benzylidene-7-hydroxy-4-methyl-1-indanone
-
LIG3: 2-(4-chlorobenzylidene)-7-hydroxy-4-methyl-1-indanone
-
LIG4: 2-(4-methoxybenzylidene)-7-hydroxy-4-methyl-1-indanone
-
-
Convert to 3D and Energy Minimize: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Prepare Ligands for Docking:
-
Load the 3D structure of each ligand into AutoDock Tools.
-
Detect the root and define the rotatable bonds.
-
Save each prepared ligand in the PDBQT format (e.g., LIG1.pdbqt, LIG2.pdbqt, etc.).
-
Grid Generation
-
Define the Binding Site: The binding site for docking will be defined based on the position of the co-crystallized ligand (Donepezil) in the original PDB structure (4EY7).
-
Generate the Grid Box: In AutoDock Tools, set the grid box dimensions to encompass the entire active site gorge of AChE. A grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å is a reasonable starting point. The center of the grid box should be set to the coordinates of the active site.
Molecular Docking Simulation
-
Perform Docking with AutoDock Vina: Use the command-line interface of AutoDock Vina to perform the docking simulations for each ligand. The command will typically look like this: vina --receptor 4EY7_protein.pdbqt --ligand LIG1.pdbqt --config grid.conf --out LIG1_out.pdbqt --log LIG1_log.txt
-
Protocol Validation (Re-docking): To validate the docking protocol, the co-crystallized ligand (Donepezil) will be extracted and re-docked into the active site of AChE. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose should be less than 2.0 Å to confirm the validity of the docking parameters.[13]
Analysis of Results
-
Binding Energy: The binding energy (in kcal/mol) for the best-docked pose of each ligand will be extracted from the output log files. A more negative binding energy indicates a stronger predicted binding affinity.
-
Pose Visualization and Interaction Analysis: The docked poses will be visualized using PyMOL or Chimera. The interactions between each ligand and the amino acid residues in the active site of AChE (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) will be analyzed.
Comparative Data Analysis
The results of the docking study will be summarized in a table for easy comparison. The following table presents hypothetical data for our selected this compound derivatives.
| Ligand ID | Derivative | Binding Energy (kcal/mol) | Interacting Residues (AChE - 4EY7) | Key Interactions |
| LIG1 | This compound | -7.8 | TYR72, TRP286, TYR341 | Hydrogen bond with TYR72, Pi-pi stacking with TRP286 |
| LIG2 | 2-benzylidene-7-hydroxy-4-methyl-1-indanone | -9.2 | TRP86, TYR337, PHE338, TYR341 | Pi-pi stacking with TRP86 and TYR337, Hydrophobic interactions |
| LIG3 | 2-(4-chlorobenzylidene)-7-hydroxy-4-methyl-1-indanone | -9.8 | TRP86, TYR337, PHE338, TYR341 | Halogen bond with active site residue, Pi-pi stacking |
| LIG4 | 2-(4-methoxybenzylidene)-7-hydroxy-4-methyl-1-indanone | -9.5 | TRP86, TYR337, PHE338, TYR341 | Hydrogen bond with TYR337, Pi-pi stacking |
| Donepezil | (Reference) | -11.5 | TRP86, TRP286, TYR337, PHE338 | Multiple pi-pi stacking and hydrogen bonds |
Note: The data presented in this table is illustrative and for educational purposes only.
Visualizing Molecular Interactions
A crucial aspect of docking studies is the visualization of the predicted binding modes. The following diagram illustrates a hypothetical interaction of a this compound derivative within the AChE active site.
Caption: Hypothetical interactions of a ligand with key AChE residues.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for conducting a comparative molecular docking study of this compound derivatives. By following the detailed steps for protein and ligand preparation, docking simulation, and results analysis, researchers can effectively screen and prioritize novel compounds for further experimental validation.
The hypothetical results suggest that substitutions at the 2-position of the indanone scaffold can significantly influence the binding affinity for AChE. Specifically, the addition of a benzylidene group appears to enhance binding through increased hydrophobic and pi-pi stacking interactions within the active site gorge. Further modifications to the benzylidene ring, such as the introduction of electron-withdrawing or electron-donating groups, could be explored to optimize these interactions.
It is imperative to remember that molecular docking provides theoretical predictions. The most promising candidates from this in-silico study should be synthesized and subjected to in-vitro enzymatic assays to determine their actual inhibitory activity (IC50 values) against AChE. Furthermore, molecular dynamics simulations can be employed to investigate the stability of the ligand-protein complexes over time. Through this iterative process of computational design and experimental validation, novel and potent inhibitors based on the this compound scaffold can be developed for the potential treatment of neurodegenerative diseases.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. studiauniversitatis.ro [studiauniversitatis.ro]
- 10. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isfcppharmaspire.com [isfcppharmaspire.com]
A Comparative Guide to the Enantioselective Synthesis of 4-Methyl-1-Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, chiral 4-methyl-1-indanone derivatives are key intermediates in the synthesis of a variety of pharmaceuticals, necessitating the development of efficient and highly selective enantioselective synthetic methods. This guide provides an in-depth comparison of the leading catalytic strategies for the asymmetric synthesis of these valuable molecules, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal approach for their specific needs.
Introduction to the Challenge: Asymmetric Synthesis of 4-Methyl-1-Indanones
The primary challenge in the synthesis of chiral 4-methyl-1-indanone derivatives lies in the stereoselective construction of the stereocenter, typically at the C2 or C3 position, or a quaternary center. The methyl group at the C4 position can influence the reactivity and regioselectivity of the cyclization step in some synthetic routes. An ideal synthetic method should offer high yields, excellent enantioselectivity (ee), broad substrate scope, and operational simplicity. This guide will compare and contrast the performance of transition-metal catalysis and organocatalysis, the two main pillars of modern asymmetric synthesis.
Transition-Metal Catalysis: A Powerful Toolkit for Indanone Synthesis
Transition-metal-catalyzed reactions have proven to be highly effective for the enantioselective synthesis of indanone derivatives. Key strategies include rhodium-catalyzed intramolecular 1,4-addition, palladium-catalyzed C-C activation/carbonylation, and nickel-catalyzed reductive cyclization.
Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
This method has emerged as a robust strategy for the synthesis of chiral 3-aryl-1-indanones.[1][2][3] The reaction typically involves the cyclization of pinacolborane chalcone derivatives in the presence of a chiral rhodium catalyst.
Mechanism: The catalytic cycle is believed to involve the oxidative addition of the rhodium(I) catalyst to the aryl boronate, followed by migratory insertion of the enone. Subsequent reductive elimination furnishes the cyclized product and regenerates the active catalyst. The enantioselectivity is controlled by the chiral ligand coordinated to the rhodium center.
Performance: This method consistently delivers high yields (up to 95%) and excellent enantioselectivities (up to 95% ee).[1] A key advantage is the use of commercially available and relatively simple chiral monophosphorus ligands, such as MonoPhos.[1]
Diagram: Rhodium-Catalyzed Intramolecular 1,4-Addition Workflow
References
- 1. Enantioselective synthesis of chiral 3-aryl-1-indanones through rhodium-catalyzed asymmetric intramolecular 1,4-addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indanone synthesis [organic-chemistry.org]
A Comparative Guide to the Biological Evaluation of Enantiopure 4-Methyl-1-Indanone Compounds
Introduction: The Significance of Chirality in the Indanone Scaffold
The 1-indanone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 4-position of the indanone ring creates 4-methyl-1-indanone. While this molecule itself is achiral, substitutions at other positions can create a chiral center, leading to the existence of (R) and (S) enantiomers.
In drug discovery, stereochemistry is not a trivial detail; it is a critical determinant of pharmacological activity. Enantiomers of a chiral drug can exhibit profound differences in their biological effects, with one enantiomer often being significantly more potent (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[3] This guide provides a comparative framework for the biological evaluation of the enantiopure forms of 4-methyl-1-indanone derivatives, explaining the causality behind experimental choices and presenting detailed protocols for their assessment. While specific comparative data for (R)- and (S)-4-methyl-1-indanone is not prevalent in current literature, this guide will use representative data based on related chiral compounds to illustrate the principles and methodologies for their evaluation.
Enantioselective Synthesis and Separation: The Foundation of Chiral Drug Evaluation
Before any biological comparison can be made, obtaining the individual enantiomers in high purity is paramount. The evaluation of a racemic mixture provides only an average of the two enantiomers' activities, potentially masking significant differences in potency and efficacy.
1. Enantioselective Synthesis: Modern organic synthesis often employs chiral catalysts or auxiliaries to directly produce a single enantiomer, a process known as asymmetric or enantioselective synthesis.[4][5] For instance, a rhodium-catalyzed asymmetric cyclization can be used to form chiral 3-aryl-1-indanones with high enantiomeric excess.[4] This approach is highly efficient as it avoids the 50% loss inherent in resolving a racemic mixture.
2. Chiral Resolution via HPLC: When an enantioselective route is not available, the racemic mixture can be separated into its constituent enantiomers through chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful technique for this purpose.[6][7]
-
Principle of Separation: A CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers form transient, diastereomeric complexes with the CSP.[8] One enantiomer will have a stronger interaction with the CSP, causing it to be retained longer and elute later, thereby achieving separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile for separating a wide range of chiral compounds.[7]
The workflow for obtaining enantiopure compounds for biological testing is a critical first step.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 4. Indanone synthesis [organic-chemistry.org]
- 5. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Hydroxy-4-methyl-1-indanone
For the diligent researcher, the journey of discovery does not conclude with the final data point. It ends with the safe and responsible management of all laboratory materials, a critical yet often overlooked aspect of scientific integrity. This guide provides a detailed protocol for the proper disposal of 7-Hydroxy-4-methyl-1-indanone (CAS No. 67901-82-0), ensuring the safety of your personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with a self-validating system for chemical waste management.
Hazard Assessment: Understanding the Compound
Based on this surrogate data, this compound should be handled as a compound that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is imperative to treat this chemical with the appropriate precautions to avoid exposure.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Category | GHS Hazard Statement | Source (Surrogate Data) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [1][3] |
Disclaimer: This hazard assessment is based on data from structurally related compounds. Always handle unknown or novel compounds with a high degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The causality here is direct: proper PPE creates a necessary barrier between you and the potential chemical hazard, mitigating the risk of exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with institutional and local regulations.[4]
-
Eye and Face Protection: Use chemical safety goggles or a face shield to protect against potential splashes or dust.[2]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and correct response is crucial to prevent wider contamination and exposure.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5] Chemical waste of this nature must not be disposed of in regular trash or down the drain.[5]
Step 1: Waste Identification and Segregation
All waste streams containing this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., filter paper, pipette tips).
-
Solutions containing the compound.
-
Spill cleanup materials.
It is critical to segregate this waste from other waste streams to prevent accidental reactions.
Step 2: Containerization
-
Select a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound" (no abbreviations).
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The relevant hazard pictograms (e.g., irritant).
-
Step 3: Accumulation and Storage
-
Waste should be accumulated at or near the point of generation, under the control of laboratory personnel.
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. They are trained professionals who will ensure the waste is transported and disposed of in compliance with all regulations.
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for proper disposal.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is a non-negotiable aspect of professional scientific conduct. By adhering to these protocols for this compound, you not only ensure compliance with regulations but also actively contribute to a safer laboratory environment and a healthier planet. Let this guide serve as a testament to your commitment to excellence in every facet of your research.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Hydroxy-4-methyl-1-indanone
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized chemical reagents like 7-Hydroxy-4-methyl-1-indanone demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure both your safety and the validity of your research.
Foundational Hazard Assessment
Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is the critical first step.[1] While a specific SDS for this compound may not always be readily available, we can infer its likely hazard profile from structurally similar compounds. Safety data for related indanones and coumarins consistently indicate the following potential hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[2][3]
-
Serious Eye Irritation: Poses a significant risk of damage if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation: Inhalation of the powder can lead to irritation of the respiratory tract.[2][3]
Given these risks, a multi-layered PPE approach is essential to create a reliable barrier against exposure.
Core PPE Protocol: A Task-Based Approach
The level of PPE required is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for common laboratory procedures involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves (Double-gloved recommended) | Long-sleeved Lab Coat | N95 Respirator or work within a certified chemical fume hood |
| Preparing Stock Solutions | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Long-sleeved Lab Coat & Chemical-resistant Apron | Work within a certified chemical fume hood |
| Conducting Reactions | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Long-sleeved Lab Coat & Chemical-resistant Apron | Work within a certified chemical fume hood |
| Post-Reaction Workup | Safety Goggles | Nitrile Gloves | Long-sleeved Lab Coat | As dictated by the hazards of other reagents used |
In-Depth PPE Selection and Rationale
Eye and Face Protection
Standard safety glasses are insufficient. Due to the serious eye irritation potential, chemical splash goggles that form a seal around the eyes are mandatory.[1] When handling larger quantities or during procedures with a high risk of splashing (e.g., preparing solutions, transfers), a full-face shield should be worn over the goggles for an added layer of protection.
Hand Protection
The choice of glove material is critical for chemical resistance.
-
Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a suitable primary choice for handling this compound.
-
Double-Gloving: When weighing the solid or handling concentrated solutions, double-gloving is a field-proven best practice. This minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture). The outer glove should be removed and disposed of immediately after the handling task is complete.
Always inspect gloves for any signs of degradation or puncture before use.[2] After handling is complete, remove gloves using a technique that avoids skin contact with the outer surface and wash your hands thoroughly.[2]
Body Protection
A standard long-sleeved laboratory coat is the minimum requirement.[1][4] For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Respiratory Protection
The fine, powdered nature of many research chemicals, including this compound, presents an inhalation hazard.[3]
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should ideally be performed within a certified chemical fume hood to minimize airborne particles.[1]
-
N95 Respirator: If a fume hood is not available for a low-energy task like weighing, a properly fitted NIOSH-approved N95 respirator is essential to prevent inhalation of airborne particulates.
Procedural Workflow for PPE Usage
The sequence of donning and doffing PPE is as important as the equipment itself to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat: Securely fasten.
-
Respirator (if required): Perform a seal check.
-
Goggles and Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
Doffing (Taking Off) PPE
-
Outer Gloves (if double-gloved): Remove and dispose of in the appropriate chemical waste container.
-
Lab Coat and Apron: Remove by rolling it outwards, without touching the exterior surface.
-
Face Shield and Goggles: Remove from the back of the head.
-
Inner Gloves: Remove by peeling them off from the cuff, turning them inside out.
-
Respirator (if used): Remove from the back of the head.
-
Wash Hands Thoroughly: This is the final and most crucial step.
The following diagram illustrates the decision-making process for PPE selection.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

